molecular formula C8H7BrN2 B3193230 5-bromo-1H-indol-3-amine CAS No. 69343-99-3

5-bromo-1H-indol-3-amine

Cat. No.: B3193230
CAS No.: 69343-99-3
M. Wt: 211.06 g/mol
InChI Key: SONHFBNXEWKXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indol-3-amine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONHFBNXEWKXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989055
Record name 5-Bromo-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69343-99-3
Record name 5-Bromo-1H-indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1H-indol-3-amine is a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions. The 3-amino group offers a site for derivatization to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering critical data, detailed experimental protocols for property determination, and insights into the compound's handling and stability.

Chemical Identity and Structure

The structural representation and key identifiers for this compound are presented below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 69343-99-3[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)C(=CN2)NN/A

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext];
a[label=""];
b[label=""];
c [label=""];
d [label=""];
e [label=""];
f [label=""];
g [label=""];
h [label=""];
i[label=""];
j [label=""];
k [label="Br"];
l [label="NH2"];
m [label="NH"];

a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; c -- g [len=1.5]; g -- h [len=1.5]; h -- d [len=1.5]; h -- i[len=1.5]; i -- j [len=1.5]; j -- g [len=1.5]; a -- k [len=1.5]; i -- l [len=1.5]; j -- m [len=1.5]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and require experimental verification for use in rigorous scientific applications.

PropertyValueMethodSource
Melting Point 255-257 °CExperimental[2]
Boiling Point 405.5 ± 35.0 °CPredicted[3]
Density 1.753 ± 0.06 g/cm³PredictedN/A
pKa 16.33 ± 0.30 (amine)Predicted[3]
LogP 1.9 (approx.)PredictedN/A
Appearance Yellow solidExperimental[4]
Solubility
  • Water: Sparingly soluble

  • Methanol, Ethanol: Moderately soluble

  • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Soluble

The hydrochloride salt of 3-aminoindoles is often used to improve aqueous solubility and stability.

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 5-bromo-3-nitro-1H-indole.[4]

Synthesis 5-Bromo-3-nitro-1H-indole 5-Bromo-3-nitro-1H-indole This compound This compound 5-Bromo-3-nitro-1H-indole->this compound SnCl2, Acetic Acid, 85 °C, 2h (Reduction) Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A To a stirred solution of 5-bromo-3-nitro-1H-indole (100 mg, 0.414 mmol) in glacial acetic acid (2.0 mL)... B ...add SnCl2 (78.7 mg, 0.415 mmol) at 25 °C. A->B C Warm the mixture to 85 °C and stir for 2 hours. B->C D Cool the mixture to 25 °C. C->D E Concentrate under reduced pressure to yield this compound as a yellow solid. D->E

References

A Technical Guide to 5-bromo-1H-indol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom on the indole scaffold provides a reactive handle for a variety of chemical transformations, while the 3-amino group serves as a key pharmacophoric element and a versatile point for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, spectroscopic characterization, and its burgeoning applications in the development of novel therapeutic agents.

Introduction: The Significance of the 5-Bromo-3-aminoindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Chemical modification of the indole ring is a well-established strategy to modulate the pharmacological profile of these molecules. The introduction of a bromine atom at the 5-position, as in this compound, offers several distinct advantages. The bromine atom can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability, and serve as a versatile functional group for further synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions.

The 3-aminoindole moiety is also a critical pharmacophore found in a range of biologically active compounds. Its presence is associated with a variety of activities, including anticancer, antimicrobial, and antiviral properties. The combination of the 5-bromo and 3-amino functionalities in a single molecule makes this compound a highly valuable and sought-after intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Properties

This compound is typically available as its more stable hydrochloride salt. The free base is a solid with limited stability in air and light.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound hydrochloride
CAS Number 69343-99-3[1][2][3][4][5]1893457-72-1[6][7][8]
Molecular Formula C₈H₇BrN₂[1]C₈H₈BrClN₂[6]
Molecular Weight 211.06 g/mol [9]247.52 g/mol [6]
Appearance Powder[1]Powder[6]
Storage Sealed in dry, Room Temperature[1]-10 °C[10]
Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. Below is a summary of expected and reported spectroscopic data for this compound.

Mass Spectrometry (MS):

  • LC-MS (ESI+): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.1 and 213.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A reported experimental value confirms the [M+H]⁺ peak at m/z 211.1.[9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine and the indole ring.

  • N-H stretch: Two bands are expected in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.[11]

  • N-H bend: A bending vibration for the primary amine is anticipated between 1650-1580 cm⁻¹.[11]

  • C-N stretch (aromatic amine): A band in the range of 1335-1250 cm⁻¹ is characteristic of the C-N stretching of the aromatic amine.[11]

  • N-H wag: A broad band between 910-665 cm⁻¹ can be attributed to the N-H wagging of the primary amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar substituted indoles.

  • ¹H NMR: The proton spectrum would show signals for the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the bromine and amino substituents. The protons at positions 4, 6, and 7 would exhibit coupling to each other. The C2-H proton would likely appear as a singlet or a narrow triplet. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to the carbon atoms of the indole ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Synthesis of this compound

The most common and direct route to this compound involves the reduction of the corresponding 3-nitroindole precursor.

Reduction of 5-bromo-3-nitro-1H-indole

This method provides a high-yielding and straightforward synthesis of the target compound.

Reaction Scheme:

G 5-bromo-3-nitro-1H-indole 5-bromo-3-nitro-1H-indole This compound This compound 5-bromo-3-nitro-1H-indole->this compound SnCl₂, glacial acetic acid, 85 °C, 2h

A flowchart illustrating the synthesis of this compound.

Experimental Protocol:

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride (SnCl₂) (approximately 1.0 eq) at room temperature (25 °C).[9]

  • Heat the resulting mixture to 85 °C and maintain stirring at this temperature for 2 hours.[9]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature (25 °C).[9]

  • Concentrate the mixture under reduced pressure to obtain the crude this compound.[9]

  • The product can often be used in the next step without further purification.[9] A reported yield for this reaction is 92%.[9]

Causality Behind Experimental Choices:

  • Stannous Chloride (SnCl₂): This is a classic and effective reducing agent for converting aromatic nitro compounds to amines. It is relatively inexpensive and the reaction conditions are generally mild.

  • Glacial Acetic Acid: This serves as the solvent for the reaction and also as a proton source, facilitating the reduction process.

  • Elevated Temperature (85 °C): Heating the reaction mixture increases the rate of reduction, allowing the reaction to proceed to completion in a reasonable timeframe.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon for the construction of more complex heterocyclic systems.

Reactions at the 3-Amino Group

The primary amino group at the C3 position is nucleophilic and can participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions Involving the 5-Bromo Substituent

The bromine atom at the C5 position is a key handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

G cluster_0 This compound cluster_1 Coupling Partner cluster_2 Product A This compound E 5-Aryl-1H-indol-3-amine A->E Suzuki Coupling [Pd catalyst] F 5-Stannyl-1H-indol-3-amine A->F Stille Coupling [Pd catalyst] G 5-Amino-1H-indol-3-amine Derivative A->G Buchwald-Hartwig Amination [Pd catalyst] B Organoboron Reagent B->E C Organotin Reagent C->F D Amine/Amide D->G

Palladium-catalyzed cross-coupling reactions of this compound.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to 5-aryl or 5-heteroaryl-1H-indol-3-amines.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or amides to form new C-N bonds, yielding 5-amino-substituted indole derivatives.

These reactions provide powerful tools for the late-stage functionalization of the indole scaffold, enabling the rapid generation of libraries of compounds for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-3-aminoindole scaffold is a key component in a variety of compounds with demonstrated therapeutic potential.

Anticancer Agents

Derivatives of 5-bromoindole have shown significant promise as anticancer agents. For instance, certain 5-bromoindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Antiviral Agents

The indole nucleus is a well-known pharmacophore in the development of antimicrobial and antiviral drugs. The introduction of a bromine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its dual functionality allows for selective modification at both the 3-amino group and the 5-position of the indole ring, providing a powerful platform for the generation of novel compounds in drug discovery and materials science. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an attractive starting material for both academic and industrial research. As the demand for new and effective therapeutic agents continues to grow, the importance of key intermediates like this compound is set to increase.

References

biological activity of 5-bromo-1H-indol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-1H-Indol-3-Amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold represents a privileged framework in medicinal chemistry, integral to a multitude of natural products and synthetic compounds with profound therapeutic value.[1][2][3] The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with an amine group at the 3-position, creates a versatile chemical entity—the this compound core. This modification significantly influences the molecule's physicochemical properties, often amplifying its biological potency and diversifying its therapeutic applications.[1][4] This technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into their anticancer, antimicrobial, and neurological activities, supported by detailed protocols and mechanistic diagrams.

Rationale and Synthetic Accessibility

The indole nucleus is a cornerstone of drug discovery due to its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various biological interactions, including hydrogen bonding, hydrophobic effects, and π-stacking.[3][5] The introduction of a bromine atom at the C-5 position serves several critical functions:

  • Enhanced Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: Bromine can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the indole ring, influencing binding affinities with target proteins.

  • Synthetic Handle: The C-Br bond is an excellent functional group for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Stille), enabling the creation of diverse chemical libraries.[2]

The 3-amino group provides a key point for derivatization, allowing for the attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.

Core Synthesis Protocol: Reduction of 5-Bromo-3-nitro-1H-indole

A primary and efficient route to the this compound core is the reduction of its nitro precursor. This method is favored for its high yield and the relative accessibility of the starting material.

Experimental Protocol:

  • Dissolution: To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq, 0.414 mmol) in glacial acetic acid (AcOH, ~2.0 mL), add tin(II) chloride (SnCl₂; 1.0 eq, 0.415 mmol) at ambient temperature (25°C).[6]

  • Reaction: Warm the resulting mixture to 85°C and maintain stirring at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: SnCl₂ in an acidic medium is a classic and effective reducing agent for converting aromatic nitro groups to amines with high chemoselectivity, leaving the indole core intact.

  • Work-up: Cool the mixture to 25°C.

  • Isolation: Concentrate the reaction mixture under reduced pressure to yield this compound as a solid.[6] This product is often of sufficient purity to be used directly in subsequent derivatization steps without further purification.[6]

G start 5-Bromo-3-nitro-1H-indole reagent SnCl₂ / AcOH 85°C, 2h start->reagent Reduction product This compound reagent->product

Caption: Synthetic workflow for the core this compound.

Anticancer Activity: Targeting Oncogenic Pathways

A significant body of research highlights 5-bromoindole derivatives as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1] Their mechanisms are often multifaceted, targeting key pathways involved in tumor proliferation and survival.

Mechanism: Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[1] Certain novel 5-bromoindole derivatives have been specifically designed and synthesized to function as EGFR tyrosine kinase inhibitors.[1][5] By binding to the kinase domain, these compounds block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Mechanism: Disruption of Mitotic Spindles

In addition to kinase inhibition, other indole derivatives act as potent anti-cancer drugs by disrupting the mitotic spindle, a critical cellular machine essential for cell division.[1][5] This disruption prevents the proper segregation of chromosomes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[5]

In Vitro Cytotoxic Activity

The antiproliferative activity of these derivatives is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which correlates with cell viability. The results are expressed as IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6o K562 (Leukemia)5.15[7]
A549 (Lung)>50[7]
PC-3 (Prostate)21.6[7]
Hep-G2 (Hepatoma)16.3[7]
Compound 5k Hep-G2 (Hepatoma)3.32
Compound 23p HepG2 (Hepatoma)2.357[8]
A549 (Lung)2.894[8]
Skov-3 (Ovarian)3.012[8]
Sunitinib (Control) HepG2 (Hepatoma)31.594[8]

Note: Data synthesized from multiple sources to illustrate the potency and selectivity of various derivatives.[7][8]

Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the antiproliferative effects of test compounds.

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate.

    • Controls (Essential for Validation):

      • Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO).

      • Positive Control: Wells with cells treated with a known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin).[7]

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 5-bromoindole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Mechanism: Membrane Disruption and Enzyme Inhibition

The antimicrobial action of some bromoindole derivatives is attributed to their ability to rapidly permeabilize and depolarize the bacterial cell membrane.[10] This disruption of the membrane integrity leads to leakage of intracellular contents and cell death. Another proposed mechanism involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent arrest of microbial growth.[11]

In Vitro Antimicrobial Potency

The effectiveness of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3ao Staphylococcus aureus< 1[9]
Compound 3aq Staphylococcus aureus (MRSA)< 1[9]
Compound 3ag Mycobacterium smegmatis3.9[9]
Compound 3aq Candida albicans3.9[9]

Note: These results highlight potent activity, particularly against drug-resistant strains like MRSA.[9]

Protocol: Broth Microdilution MIC Assay

G step1 Prepare 2-fold serial dilutions of test compound in 96-well plate step2 Inoculate each well with a standardized microbial suspension step1->step2 step3 Incubate plate at 37°C for 18-24 hours step2->step3 step4 Visually inspect wells for turbidity (microbial growth) step3->step4 control Include Growth Control (no compound) & Sterility Control (no microbes) step3->control result MIC = Lowest concentration with no visible growth step4->result

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-bromoindole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add this suspension to each well.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound. This must show turbidity for the test to be valid.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Neurological and Serotonergic Activity

The indole core is the foundational structure of the neurotransmitter serotonin. It is therefore unsurprising that bromoindole derivatives exhibit activity at serotonin receptors. 5-Bromo-DMT, a naturally occurring derivative found in marine sponges, is a partial agonist of the serotonin 5-HT₂A receptor.[12] While it is reported to have mild psychedelic effects, it has also been shown to produce antidepressant-like effects in rodent models.[12] This highlights the potential of this chemical class to be developed into novel therapeutics for neuropsychiatric disorders.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of demonstrable biological activities.[1] Their efficacy as anticancer, antimicrobial, and neuro-active agents underscores their immense potential for the development of novel therapeutics. The 5-bromo-3-amine scaffold provides a robust platform for medicinal chemists to perform further structural optimization. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties (ADME), and conducting in vivo efficacy studies in relevant disease models to translate the clear in vitro potential of these compounds into clinically viable drug candidates.

References

A Technical Guide to the Spectroscopic Characterization of 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

5-bromo-1H-indol-3-amine is a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Accurate structural elucidation is fundamental to its application, yet a consolidated public repository of its spectroscopic data is notably absent. This guide serves as a critical resource for researchers, providing a predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, we present a robust framework for the characterization of this compound. This document details optimized experimental protocols for data acquisition and provides a logical workflow for comprehensive structural validation, empowering drug development professionals and scientists to confidently identify and characterize this molecule.

Introduction

The indole scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of pharmacologically active agents. Halogenation, particularly bromination, is a common strategy to modulate the electronic and lipophilic properties of these scaffolds, often enhancing biological activity or metabolic stability. This compound (C₈H₇BrN₂) is a bifunctional molecule featuring both the versatile indole nucleus and a reactive primary amine, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Given its potential, the unambiguous structural confirmation of this compound is paramount. Mass spectrometry (MS) provides definitive molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular framework and the precise arrangement of atoms. This guide bridges the existing information gap by providing a detailed predictive analysis and practical methodologies for acquiring and interpreting this crucial data.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is the first line of analysis post-synthesis to confirm the molecular weight and elemental composition of the target compound. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature.

Expected Molecular Ion Peak and Isotopic Pattern

The molecular formula of this compound is C₈H₇BrN₂. The expected exact mass can be calculated for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance.

  • [M+H]⁺ with ⁷⁹Br: 210.9816

  • [M+H]⁺ with ⁸¹Br: 212.9796

Consequently, in a high-resolution mass spectrum, the protonated molecular ion ([M+H]⁺) will appear as a pair of peaks of nearly equal intensity (a doublet) at m/z ≈ 211 and 213.[1] This distinctive M and M+2 pattern is a hallmark of a monobrominated compound and serves as a primary diagnostic tool.

Predicted Fragmentation Pathway

Electron Impact (EI) or Collision-Induced Dissociation (CID) in ESI-MS will cause the molecular ion to fragment in a predictable manner. The fragmentation of indoles is well-documented and typically involves cleavage of bonds alpha to the indole ring and subsequent rearrangements.[2] The presence of the amine group at the C3 position introduces specific fragmentation routes.

A plausible fragmentation pathway is outlined below. The initial molecular ion undergoes fragmentation through characteristic losses, such as the loss of HCN (a common indole fragmentation) or ammonia (from the amine group), leading to stable carbocation intermediates.

G M [C₈H₇BrN₂H]⁺ m/z = 211/213 F1 [C₇H₅BrN]⁺ m/z = 182/184 M->F1 - NH₃ F2 [C₈H₅Br]⁺ m/z = 180/182 M->F2 - CH₂N₂ F3 [C₇H₅N]⁺ m/z = 103 F1->F3 - Br• G cluster_0 Synthesis & Purification cluster_1 Initial Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS LCMS_Check1 Purity >95%? LCMS->LCMS_Check1 LCMS_Check1->Purification No, Repurify LCMS_Check2 Correct MW & Isotope Pattern? LCMS_Check1->LCMS_Check2 Yes NMR 1D NMR (¹H, ¹³C) LCMS_Check2->NMR Yes Final Data Congruent? Structure Confirmed LCMS_Check2->Final TwoD_NMR 2D NMR (COSY, HSQC) (If needed for ambiguity) NMR->TwoD_NMR NMR->Final TwoD_NMR->Final

References

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-bromo-1H-indol-3-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this compound. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated or are available from suppliers, experimental determination is crucial for accurate characterization. The hydrochloride salt is often available as a brown solid[1][2].

PropertyValueSource
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance Yellow solid (free base) / Brown solid (hydrochloride salt)[1][2][3]
Storage Conditions Store at 2-8°C, protected from light[4][5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to low absorption and erratic in vivo performance. Therefore, a thorough understanding of the solubility of this compound in various solvents is essential.

Theoretical Considerations

The structure of this compound, with its indole ring system, suggests a degree of lipophilicity. The bromine atom further enhances this characteristic. However, the presence of the amine and the N-H group of the indole ring allows for hydrogen bonding, which can contribute to solubility in polar solvents. The overall solubility will be a balance of these competing factors. Based on the solubility of the related compound 5-bromoindole in organic solvents like ethanol, ether, and chloroform, it is anticipated that this compound will exhibit higher solubility in organic solvents compared to aqueous media[6].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol provides a detailed, step-by-step methodology.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated analytical method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
PBS (pH 5.0)250.5
PBS (pH 7.4)250.2
Ethanol2515
Methanol2510
Acetonitrile255
DMSO25> 50

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and developing suitable storage conditions and formulations. Stability studies should evaluate the impact of various environmental factors, including pH, temperature, and light.

Theoretical Considerations: Potential Degradation Pathways

Indoleamines are susceptible to oxidative degradation. A major metabolic pathway for tryptophan, a related indoleamine, is the kynurenine pathway, which involves oxidative cleavage of the indole ring[7][8][9]. The initial and rate-limiting step is often catalyzed by enzymes like indoleamine 2,3-dioxygenase (IDO)[7][10]. While enzymatic degradation is relevant for in vivo stability, similar oxidative processes can occur under chemical stress conditions.

The degradation of indole itself can proceed through intermediates like isatin and anthranilate[11]. The presence of the bromine atom on the indole ring of this compound may influence the rate and regioselectivity of these degradation reactions.

G cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Ring-opening Ring-opening Oxidation->Ring-opening Degradation Products Degradation Products Ring-opening->Degradation Products Bromo-isatin derivative Bromo-isatin derivative Ring-opening->Bromo-isatin derivative Bromo-anthranilate derivative Bromo-anthranilate derivative Ring-opening->Bromo-anthranilate derivative

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with UV and/or MS detection)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and incubate at a specific temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Stress: Expose solid samples and solutions to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose solid samples and solutions to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method. This method should be able to separate the parent compound from its degradation products.

  • Data Evaluation: Quantify the remaining parent compound and any major degradation products.

Data Presentation: Hypothetical Stability Data

The results of the forced degradation study can be summarized in a table as follows.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C2485DP1 (10%), DP2 (5%)
0.1 M NaOH, 60°C2470DP3 (25%), DP4 (5%)
3% H₂O₂, RT2450DP5 (40%), DP6 (10%)
80°C (solid)4898< 2%
Photostability2490DP7 (8%)

Analytical Methodology

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. Based on the chemical nature of this compound and established methods for similar compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique[12]. For the identification of unknown degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method[12][13].

Proposed RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of the parent peak from any impurities or degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Workflow for Analytical Method Validation

A validated analytical method ensures that the data generated is reliable. The validation should be performed according to ICH guidelines and should include the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_workflow Analytical Method Validation Workflow Method Development Method Development Specificity Specificity Method Development->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: A typical workflow for analytical method validation.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies and theoretical considerations presented here offer a robust starting point for its characterization. By following the detailed protocols for solubility determination, forced degradation studies, and analytical method validation, researchers and drug development professionals can generate the critical data needed to advance the development of new therapeutics based on this promising indole derivative.

References

A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous bioactive compounds and approved therapeutics.[1][2] The strategic introduction of a bromine atom at the 5-position can significantly enhance biological activity, making 5-bromo-1H-indol-3-amine a compound of considerable interest for drug discovery.[3][4] However, its specific molecular targets remain largely uncharacterized. This guide presents a comprehensive, multi-pronged strategy for the deconvolution of its therapeutic targets. We provide a technically detailed framework for researchers and drug development professionals, moving from unbiased, proteome-wide screening to rigorous, cell-based target validation and focused profiling. This document outlines the causality behind experimental choices and furnishes detailed, field-proven protocols for affinity-based proteomics, cellular thermal shift assays (CETSA), and targeted functional screens, establishing a self-validating system for identifying and prioritizing novel therapeutic pathways.

Part 1: The Scientific Premise - this compound as a Bioactive Scaffold

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, demonstrating a remarkable range of pharmacological activities.[5] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin and the hormone melatonin, provides a biological basis for its diverse effects.[1][6] This versatility has led to the development of indole-based drugs for treating a wide array of conditions, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][7][8] The indole scaffold's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind with high affinity to a multitude of biological targets.[2]

The Strategic Importance of 5-Bromination

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of a bromine atom at the C-5 position of the indole ring, as in this compound, is particularly significant. This modification can enhance lipophilicity, improve membrane permeability, and increase binding affinity through halogen bonding.[4] Furthermore, the bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9] Research on various 5-bromoindole derivatives has shown that this substitution often leads to increased biological potency compared to their non-halogenated counterparts.[3][4]

Hypothesized Target Classes

While direct targets of this compound are unknown, the extensive literature on related indole derivatives allows us to formulate well-grounded hypotheses. Two of the most prominent target classes for indole-based compounds are:

  • Protein Kinases: The human kinome is a major focus of drug discovery, particularly in oncology. Numerous indole derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5][10][11] Dysregulation of kinase signaling is a hallmark of many diseases, making this a high-priority target class.

  • Cytoskeletal Proteins (Tubulin): Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. The indole scaffold is present in several compounds that inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[1][12][13]

Based on these precedents, a logical starting point is to investigate whether this compound exerts its effects through modulation of protein kinases or tubulin polymerization. The following experimental strategy is designed to test these hypotheses while remaining open to discovering entirely novel targets.

Part 2: A Multi-pronged Strategy for Target Identification

A robust target identification campaign requires a combination of unbiased screening to discover novel interactions and hypothesis-driven approaches to validate expected targets. This section details a phased workflow designed for maximum scientific rigor.

Phase 1: Unbiased, Global Target Identification

The initial phase aims to identify all potential binding partners of this compound in a complex biological sample without prior assumptions.

Causality: AC-MS is a foundational and widely used technique to isolate and identify the specific protein partners of a small molecule from a proteome-wide background.[14][15][16] By immobilizing the compound (the "bait"), we can physically capture its binding partners (the "prey") for subsequent identification by high-resolution mass spectrometry.

cluster_0 Preparation cluster_1 Capture cluster_2 Analysis A Synthesize Affinity Probe (Ligand + Linker + Resin) B Incubate Probe with Cell Lysate A->B C Wash Beads (Remove Non-specific Binders) B->C D Elute Bound Proteins C->D E SDS-PAGE & In-gel Digestion D->E F LC-MS/MS Analysis E->F G Identify Putative Targets (Database Search) F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS for this compound

  • Affinity Probe Synthesis:

    • Rationale: The primary amine at the 3-position of the indole is an ideal attachment point for immobilization that is less likely to interfere with binding compared to modifying the core ring structure.

    • Procedure: Covalently link this compound to NHS-activated Sepharose beads via its primary amine. Create a control by blocking the beads with ethanolamine to identify non-specific resin binders.

  • Cell Lysate Preparation:

    • Select a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Capture:

    • Incubate the clarified lysate with the compound-bound beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically. A typical wash series would involve 3-5 washes of increasing stringency (e.g., by adding low concentrations of salt).

  • Elution and Analysis:

    • Elute bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing eluent (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[15]

Phase 2: Target Validation and Engagement in a Cellular Context

Putative "hits" from AC-MS must be validated to confirm direct and specific binding in a physiological environment.

Causality: CETSA is the gold-standard method for verifying target engagement in intact cells or tissues.[17][18] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm).[19] This allows for the confirmation of a direct physical interaction in a native cellular environment without requiring any modification to the compound.

A Treat Intact Cells (+/- Compound) B Heat Challenge (Apply Temperature Gradient) A->B C Cell Lysis (e.g., Freeze-thaw) B->C D Separate Soluble vs. Aggregated (Centrifugation) C->D E Quantify Soluble Protein (Western Blot or MS) D->E F Generate Melt Curves & Determine ΔTm E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[18]

  • Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze protein levels by Western blot using an antibody specific to the putative target identified in Phase 1.

    • Quantify band intensities and plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Data Presentation:

Summarize the results in a table to clearly present the thermal shift.

Target ProteinTreatmentApparent Tm (°C)Thermal Shift (ΔTm)
Kinase XVehicle (DMSO)52.5-
Kinase X10 µM this compound57.0+4.5°C
Protein YVehicle (DMSO)61.0-
Protein Y10 µM this compound61.2No significant shift

Part 3: Focused Profiling of High-Probability Target Classes

In parallel with unbiased screening, it is efficient to directly test the high-probability hypotheses generated in Part 1.

Kinome Profiling

Causality: Given the prevalence of indole-based kinase inhibitors, assessing the interaction of this compound with a broad panel of kinases is a critical step. This provides crucial information on both primary targets and potential off-target effects, defining the compound's selectivity profile.[20]

Methodology: Utilize a commercial kinome profiling service (e.g., KinomePro™, KinSight™, KinomeView®) that offers activity-based screening against a large panel of recombinant kinases (often >300).[21][22][23] It is advisable to choose a service that provides kinetic data rather than a single endpoint measurement, as this can reveal the mechanism of inhibition.[22] The screen is typically run at a fixed compound concentration (e.g., 1 µM or 10 µM) and at a physiological ATP concentration (1 mM) to ensure biological relevance.

Data Presentation:

A summary table provides a clear overview of the compound's kinase selectivity.

Kinase TargetFamily% Inhibition @ 1 µMSelectivity Classification
EGFRTyrosine Kinase92%High
HER2Tyrosine Kinase85%High
SRCTyrosine Kinase68%Medium
CDK2Ser/Thr Kinase15%Low
p38αSer/Thr Kinase8%Low
Tubulin Polymerization Assays

Causality: To directly test the hypothesis that this compound affects microtubule dynamics, an in vitro tubulin polymerization assay is the definitive experiment. This functional assay measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Assay Principle: Use a fluorescence-based assay where purified tubulin is incubated with a fluorescent reporter that specifically binds to microtubules. Polymerization is initiated by raising the temperature to 37°C.

  • Procedure: In a 96-well plate format, incubate varying concentrations of this compound with tubulin and the fluorescent reporter.

  • Data Acquisition: Monitor the increase in fluorescence over time, which is proportional to the rate and extent of microtubule formation.

  • Controls: Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle (DMSO) as a negative control.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

Part 4: Downstream Mechanistic and Functional Studies

Once a target has been identified and validated, the final step is to connect target engagement to a cellular phenotype.

  • Cellular Pathway Analysis: Use Western blotting to probe the phosphorylation status of key downstream substrates of an identified kinase target to confirm that binding leads to functional inhibition of the signaling pathway.

  • Functional Assays: Correlate target engagement with cellular outcomes. For example, if a kinase involved in cell proliferation is identified, assess the compound's effect on cell cycle progression (via flow cytometry) and apoptosis (via Annexin V staining).

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which chemical features are critical for target binding and cellular activity, guiding the optimization of a lead compound.[16]

Conclusion

This technical guide outlines a rigorous, integrated strategy for the comprehensive identification and validation of therapeutic targets for this compound. By combining unbiased, proteome-wide discovery methods like AC-MS with definitive target engagement assays such as CETSA and focused, hypothesis-driven screens, researchers can confidently identify the molecular mechanisms underlying the compound's biological activity. This logical, multi-faceted approach minimizes ambiguity and provides a clear path from a promising chemical scaffold to validated therapeutic targets, accelerating the drug development process.

References

The Strategic Utility of 5-bromo-1H-indol-3-amine: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of natural products and clinically successful pharmaceuticals. Its unique electronic properties and conformational flexibility allow it to engage in a wide range of interactions with biological macromolecules. The strategic functionalization of the indole ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet underexplored, building block: 5-bromo-1H-indol-3-amine. The introduction of a bromine atom at the 5-position and an amine at the 3-position creates a versatile synthon with a unique reactivity profile, poised for the construction of complex molecular architectures targeting critical disease pathways.

The Synthetic Keystone: Preparation of this compound

The most common and efficient route to this compound begins with the commercially available 5-bromo-3-nitro-1H-indole. The transformation hinges on the selective reduction of the nitro group, a reaction for which several methods exist, with stannous chloride (SnCl₂) in an acidic medium being a reliable and scalable choice.[1]

Reaction Mechanism: The Stepwise Reduction with Stannous Chloride

The reduction of an aromatic nitro group by SnCl₂ is a classic transformation in organic synthesis. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic solvent (e.g., acetic acid or hydrochloric acid).

  • Initial Electron Transfer and Protonation: The reaction initiates with the transfer of an electron from SnCl₂ to the nitro group of 5-bromo-3-nitro-1H-indole, forming a radical anion. This is followed by protonation.

  • Stepwise Reduction: This process of electron transfer and protonation is repeated, leading to the sequential formation of the nitroso and hydroxylamine intermediates.

  • Final Reduction to Amine: Further reduction of the hydroxylamine intermediate yields the final product, this compound. The tin is oxidized to Sn(IV) in the process.

The choice of stannous chloride is advantageous due to its selectivity for the nitro group in the presence of other reducible functionalities and its effectiveness under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-bromo-3-nitro-1H-indole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Glacial acetic acid

  • Stir bar and round-bottom flask

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) at room temperature.[1]

  • Heat the resulting mixture to 85 °C and maintain this temperature with vigorous stirring for 2 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.[1]

  • The resulting residue can be carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.

  • The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, typically as a solid.[1] The product can be used in the next step without further purification.[1]

Applications in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

The this compound scaffold is a powerful starting point for the synthesis of kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various side chains and heterocyclic systems that can interact with the ATP-binding site of kinases. The 5-bromo position serves as a crucial anchor for further functionalization, often through palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 5-bromoindole core is found in several potent kinase inhibitors, where the bromine atom often occupies a hydrophobic pocket in the enzyme's active site.

Targeting Key Oncogenic Kinases

Derivatives of the 5-bromoindole scaffold have shown significant inhibitory activity against several key kinases implicated in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.

While specific IC₅₀ values for kinase inhibitors derived directly from this compound are not extensively reported in readily available literature, the broader class of 5-bromoindole derivatives demonstrates the potential of this scaffold. For instance, certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones have shown potent cytotoxic effects against various cancer cell lines, with GI₅₀ values in the sub-micromolar range.[2]

Table 1: Representative Cytotoxicity of a 5-Bromoindole Derivative [2]

CompoundCancer Cell LineLog₁₀GI₅₀
5-bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinoneBreast (BT-549)-6.40
Non-small cell lung (NCI-H23)-6.10
Ovarian (IGROV1)-6.02

This table illustrates the cytotoxic potential of a related 5-bromoindole scaffold, highlighting the promise of this chemical space in cancer therapy.

Strategic Derivatization: Expanding Molecular Diversity

The true power of this compound as a building block lies in the orthogonal reactivity of its two functional groups. The 3-amino group can be readily acylated or used in condensation reactions, while the 5-bromo position is a prime substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. This is a critical strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, as the substituent at this position often interacts with the solvent-exposed region of the ATP-binding pocket.

Generalized Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Start Combine this compound, arylboronic acid, base (e.g., K₂CO₃), and solvent (e.g., DME) in a flask. Catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂). Start->Catalyst Inert Atmosphere Heat Heat the reaction mixture (e.g., 80-100 °C). Catalyst->Heat Quench Cool and quench the reaction. Heat->Quench Monitor by TLC/LC-MS Extract Extract with an organic solvent. Quench->Extract Purify Purify by chromatography. Extract->Purify End 5-Aryl-1H-indol-3-amine Purify->End Characterize product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Visualizing the Impact: Inhibition of Key Signaling Pathways

The therapeutic rationale for developing kinase inhibitors from the this compound scaffold is rooted in their ability to modulate critical cellular signaling pathways that are hijacked in cancer.

EGFR Signaling Pathway and its Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Survival Proliferation Proliferation Transcription->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Conclusion: A Versatile Scaffold with Untapped Potential

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its amino and bromo substituents provide a robust platform for the creation of diverse chemical libraries. The demonstrated success of the broader 5-bromoindole scaffold in targeting key oncogenic kinases underscores the immense potential of this compound derivatives as next-generation therapeutic agents. Further exploration of this scaffold is warranted and holds the promise of delivering novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

derivatives of 5-bromo-1H-indol-3-amine for anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives of 5-Bromo-1H-Indol-3-Amine for Anticancer Research

Foreword: The Privileged Scaffold in Modern Oncology

In the landscape of oncological drug discovery, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in compounds targeting a wide array of biological receptors and enzymes with high affinity.[1][2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions within protein binding sites, making it an ideal starting point for medicinal chemistry campaigns.[2] Among the vast family of indole-based compounds, the this compound core represents a particularly versatile and promising platform. The bromine atom at the 5-position offers a handle for further synthetic modification via cross-coupling reactions, while the amine at the 3-position provides a crucial vector for introducing diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the synthesis, mechanistic evaluation, and preclinical workflow for developing novel anticancer agents based on this promising scaffold.

Part 1: Synthetic Strategies for Derivative Libraries

The foundation of any successful drug discovery program lies in the efficient and robust synthesis of a diverse chemical library. The this compound core is readily accessible and amenable to a variety of chemical transformations.

Synthesis of the Core Moiety: this compound

The most direct route to the core scaffold involves the reduction of a nitro-indole precursor. This method is reliable and generally proceeds with high yield.

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid (approx. 20 mL per gram of starting material), add stannous chloride (SnCl₂) (1.0 eq).

  • Heating: Warm the resulting mixture to 85°C and maintain stirring at this temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to yield this compound as a solid.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel. The resulting compound can be confirmed by LC-MS analysis.[3]

Derivatization Approaches

With the core amine in hand, the subsequent derivatization strategy is dictated by the desired therapeutic target. The goal is to create hybrid molecules that combine the indole scaffold with other pharmacophores known to interact with specific anticancer targets.[4][5]

  • N-Acyl-Hydrazone Linkages: This approach involves coupling the indole core with various substituted aromatic aldehydes to form Schiff bases, which are then acylated. This strategy has been successfully used to create potent cytotoxic agents.[6]

  • Sulfonohydrazide Moiety Integration: Reacting the indole core with substituted phenyl sulfonylhydrazides can yield compounds with significant activity against breast cancer cell lines.[4][7]

  • Thiadiazole and Triazole Hybrids: Cyclization reactions to form five-membered heterocycles like thiadiazoles or triazoles linked to the indole core have produced compounds with potent tubulin inhibitory and broad-spectrum anticancer activity.[8][9][10]

The causality behind this "molecular hybridization" strategy is to create molecules that can engage with multiple binding pockets on a target protein or interact with multiple targets in a signaling pathway, potentially leading to enhanced potency and overcoming resistance mechanisms.

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies 5-Bromo-3-nitro-1H-indole 5-Bromo-3-nitro-1H-indole This compound This compound 5-Bromo-3-nitro-1H-indole->this compound SnCl2, AcOH Amide Derivatives Amide Derivatives This compound->Amide Derivatives Sulfonohydrazide Hybrids Sulfonohydrazide Hybrids This compound->Sulfonohydrazide Hybrids Schiff Bases / Imines Schiff Bases / Imines This compound->Schiff Bases / Imines Acyl Halides Acyl Halides Acyl Halides->Amide Derivatives Sulfonylhydrazides Sulfonylhydrazides Sulfonylhydrazides->Sulfonohydrazide Hybrids Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Schiff Bases / Imines

Caption: General synthetic pathways for this compound derivatives.

Part 2: Key Anticancer Mechanisms of Action

Indole derivatives are mechanistically diverse, capable of inhibiting some of the most critical pathways in cancer cell proliferation and survival.[11]

Disruption of Microtubule Dynamics

Microtubules are essential for the formation of the mitotic spindle during cell division, making them a well-validated target for cancer therapy.[12][13] Agents that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can induce cell cycle arrest in the G2/M phase, leading to apoptosis.[13]

Many indole-based compounds function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[14] This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting spindle formation and ultimately halting cell division.[9][13]

Inhibition of Oncogenic Kinases

Protein kinases are crucial nodes in the signaling pathways that control cell growth, proliferation, and survival. The aberrant activation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[15][16]

The indole scaffold can serve as a template for designing ATP-competitive kinase inhibitors. These derivatives fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling proteins.[16][17] This blockade of pro-survival signaling can induce apoptosis and inhibit tumor growth.[15][18]

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Indole-Based Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by an indole-based drug candidate.

Part 3: A Robust Preclinical Evaluation Workflow

A systematic and logical workflow is essential to identify and validate promising lead compounds from a synthesized library. Each protocol described here is designed as a self-validating system, with appropriate positive and negative controls to ensure data integrity.

cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening: In Vitro Cytotoxicity cluster_2 Mechanistic Validation cluster_3 Lead Optimization synthesis Synthesis of This compound Derivatives mtt MTT Assay on Cancer & Normal Cell Lines synthesis->mtt ic50 Determine IC50 Values & Selectivity Index mtt->ic50 tubulin In Vitro Tubulin Polymerization Assay ic50->tubulin If tubulin inhibitor class kinase In Vitro Kinase Inhibition Assay ic50->kinase If kinase inhibitor class cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis western Western Blot (Target Modulation) apoptosis->western sar Structure-Activity Relationship (SAR) western->sar adme In Silico ADME Prediction sar->adme

Caption: Preclinical evaluation workflow for novel anticancer compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The initial step is to assess the general antiproliferative activity of the synthesized compounds.[19]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[19]

Mechanism-Specific Assay: In Vitro Tubulin Polymerization

For compounds hypothesized to be tubulin inhibitors, a direct, cell-free assay is crucial for mechanistic validation.[12]

Protocol: Fluorescence-Based Tubulin Polymerization Assay [14]

  • Reagent Preparation: Reconstitute lyophilized, high-purity porcine tubulin to 2 mg/mL in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescence reporter.[14]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add test compounds at various concentrations. Use colchicine as a positive control for inhibition, paclitaxel as a positive control for promotion, and DMSO as a negative control.[14]

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over 60 minutes using a plate reader. Polymerized microtubules enhance the reporter's fluorescence.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition relative to the DMSO control to determine the IC₅₀ value.[14]

Target Engagement Assay: Western Blotting

To confirm that a compound acts on its intended target within the cell, Western blotting is the gold standard. For a putative EGFR inhibitor, this involves checking the phosphorylation status of the receptor.

Protocol: Western Blot for EGFR Phosphorylation

  • Cell Lysis: Treat cancer cells (e.g., A549) with the test compound at its IC₅₀ concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.[21][22]

  • Analysis: Quantify the band intensities. A successful inhibitor will show a significant decrease in the p-EGFR/total EGFR ratio compared to the untreated control.

Part 4: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the biological data is critical for identifying a lead compound and guiding the next round of synthesis.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized in clear, structured tables to facilitate comparison and identify trends.

Compound IDR-Group ModificationMCF-7 IC₅₀ (µM)[4][7]MDA-MB-468 IC₅₀ (µM)[4][7]HCT116 IC₅₀ (µM)[18][23]HEK-293 IC₅₀ (µM)[7][24]Selectivity Index (SI) for HCT116
Lead-01 4-Fluorophenyl15.210.56.43> 50> 7.7
Lead-02 4-Chlorophenyl13.28.25.10> 50> 9.8
Lead-03 4-Methoxyphenyl25.819.312.8> 50> 3.9
Lead-04 4-Nitrophenyl18.114.99.75> 50> 5.1
Doxorubicin (Positive Control)0.060.08~0.1~0.55

Note: Data is representative and compiled from various sources for illustrative purposes. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells).

From this hypothetical data, a clear Structure-Activity Relationship (SAR) emerges. The substitution of a fluorine atom (Lead-01) with a more electron-withdrawing chlorine atom (Lead-02) at the para position of the phenyl ring enhances the cytotoxic potency across all tested cancer cell lines. Conversely, an electron-donating methoxy group (Lead-03) diminishes activity. This suggests that an electronegative substituent at this position is favorable for activity. The high IC₅₀ values against the non-cancerous HEK-293 cell line indicate that these compounds are selectively toxic to cancer cells, a highly desirable trait for any potential therapeutic.[7]

Conclusion and Future Outlook

The this compound scaffold is a robust and versatile platform for the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent ability to interact with key oncogenic targets like tubulin and protein kinases provides a solid foundation for mechanism-based drug design. A rigorous preclinical evaluation workflow, incorporating both cell-free and cell-based assays, is paramount to successfully identifying and validating lead candidates. Future efforts should focus on optimizing the pharmacokinetic profiles of lead compounds and exploring their efficacy in more complex in vivo models to bridge the gap between promising in vitro activity and clinical translation.

References

The Modulatory Role of Bromine in the Bioactivity of Indole Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

Indole amines, particularly tryptamines, represent a privileged scaffold in pharmacology, forming the backbone of essential neurotransmitters like serotonin and a plethora of bioactive natural products and synthetic drugs.[1] For decades, medicinal chemists have sought to modify this core structure to fine-tune its pharmacological properties. Halogenation, the strategic introduction of halogen atoms, stands out as a powerful tool in this endeavor. While often used to enhance metabolic stability or improve membrane permeability, the role of halogens, particularly bromine, extends far beyond simple physicochemical adjustments.[2][3]

The marine environment, where bromide is significantly more available than in terrestrial ecosystems, provides a striking illustration of this principle. Marine organisms are a prolific source of structurally diverse and often brominated indole alkaloids, which exhibit a wide array of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] This natural precedent underscores the profound and often transformative influence of bromine on the bioactivity of the indole amine scaffold, making it a critical area of study for researchers in drug development. This guide provides an in-depth technical exploration of the mechanisms by which bromine modulates the activity of indole amines, supported by field-proven experimental protocols.

The Physicochemical Impact of Bromination: Mechanisms of Modulation

The introduction of a bromine atom to an indole amine scaffold initiates a cascade of physicochemical changes that collectively redefine its interaction with biological targets. Understanding these fundamental changes is paramount to rationally designing novel therapeutics.

Electronic, Steric, and Lipophilic Effects

At the most basic level, bromine's properties alter the molecule's profile. As an electronegative atom, it influences the electronic distribution within the indole ring, which can affect the molecule's pKa and its susceptibility to metabolic enzymes or receptor interactions.[7] The substitution of a small hydrogen atom with a much larger bromine atom introduces significant steric bulk, which can either promote or hinder binding depending on the topology of the target's binding pocket. Furthermore, bromination typically increases the lipophilicity of a molecule, a factor that can enhance its ability to cross the blood-brain barrier and other biological membranes, directly impacting its pharmacokinetic profile.[8]

Halogen Bonding: A Key Directional Interaction

Beyond these classical effects, the most significant and nuanced contribution of bromine to bioactivity is its ability to form a halogen bond . This is a highly directional, non-covalent interaction between the bromine atom and a Lewis base, such as a backbone carbonyl oxygen in a protein.[9][10] This interaction arises from an area of positive electrostatic potential, known as a "sigma-hole" (σ-hole), on the outer surface of the bromine atom along the axis of its covalent bond.[2][9]

The strength of this bond follows the trend I > Br > Cl >> F, making bromine a particularly effective halogen for this purpose.[9] This interaction can serve as a critical anchor, stabilizing the ligand-receptor complex with a level of specificity and directionality that is not achievable through simple hydrophobic interactions. The strategic placement of a bromine atom can therefore lock the ligand into an optimal orientation for receptor activation or inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Bromo-1H-indol-3-amine Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including a significant number of approved and investigational kinase inhibitors.[1][2] Its bicyclic aromatic structure provides a rigid framework that can effectively mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region. The strategic incorporation of specific functional groups onto this scaffold is a key tactic in the design of potent and selective kinase inhibitors.

This application note focuses on the utility of a particularly valuable, yet underexplored, starting material: This compound . This molecule is endowed with two orthogonal reactive sites, each serving a distinct and crucial purpose in the construction of diverse kinase inhibitor libraries:

  • The 5-Bromo Position: This serves as a versatile synthetic handle for introducing a wide range of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This allows for the exploration of the solvent-exposed region of the kinase active site, influencing solubility, pharmacokinetic properties, and selectivity.

  • The 3-Amino Group: This nucleophilic center is an ideal point for derivatization, typically through acylation or related reactions, to introduce functionalities that can form critical hydrogen bond interactions with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[6][7]

The combination of these two reactive centers on a single, readily accessible indole core makes this compound a powerful building block for the rapid generation of novel kinase inhibitor candidates. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor scaffold, grounded in established and reliable synthetic methodologies.

Part 1: Synthesis of the Key Intermediate: this compound

The most direct and efficient route to this compound commences with the corresponding 3-nitroindole derivative. The subsequent reduction of the nitro group is a high-yielding and straightforward transformation.

Protocol 1.1: Synthesis of 5-Bromo-3-nitro-1H-indole

This protocol is adapted from established procedures for the nitration of substituted indoles.

Materials:

  • 5-Bromo-1H-indole

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 5-bromo-1H-indole (1.0 eq) to concentrated sulfuric acid. Maintain the temperature below 5 °C.

  • Once the indole is fully dissolved, slowly add a pre-chilled mixture of nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

  • The crude product is then recrystallized from ethanol to yield pure 5-bromo-3-nitro-1H-indole.

Protocol 1.2: Reduction to this compound

This protocol utilizes a standard and reliable reduction method with tin(II) chloride.[8]

Materials:

  • 5-Bromo-3-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add tin(II) chloride dihydrate (5.0 eq) portion-wise at room temperature.

  • Heat the resulting mixture to 85 °C and maintain stirring at this temperature for 2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.[8]

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound is a solid that can be used in the next step without further purification.[8] For analytical purposes, purification can be achieved by column chromatography on silica gel.

Part 2: Synthesis of a Representative Kinase Inhibitor Scaffold

To illustrate the utility of this compound, we present a two-step synthesis of a hypothetical, yet representative, kinase inhibitor. This involves a Suzuki-Miyaura coupling at the 5-position followed by an acylation of the 3-amino group. This synthetic strategy is widely employed in the development of indole-based kinase inhibitors.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Kinase Inhibitor Synthesis A 5-Bromo-1H-indole B 5-Bromo-3-nitro-1H-indole A->B Nitration C This compound B->C Reduction (SnCl2) D 5-(Heteroaryl)-1H-indol-3-amine C->D Suzuki-Miyaura Coupling E Final Kinase Inhibitor D->E Acylation

Caption: Synthetic pathway from 5-bromo-1H-indole to a final kinase inhibitor.

Protocol 2.1: Suzuki-Miyaura Coupling at the 5-Position

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic heteroaryl boronic acid. The conditions are based on established methods for similar substrates.[3][4][5]

Materials:

  • This compound

  • Heteroaryl boronic acid (e.g., 4-pyridylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(heteroaryl)-1H-indol-3-amine.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90685
23-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O85878
32-Thienylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O95589
4Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O90691

Note: These are illustrative yields based on similar reactions in the literature. Actual yields may vary.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G A Combine Reactants (Indole, Boronic Acid, Base) B Add Pd Catalyst A->B C Inert Atmosphere (Evacuate/Backfill N2) B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Work-up (Extraction) E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2.2: Acylation of the 3-Amino Group

This protocol describes the formation of an amide bond at the 3-amino position, a common feature in kinase inhibitors for hinge binding.

Materials:

  • 5-(Heteroaryl)-1H-indol-3-amine

  • Acid chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, EDC)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))

  • Nitrogen or Argon gas

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure (using an acid chloride):

  • Dissolve 5-(heteroaryl)-1H-indol-3-amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Part 3: Characterization and Biological Evaluation

Characterization:

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Evaluation:

The synthesized compounds should be evaluated for their kinase inhibitory activity. A common initial screen is an in vitro kinase assay.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Illustrative)

  • The kinase of interest (e.g., VEGFR2, JNK1, Pim-1) is incubated with a peptide substrate and ATP in a suitable buffer.

  • The synthesized inhibitor is added at various concentrations.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.

Table 2: Illustrative Biological Activity of a Hypothetical Kinase Inhibitor Derived from this compound

Kinase TargetIC₅₀ (nM)
Kinase A25
Kinase B350
Kinase C>10,000

Note: These are hypothetical data to illustrate the expected outcome of a biological evaluation. Actual activities will depend on the specific structures synthesized.

Conclusion and Future Perspectives

This compound represents a highly strategic and versatile starting material for the synthesis of novel kinase inhibitors. The orthogonal reactivity of the 5-bromo and 3-amino positions allows for the systematic and efficient exploration of chemical space around the privileged indole scaffold. The protocols detailed in this application note provide a robust foundation for researchers in drug discovery to generate libraries of diverse indole-based compounds for screening against a wide range of kinase targets. Further derivatization and structure-activity relationship (SAR) studies based on this core can lead to the identification of potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

The Reaction Principle: A Palladium-Catalyzed Catalytic Cycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-bromo-1H-indol-3-amine: Protocol and Mechanistic Insights

For researchers and scientists in the field of drug development, the indole scaffold represents a "privileged structure," a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals.[1] The ability to strategically functionalize this core is paramount for optimizing molecular properties and exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to introduce diverse aryl and heteroaryl substituents onto the indole ring system.[1][2][3]

This application note provides a comprehensive guide for performing the Suzuki-Miyaura coupling on this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for optimization. Special consideration is given to the unique challenges presented by the substrate's free amine and N-H groups, which can influence catalyst activity and overall reaction success.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organic halide.[4] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The universally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[5]

  • Transmetalation: This step requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to the palladium center.[7][8] A halide ion is displaced in the process.

  • Reductive Elimination: The two organic moieties on the palladium complex—the indole and the newly transferred aryl group—couple and are expelled from the coordination sphere. This step forms the final desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex Ar-Pd(II)L2-Ar' transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product 5-Aryl-1H-indol-3-amine (Ar-Ar') reductive_elimination->product indole This compound (Ar-Br) indole->oxidative_addition boronic Arylboronic Acid (Ar'-B(OH)2) boronic->transmetalation base Base (e.g., K2CO3) base->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The presence of the 3-amino group and the indole N-H introduces specific challenges not present with simple bromoindoles.

  • Catalyst Inhibition: Both the N-H of the indole ring and the primary amine at the 3-position are Lewis basic. They can coordinate to the palladium center, potentially competing with the necessary phosphine ligands and inhibiting catalytic activity.

  • Protecting Group Strategy: To mitigate catalyst inhibition and improve solubility and reactivity, protection of one or both nitrogen atoms is often the most robust strategy. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and subsequent removal under acidic conditions. The protocol below assumes the use of an appropriately protected starting material (e.g., N-Boc protected).

  • Choice of Base: The base is crucial for activating the boronic acid, but a base that is too strong could deprotonate the indole N-H or interfere with the substrate. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally effective and well-tolerated.[2][3]

Detailed Experimental Protocol

This protocol provides a generalized procedure. Optimal conditions may vary depending on the specific arylboronic acid used.

Materials and Equipment:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Dimethoxyethane (DME))

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[1][10] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 2-18 hours), cool the mixture to room temperature.[1] Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Combine Reactants (Indole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvents 3. Add Anhydrous Solvent inert->solvents catalyst 4. Add Palladium Catalyst solvents->catalyst heat 5. Heat and Stir (80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Cool, Dilute, Extract) monitor->workup dry 8. Dry and Concentrate workup->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The tables below provide a starting point for optimization.

Table 1: Common Palladium Catalysts and Ligands

Catalyst / Pre-catalystCommon Ligand(s)Characteristics & Applications
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A classic, highly active Pd(0) catalyst. Can be sensitive to air and moisture. Effective for a wide range of couplings.[3]
Pd(dppf)Cl₂ 1,1'-Bis(diphenylphosphino)ferroceneAn air-stable Pd(II) pre-catalyst that is reduced in situ. Excellent for heteroaromatic substrates and challenging couplings, often providing high yields.[2][10][11]
Pd(OAc)₂ Palladium(II) AcetateA common Pd(II) pre-catalyst used with various phosphine ligands (e.g., SPhos, PCy₃) to generate the active Pd(0) species.[9]
NiCl₂(PCy₃)₂ Dichloro(dicyclohexylphosphino)nickel(II)A cost-effective alternative to palladium, showing high efficiency for a range of heteroaromatic halides.[2]

Table 2: Selection of Base and Solvent

BaseSolvent SystemComments
K₂CO₃ DME, Dioxane/H₂O, TolueneA standard, cost-effective base suitable for many couplings.[2][10]
Cs₂CO₃ Dioxane, EthanolA stronger, more soluble base. Often used in difficult couplings or with sterically hindered substrates.[3]
K₃PO₄ t-Amyl alcohol, DioxaneA non-nucleophilic base that can be effective when other bases fail, particularly with sensitive functional groups.[2]
KF Toluene, DioxaneA milder base, useful for substrates with base-labile functional groups like esters.[7]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Incorrect base/solvent combination.Use a fresh bottle of catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂. Ensure the reaction is thoroughly degassed. Screen different bases and solvents.
Incomplete Reaction Low reaction temperature; Insufficient reaction time; Catalyst decomposition.Increase the temperature (within solvent limits). Allow the reaction to run longer. Increase catalyst loading slightly (e.g., from 2% to 5%).
Formation of Side Products Protodeboronation of the boronic acid (replacement of -B(OH)₂ with -H).Use the boronic acid as soon as possible after purchase/synthesis. Use a boronate ester (e.g., pinacol ester) which can be more stable.[5] Ensure the base is not overly harsh.
Difficulty in Purification Residual palladium; Similar polarity of starting material and product.Filter the reaction mixture through a pad of celite before work-up to remove palladium residues.[1] Optimize the chromatographic solvent system carefully.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the this compound core. By understanding the catalytic cycle and carefully selecting the reaction parameters—particularly catalyst, base, and the use of a protecting group strategy—researchers can efficiently generate diverse libraries of 5-aryl-indole derivatives. This protocol provides a robust foundation for scientists engaged in drug discovery and medicinal chemistry to accelerate the development of novel therapeutics based on the versatile indole scaffold.

References

Application Notes and Protocols: Sonogashira Reaction Conditions for 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-5-alkynylindoles

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This transformation is particularly invaluable in medicinal chemistry and drug development, where its operational simplicity, mild conditions, and broad functional group tolerance allow for the efficient construction of complex molecular architectures.[1][2]

The 5-bromo-1H-indol-3-amine substrate is a highly valuable starting material. The indole nucleus is a "privileged structure" in pharmacology, forming the core of numerous bioactive compounds. Functionalization at the C5 position with an alkyne moiety introduces a rigid, linear linker ideal for probing biological space, while the 3-amino group provides a crucial vector for further derivatization or direct interaction with biological targets. The resulting 3-amino-5-alkynyl-indole scaffold is a key intermediate in the synthesis of potential therapeutics, including kinase inhibitors, and other advanced materials.[3][4] This guide provides a detailed exploration of the reaction mechanism, optimized protocols, and troubleshooting strategies for the successful Sonogashira coupling of this specific, electron-rich substrate.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][6]

  • The Palladium Cycle : The active catalyst, a Palladium(0) species, is generated in situ from a Pd(II) precatalyst.[1] It initiates the cycle by undergoing oxidative addition with the this compound, forming a Pd(II) intermediate.

  • The Copper Cycle : Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide species.[1] This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-Pd(II) complex.

  • Reductive Elimination : This final step involves the formation of the C(sp²)-C(sp) bond, yielding the desired 3-amino-5-alkynyl-1H-indole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Sonogashira_Mechanism Fig. 1: The Classical Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation alkynyl_pd_complex [Ar-Pd(II)L₂-C≡CR'] alkynyl_pd_complex->pd_complex Transmetalation reductive_elimination Reductive Elimination product Ar-C≡CR' (Product) cu_catalyst Cu(I)Br alkyne_activation Base, R'C≡CH cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation aryl_halide Ar-Br (this compound)

Fig. 1: The Classical Sonogashira Catalytic Cycle

Key Considerations for the this compound Substrate

The electronic nature of this compound presents specific challenges and considerations that must be addressed for a successful reaction.

  • Substrate Reactivity : The indole ring is inherently electron-rich, and the addition of a 3-amino group further increases its electron density. While beneficial for many biological interactions, this can slow down the rate-limiting oxidative addition step of the palladium catalyst to the aryl bromide.[7] The reactivity of the C-Br bond is moderate, significantly less reactive than an analogous C-I bond, often necessitating higher temperatures or more active catalyst systems.[1][8]

  • Catalyst Selection : For routine synthesis, standard catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are effective, typically used at 1-5 mol% loading.[3][5] For challenging couplings or to achieve lower reaction temperatures, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[7][9][10]

  • The Role of Copper and Homocoupling : The use of a copper(I) co-catalyst (e.g., CuI) increases the reaction rate and allows for milder conditions.[1] However, its presence can also promote the primary side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[11][12] This is particularly problematic if the alkyne is valuable. Consequently, copper-free Sonogashira protocols have been developed and are often preferred for substrates like this.[13][14] These methods typically require a stronger base (e.g., Cs₂CO₃) or a more active palladium catalyst to proceed efficiently.[15]

  • Base and Solvent Selection : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is standard. It serves to neutralize the HBr formed during the reaction and facilitates the formation of the copper acetylide.[13] Common solvents include DMF , THF , and acetonitrile .[3][11] The choice can be critical; polar aprotic solvents generally enhance reaction rates but must be thoroughly degassed to prevent oxygen from promoting homocoupling and deactivating the catalyst.[11][12]

Experimental Protocols

The following protocols provide a robust starting point. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to minimize side reactions.

Experimental_Workflow Fig. 2: General Experimental Workflow prep Reagent Preparation (Drying & Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup addition Sequential Reagent Addition (Substrate, Base, Alkyne, Catalysts) setup->addition reaction Reaction Execution (Heating & Stirring) addition->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quenching & Extraction) monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Fig. 2: General Experimental Workflow
Protocol A: Classical Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a reliable starting point for a wide range of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) sequentially via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-amino-5-alkynyl-1H-indole product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant concern or when synthesizing compounds for pharmaceutical applications where residual copper is undesirable.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • A bulky phosphine ligand, e.g., XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe (concentration ~0.1 M).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary and Optimization

The conditions for Sonogashira couplings on indole substrates can be highly variable. The following table summarizes representative conditions reported for 5-bromoindoles, providing a valuable reference for optimization.

EntryAlkyne SubstrateCatalyst System (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3)DMF804-693[3]
2Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3)THFRT12-24~85[3]
3TrimethylsilylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃NTHFReflux12High[3]
4Various Aryl BromidesPd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1)Cs₂CO₃ (1)2-MeTHFRT4870-95[15]
52-Bromoanilines[DTBNpP]Pd(crotyl)Cl (2)TMPDMSORT24~97[14][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents.1. Use a fresh bottle of catalyst or switch to a more active pre-catalyst/ligand system (e.g., Buchwald ligands). 2. Incrementally increase the reaction temperature by 10-20 °C. 3. Ensure solvents are anhydrous and properly degassed; use freshly opened reagents.
Significant Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Improve inert atmosphere technique (ensure thorough degassing, maintain positive pressure). 2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol (Protocol B).
Substrate/Product Decomposition 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. The 3-aminoindole moiety can be unstable.1. Lower the reaction temperature and use a more active catalyst to compensate. 2. Monitor the reaction closely and work up as soon as the starting material is consumed. 3. Ensure a strictly inert atmosphere.
Difficulty in Purification 1. Close polarity of product and byproducts. 2. Streaking on silica gel.1. Optimize the solvent system for column chromatography (try different solvent systems like Hexane/EtOAc with 1% Et₃N). 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress the basicity of the amino group.

References

Application Note: Quantitative Analysis of 5-bromo-1H-indol-3-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 5-bromo-1H-indol-3-amine, a critical intermediate in pharmaceutical synthesis. Given the absence of a standardized pharmacopeial method for this specific analyte, this document details two robust and validated analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and an orthogonal Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity confirmation and metabolite studies. The protocols herein are grounded in established analytical principles for indoleamines and halogenated aromatic compounds, offering researchers a reliable starting point for method implementation and validation in a GxP environment.

Introduction: The Need for Accurate Quantification

This compound is a halogenated derivative of the indoleamine scaffold, a core structure in numerous biologically active molecules. Its role as a synthetic precursor in the development of novel therapeutics necessitates precise and accurate quantification to ensure the quality, consistency, and safety of final drug products. Controlling the purity of this starting material and monitoring its consumption during a chemical reaction are critical process parameters. This guide provides the foundational methods to achieve this analytical control.

Analyte Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to designing an effective analytical method.

  • Structure: An indole ring substituted with a bromine atom at the 5-position and an amine group at the 3-position.

  • Molecular Formula: C₈H₇BrN₂[1].

  • Molecular Weight: 211.06 g/mol [1].

  • UV Absorbance: The indole chromophore exhibits strong UV absorbance. The parent compound, 5-bromoindole, has UV maxima around 279, 287, and 296 nm[2]. The amine substitution at the 3-position is expected to shift the absorbance maximum (λ-max), making UV detection a highly suitable quantification technique.

  • Solubility: The compound is sparingly soluble in water but shows good solubility in organic solvents like methanol, acetonitrile, and DMSO. This dictates the choice of sample diluents and mobile phase composition.

  • Ionization: The amine group (-NH₂) is basic and readily protonated in acidic conditions, making it ideal for reversed-phase ion-pair chromatography and positive mode electrospray ionization (ESI) in mass spectrometry.

Analytical Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

MethodSelection start Define Analytical Goal goal1 Routine QC: Assay & Purity start->goal1 goal2 Trace Analysis: Metabolite ID, Impurities start->goal2 tech1 HPLC-UV goal1->tech1 tech2 LC-MS/MS goal2->tech2 why1 Why? Good selectivity, robust, cost-effective, sufficient sensitivity for assay. tech1->why1 why2 Why? Superior sensitivity (ng/mL), high specificity (MRM), structural confirmation. tech2->why2

Caption: Method selection flowchart based on analytical requirements.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the routine assay and purity determination of this compound in bulk material or simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Materials and Reagents:

  • Analyte: this compound reference standard (≥98% purity).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Octadecyl silica (ODS) columns are standard for separating indoleamines[3].

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA), analytical grade.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure the amine is in its ionized form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the analyte from the C18 column.
Gradient 10% B to 70% B over 10 min A gradient ensures efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Controls retention time variability and improves peak symmetry.
Injection Vol. 10 µL Balances sensitivity with the risk of column overload.
Detection (UV) 285 nm Chosen based on the expected absorbance maximum for the substituted indole chromophore.

| Run Time | 15 minutes | Allows for elution and column re-equilibration. |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution. Prepare a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent to a target concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter.

  • System Suitability: Before analysis, inject the 25 µg/mL standard five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a linear regression curve of peak area versus concentration for the standards. Calculate the concentration of the analyte in the samples using the regression equation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards (1-50 µg/mL) run Run Sequence: Blank -> Standards -> Samples prep_std->run prep_smp Prepare Sample (Target: 25 µg/mL) prep_smp->run prep_mob Prepare Mobile Phases (A: 0.1% FA in H₂O B: 0.1% FA in ACN) equil Equilibrate HPLC System prep_mob->equil sst Perform System Suitability (5 injections, RSD ≤2.0%) equil->sst sst->run integrate Integrate Peak at ~285 nm run->integrate calibrate Generate Calibration Curve (R² > 0.995) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC-UV quantification method.

Orthogonal Method: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), this technique provides exceptional specificity, virtually eliminating matrix interferences.

Experimental Protocol

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials and Reagents:

  • As per HPLC-UV method, but using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., Indole-d7). If unavailable, a compound with similar chromatographic behavior can be used.

LC Conditions (UHPLC):

Parameter Condition Rationale
Column C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) Smaller particle size for higher resolution and faster analysis.
Mobile Phase A 0.1% Formic Acid in Water Standard for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard for positive mode ESI.
Gradient 5% B to 95% B over 3 min A rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/min Optimized for a 2.1 mm ID column.
Column Temp. 40 °C Ensures robust and reproducible chromatography.

| Injection Vol. | 2 µL | Smaller volume to prevent source contamination and ion suppression. |

MS/MS Conditions (MRM):

Parameter Condition Rationale
Ionization Mode ESI Positive The basic amine group is readily protonated [M+H]⁺.
Capillary Voltage 3.5 kV Optimized for efficient ion generation.
Source Temp. 150 °C Standard source temperature.
Desolvation Temp. 350 °C Efficiently removes solvent from the ionized droplets.

| MRM Transitions | See below | Specific transitions for quantification and confirmation. |

  • Determining MRM Transitions:

    • Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer.

    • In a full scan (Q1 scan), identify the protonated molecular ion [M+H]⁺. Due to the bromine atom, this will appear as a characteristic isotopic doublet of nearly equal intensity (m/z 211 and 213).

    • Select the precursor ion (e.g., m/z 211) and perform a product ion scan (Q3 scan) to identify stable fragment ions.

    • Select the most intense, stable fragment for the primary "quantifier" transition and a second fragment for the "qualifier" transition.

    • Expected Quantifier Transition: m/z 211 -> [Fragment 1]

    • Expected Qualifier Transition: m/z 211 -> [Fragment 2]

Procedure:

  • Preparation: Prepare calibration standards and samples in a relevant matrix (e.g., plasma, reaction mixture) and add a fixed concentration of the Internal Standard to all.

  • Sample Cleanup (if needed): For complex matrices like plasma, a protein precipitation (with cold acetonitrile) or solid-phase extraction (SPE) step is required to remove interferences[3].

  • Analysis: Acquire data using the defined MRM transitions for the analyte and the IS.

  • Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a calibration curve of the Peak Area Ratio versus concentration. Determine sample concentrations from this curve.

Method Validation and Performance Characteristics

All analytical methods must be validated to ensure they are suitable for their intended purpose, following guidelines such as ICH Q2(R1)[4][5][6][7]. The table below summarizes typical performance characteristics for the described methods.

ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline[4][5]
Specificity Demonstrated by peak purity (DAD) and resolution from known impurities.High; demonstrated by unique MRM transition and consistent ion ratio.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.998> 0.995A linear relationship between concentration and response should be demonstrated.
Range 1 - 50 µg/mL0.5 - 500 ng/mLThe range that provides acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of test results to the true value.
Precision (% RSD) ≤ 2.0%≤ 15.0%The degree of scatter between a series of measurements.
LOD (Limit of Detection) ~0.3 µg/mL~0.1 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (Limit of Quantitation) 1.0 µg/mL0.5 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting

Troubleshooting problem Problem Observed p1 Poor Peak Shape (Tailing/Fronting) problem->p1 p2 No/Low MS Signal problem->p2 p3 High Baseline Noise problem->p3 cause1a Mismatched sample diluent & mobile phase p1->cause1a cause1b Column degradation p1->cause1b cause2a Incorrect MS tuning/ MRM parameters p2->cause2a cause2b Ion suppression from matrix p2->cause2b cause3a Contaminated mobile phase or solvent lines p3->cause3a sol1a Solution: Use mobile phase as diluent cause1a->sol1a sol1b Solution: Replace column cause1b->sol1b sol2a Solution: Re-infuse & optimize tuning parameters cause2a->sol2a sol2b Solution: Improve sample cleanup or dilute sample cause2b->sol2b sol3a Solution: Prepare fresh mobile phase, purge system cause3a->sol3a

Caption: A decision tree for troubleshooting common analytical issues.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications in complex matrices. Proper method validation according to ICH guidelines is essential before implementation for regulated testing.

References

Application Note: A Validated Stability-Indicating HPLC-UV Method for Purity Determination of 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-1H-indol-3-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1] The purity of this intermediate is a critical determinant of the safety and efficacy profile of the final active pharmaceutical ingredient (API). This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification and purity assessment of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3]

Introduction and Scientific Rationale

The indole scaffold is a privileged structure in drug discovery, and halogenated derivatives such as this compound offer unique electronic properties that can enhance biological activity.[1] Ensuring the purity of such starting materials is a fundamental requirement of Good Manufacturing Practices (GMP) and drug development, as impurities can carry their own pharmacological or toxicological effects.[4]

Reversed-phase HPLC is the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[5][6] This method separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] this compound, with its aromatic indole core and amine functionality, is well-suited for this technique.

The primary amine group (pKa estimated ~4-5) necessitates careful control of the mobile phase pH. By maintaining a slightly acidic environment (e.g., pH 3.0), the amine group is consistently protonated. This prevents peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase and ensures a single, stable analyte form, leading to sharp, symmetrical peaks and reproducible retention times. The indole chromophore exhibits strong UV absorbance, allowing for sensitive detection and quantification.[7]

This document provides a comprehensive protocol, from method development principles to full validation, designed for direct implementation in quality control and research laboratories.

Chromatographic Method and Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chemicals: this compound reference standard (purity >99%), HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (18.2 MΩ·cm).

  • Chromatography Column: Phenomenex Luna C18(2), 5 µm, 150 mm x 4.6 mm, or equivalent.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (70:30 v/v) was used for preparing all standard and sample solutions to ensure solvent compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution can be further diluted to prepare working standards for linearity and other validation studies.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Chromatographic Conditions

All chromatographic parameters were optimized to achieve efficient separation of the main peak from potential impurities and degradation products within a reasonable runtime.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 mm x 4.6 mm
Mobile Phase A: 10 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile (ACN)
Gradient Program 0-2 min, 30% B2-15 min, 30% to 80% B15-18 min, 80% B18-18.1 min, 80% to 30% B18.1-25 min, 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Method Validation Protocol & Results

The developed method was rigorously validated according to ICH Q2(R2) guidelines.[2] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed by injecting a standard solution multiple times to ensure the chromatographic system is performing adequately.[9]

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008950
% RSD of Peak Area (n=6) ≤ 1.0%0.45%
% RSD of Retention Time (n=6) ≤ 1.0%0.18%

The results confirm the suitability of the chromatographic system for the analysis.

G cluster_workflow Experimental Workflow prep Solution Preparation (Standard & Sample) sst System Suitability Test (SST) prep->sst Inject Standard inject HPLC Sample Injection & Chromatographic Run sst->inject SST Pass detect UV Detection at 280 nm inject->detect process Data Integration & Peak Analysis detect->process report Purity Calculation & Final Report process->report

Caption: High-level workflow for HPLC purity analysis.

Specificity (Stability-Indicating Nature)

Specificity was demonstrated by subjecting a sample solution of this compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Acid Hydrolysis: 1 mL sample + 1 mL 1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 1 mL sample + 1 mL 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL sample + 1 mL 6% H₂O₂, stored at RT for 24 hours.

  • Thermal Degradation: Solid sample kept at 105°C for 48 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

In all cases, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis (via DAD) confirmed that the main peak was spectrally pure. This demonstrates the method's ability to accurately measure the analyte in the presence of its potential degradation products and impurities, confirming its stability-indicating nature.[6][10][11]

Linearity

The linearity of the method was evaluated by analyzing five standard solutions across a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResult
Concentration Range 50 - 150 µg/mL
Regression Equation y = 25431x + 1056
Correlation Coefficient (r²) 0.9998

The high correlation coefficient (r² > 0.999) indicates an excellent linear relationship between concentration and peak area.

Accuracy (Recovery)

Accuracy was determined by the method of standard addition. The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)% RSD
80%99.5%0.65%
100%100.8%0.42%
120%101.2%0.51%

The recovery values were within the acceptable range of 98-102%, confirming the accuracy of the method.[12]

Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision Level% Assay (Mean)% RSD
Repeatability (n=6) 99.8%0.55%
Intermediate Precision (n=6) 99.5%0.78%

The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision demonstrate that the method is highly precise.[13]

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.08 µg/mL
LOQ 0.25 µg/mL

The results indicate the method is sufficiently sensitive for the detection and quantification of trace impurities.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked after each variation.

Parameter VariedVariationResult
Flow Rate (mL/min) ± 0.1 (0.9 & 1.1)No significant impact on resolution
Column Temperature (°C) ± 2 (28 & 32)Minor shift in retention time; SST passed
Mobile Phase pH ± 0.2 (2.8 & 3.2)Minor shift in retention time; SST passed

The method remained unaffected by minor changes in the operational parameters, indicating its robustness for routine use in a quality control environment.

G cluster_validation Method Validation Logic (per ICH Q2) Method Analytical Method Fit Is it Fit for Purpose? Method->Fit Spec Specificity Fit->Spec Lin Linearity Fit->Lin Acc Accuracy Fit->Acc Prec Precision Fit->Prec Loq LOQ / LOD Fit->Loq Rob Robustness Fit->Rob

Caption: Core parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, specific, accurate, precise, and robust for the determination of purity of this compound. The validation results confirm that the method is suitable for its intended purpose and can be reliably used for routine quality control analysis and stability studies of this important pharmaceutical intermediate.

References

Application Note: A Robust Protocol for Selective N1-Alkylation of 5-bromo-1H-indol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Importance of Selective Indole Functionalization

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] Functionalization of the indole ring is a critical strategy in drug development, as modifications at different positions can profoundly alter a compound's pharmacological profile. While C3-alkylation of indoles is common due to the high nucleophilicity of this position, selective N1-alkylation presents a distinct challenge because of the lower nucleophilicity of the indole nitrogen.[2][3]

This application note addresses the specific challenge of N1-alkylation of 5-bromo-1H-indol-3-amine. The presence of two nucleophilic nitrogen centers—the N1 indole nitrogen and the C3 primary amine—complicates direct alkylation, which would likely result in a mixture of N1-alkylated, C3-N-alkylated, and bis-alkylated products. To overcome this, we present a robust, three-step protocol centered on a protection-alkylation-deprotection strategy. This ensures high regioselectivity for the desired N1-substituted product, a crucial requirement for the synthesis of well-defined molecular entities in drug discovery programs.

Reaction Principle and Strategic Approach

The core of this protocol is a classic nucleophilic substitution (SN2) reaction.[4] The N-H proton of the indole is weakly acidic (pKa ≈ 16-17) and can be removed by a strong base, such as sodium hydride (NaH), to generate a potent nucleophile, the indolide anion.[4][5] This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.[6]

The Causality Behind Our Strategy: Direct alkylation is non-selective due to the C3-amino group. The primary amine is generally more nucleophilic than the indole nitrogen and would react preferentially. Therefore, a protecting group strategy is essential. We utilize the tert-butyloxycarbonyl (Boc) group, a common and reliable protecting group for amines, due to its ease of installation and its stability under the basic conditions required for N-alkylation, as well as its straightforward removal under acidic conditions.

The overall workflow is designed to be a self-validating system, where each step yields a clean, characterizable intermediate, ensuring the integrity of the final product.

G A Starting Material This compound B Step 1: Protection (Boc Anhydride) A->B C Intermediate Boc-Protected Amine B->C D Step 2: N1-Alkylation (Base + Alkyl Halide) C->D E Intermediate N1-Alkyl, C3-N-Boc Indole D->E F Step 3: Deprotection (Trifluoroacetic Acid) E->F G Final Product N1-Alkyl-5-bromo-1H-indol-3-amine F->G

Figure 1: Overall experimental workflow for selective N1-alkylation.

Detailed Experimental Protocols

Safety Precaution: Sodium hydride (NaH) is a water-reactive flammable solid that evolves hydrogen gas upon contact with protic solvents. All reactions involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Trifluoroacetic acid (TFA) is highly corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Protocol 1: Protection of the 3-Amino Group
  • Objective: To selectively protect the C3-primary amine as a Boc-carbamate to prevent its reaction in the subsequent alkylation step.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (to a concentration of ~0.2 M).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, tert-butyl (5-bromo-1H-indol-3-yl)carbamate, is often of sufficient purity for the next step, or it can be purified by silica gel chromatography if necessary.

Protocol 2: N1-Alkylation of Boc-Protected Intermediate
  • Objective: To perform the selective alkylation on the N1 position of the indole ring. This protocol uses benzyl bromide as a representative alkylating agent.

Materials:

  • tert-butyl (5-bromo-1H-indol-3-yl)carbamate (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the Boc-protected indole (1.0 eq).

  • Dissolve the material in anhydrous DMF (to a concentration of ~0.1-0.5 M).[7]

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the indolide anion.[6][7]

  • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 50-80 °C) may be required.[5][8]

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.

Protocol 3: Deprotection of the 3-Amino Group
  • Objective: To remove the Boc protecting group and reveal the primary amine, yielding the final N1-alkylated product.

Materials:

  • N1-alkylated, C3-N-Boc protected indole (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (to a concentration of ~0.1 M).

  • Add TFA (10-20 eq, typically 10-20% v/v) to the solution at room temperature.

  • Stir the mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, N1-alkyl-5-bromo-1H-indol-3-amine. Further purification by chromatography or recrystallization may be performed if necessary.

G cluster_0 Step 1: Protection cluster_1 Step 2: N1-Alkylation cluster_2 Step 3: Deprotection A This compound reagent1 (Boc)₂O, Et₃N THF, rt A->reagent1 B tert-butyl (5-bromo-1H-indol-3-yl)carbamate reagent2 1. NaH, DMF, 0 °C 2. Benzyl Bromide, rt B->reagent2 reagent1->B C tert-butyl (1-benzyl-5-bromo-1H-indol-3-yl)carbamate reagent3 TFA, DCM rt C->reagent3 reagent2->C D 1-benzyl-5-bromo-1H-indol-3-amine reagent3->D

Figure 2: Chemical reaction scheme for the three-step synthesis.

Key Parameters and Optimization

The success of N-alkylation is highly dependent on reaction conditions. The following table summarizes key parameters that can be adjusted for different alkylating agents and substrates.

ParameterCondition 1 (General)Condition 2 (For less reactive halides)Rationale & Causality
Base NaHK₂CO₃, Cs₂CO₃NaH is a strong, non-nucleophilic base ensuring complete deprotonation.[5][9] Carbonates are milder and can be effective, sometimes improving selectivity.[10]
Solvent DMF, THFDMSO, NMPPolar aprotic solvents like DMF are excellent for dissolving the indolide anion and promoting the SN2 reaction.[8][11]
Alkylating Agent Methyl iodide, Benzyl bromideEthyl bromoacetate, Alkyl tosylatesMore reactive electrophiles (iodides, benzylic/allylic halides) react faster and under milder conditions.
Temperature 0 °C to Room Temp.Room Temp. to 80 °CHigher temperatures can overcome the activation energy for less reactive alkylating agents but may increase side reactions.[8]
Typical Yield 70-95%50-80%Yields are highly substrate-dependent.

Troubleshooting Common Issues

  • Issue: Low Yield or No Reaction

    • Cause: Incomplete deprotonation or insufficiently reactive alkylating agent.

    • Solution: Ensure the use of anhydrous solvents and reagents. Increase the reaction temperature or switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide).[8]

  • Issue: Competing C3-Alkylation

    • Cause: This is unlikely with the protected substrate. However, in general indole alkylations, incomplete deprotonation allows the neutral indole to react at the more nucleophilic C3 position.[3]

    • Solution: Ensure a stoichiometric amount of a strong base like NaH is used to fully form the N1-anion, which preferentially reacts at the nitrogen.[8]

  • Issue: Difficult Purification

    • Cause: Residual DMF in the crude product.

    • Solution: Perform multiple aqueous washes after the extraction step to thoroughly remove the high-boiling point DMF solvent before concentrating the organic layer.

Conclusion

This application note provides a comprehensive and reliable three-step protocol for the selective N1-alkylation of this compound. By employing a robust Boc-protection strategy, this method overcomes the inherent challenge of regioselectivity, enabling the clean synthesis of N1-functionalized indole derivatives. The detailed procedures, optimization parameters, and troubleshooting guide offer researchers in drug development a clear and effective pathway to generate novel and diverse chemical matter for their discovery pipelines.

References

Application Notes & Protocols: Leveraging 5-bromo-1H-indol-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Privileged Indole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of chemical space, often yielding higher hit rates and providing starting points for tackling challenging "undruggable" targets.[1][4] The initial hits from FBDD are typically weak binders, but their simplicity and high ligand efficiency make them ideal building blocks for optimization into potent, drug-like molecules.[1][5]

Within the vast landscape of chemical fragments, the indole scaffold holds a privileged position. Its versatile structure is a common motif in numerous natural products and approved drugs, demonstrating its inherent ability to interact with a wide range of biological targets. This guide focuses on a particularly valuable indole derivative: 5-bromo-1H-indol-3-amine . We will explore its unique properties and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

The Star Fragment: Physicochemical Properties of this compound

The strategic selection of fragments is paramount to the success of an FBDD campaign. This compound possesses a compelling combination of features that make it an excellent starting point for drug discovery.

PropertyValueRationale for FBDD
Molecular Weight 212.05 g/mol [6]Compliant with the "Rule of Three" for fragments (<300 Da), ensuring a good balance between complexity and binding potential.[1]
Formula C₈H₇BrN₂Provides a simple, yet versatile, chemical framework for subsequent elaboration.
Hydrogen Bond Donors 2The amine and indole N-H groups can form crucial hydrogen bonds with the target protein.
Hydrogen Bond Acceptors 1The indole nitrogen can also act as a hydrogen bond acceptor.
cLogP (calculated) ~2.5A moderate lipophilicity that generally favors good solubility and binding.
Key Structural Features Indole core, primary amine at C3, bromine at C5The indole provides a key recognition motif, the amine a vector for growth, and the bromine a unique handle for both detection and interaction.

The bromine atom at the 5-position is a particularly noteworthy feature. Halogen bonding, a noncovalent interaction involving the electrophilic region of a halogen atom (the σ-hole), is increasingly recognized as a significant contributor to ligand-protein binding.[7][8][9] Furthermore, the high electron density of bromine makes it an excellent anomalous scatterer in X-ray crystallography, aiding in the unambiguous determination of the fragment's binding pose.[10][11]

FBDD Workflow Using this compound

The following sections outline a comprehensive, multi-stage protocol for utilizing this compound in an FBDD campaign. This workflow emphasizes the use of orthogonal biophysical techniques to ensure the robustness of the identified hits.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (including this compound) B Primary Biophysical Screen (e.g., SPR or TSA) A->B High Concentration Screening C Hit Confirmation (Orthogonal Method, e.g., NMR) B->C Preliminary Hits D Affinity Determination (e.g., ITC or SPR Dose-Response) C->D Confirmed Hits E Structural Biology (X-ray Crystallography) D->E Validated Hits F Structure-Guided Design (Computational Docking) E->F G Synthetic Elaboration (Derivatization of Fragment) F->G H SAR Analysis G->H H->B Iterative Screening

Figure 1: A generalized FBDD workflow highlighting the key stages from initial screening to hit-to-lead optimization.

Phase 1: Primary Screening and Hit Identification

The initial goal is to rapidly identify fragments that bind to the target protein, even if weakly. Sensitive biophysical techniques are essential for this stage.[5][12]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[13][14] It measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip.

Materials:

  • Purified target protein

  • This compound (and other fragments) dissolved in 100% DMSO

  • SPR instrument (e.g., Biacore™)[12]

  • Sensor chips (e.g., CM5)[15]

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Methodology:

  • Protein Immobilization:

    • Perform a pH scouting experiment to determine the optimal pH for covalent immobilization of the target protein to the sensor chip via amine coupling.[15]

    • Aim for a high immobilization level to maximize the signal for small fragment binding.[16]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the primary screen, prepare a working solution (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and running buffer to minimize bulk refractive index effects.[17]

  • SPR Screening:

    • Inject the fragment solution over the immobilized target and a reference flow cell.

    • Use a short contact time (e.g., 30-60 seconds) and a dissociation time of at least 60 seconds.[13]

    • Monitor the binding response. A response significantly above the reference channel and buffer-only injections indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Identify fragments that produce a reproducible and concentration-dependent binding response.

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a cost-effective, high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[18][19] Ligand binding typically stabilizes the protein, resulting in an increased Tm.[20]

Materials:

  • Purified target protein

  • This compound (and other fragments) dissolved in 100% DMSO

  • Fluorescent dye (e.g., SYPRO Orange)[19]

  • qPCR instrument with a thermal ramping capability

  • Assay buffer

Methodology:

  • Assay Optimization:

    • Determine the optimal protein and dye concentrations that give a robust fluorescent signal and a clear melting transition.

  • Fragment Screening:

    • In a 96- or 384-well plate, mix the target protein, fluorescent dye, and assay buffer.

    • Add this compound to a final concentration (e.g., 100-500 µM). Include a DMSO control.

    • Seal the plate and place it in the qPCR instrument.

  • Data Acquisition and Analysis:

    • Run a thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence at each temperature increment.

    • Plot fluorescence versus temperature to generate a melting curve. The Tm is the midpoint of the transition.

    • A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control is considered a hit.[21][22]

Phase 2: Hit Validation and Structural Characterization

Hits from the primary screen must be validated using an orthogonal method to eliminate false positives. Subsequent structural studies are crucial for understanding the binding mode and guiding optimization.

Protocol 3: NMR Spectroscopy for Hit Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak fragment binding and can provide information on the binding site.[23][24] Protein-observed 2D NMR experiments, such as ¹H-¹⁵N HSQC, are particularly robust.[25][26]

Materials:

  • ¹⁵N-isotopically labeled purified target protein

  • This compound

  • NMR spectrometer with a cryoprobe

  • NMR buffer (e.g., phosphate buffer in D₂O)

Methodology:

  • Reference Spectrum:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.

  • Fragment Addition:

    • Add a concentrated stock of this compound to the protein sample (e.g., at a 10:1 to 100:1 molar excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra.

    • Binding of the fragment to the protein will cause chemical shift perturbations (CSPs) for the amide protons and nitrogens of the amino acid residues in and around the binding site.[25]

    • Significant and specific CSPs confirm the binding of this compound to the target.

Hit_Validation_Cascade A Primary Screen Hits (SPR or TSA) B Orthogonal Validation (NMR Spectroscopy) A->B Eliminate False Positives C Structural Characterization (X-ray Crystallography) B->C Confirm Binding & Map Site D Lead Optimization C->D Structure-Guided Design

Figure 2: A hit validation cascade emphasizing the use of orthogonal techniques to increase confidence in the identified fragments.

Protocol 4: X-ray Crystallography for Structural Insights

X-ray crystallography provides the ultimate validation by revealing the precise three-dimensional binding mode of the fragment.[27][28][29] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[30]

Materials:

  • Highly pure and concentrated target protein

  • This compound

  • Crystallization screens and reagents

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer existing protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect diffraction data at a synchrotron source.

    • Collect data at a wavelength that maximizes the anomalous signal from the bromine atom (around 0.92 Å).

  • Structure Solution and Refinement:

    • Solve the protein structure using molecular replacement.

    • The anomalous difference map will clearly indicate the position of the bromine atom, greatly facilitating the fitting of the entire this compound molecule into the electron density map.[11]

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Phase 3: Hit-to-Lead Optimization

With a validated hit and a high-resolution crystal structure, the focus shifts to rationally designing more potent compounds. The structure of this compound is poised for synthetic elaboration.

Structure-Activity Relationship (SAR) by Synthesis

The crystal structure will reveal the solvent-exposed vectors of the bound fragment. The primary amine at the C3 position is an ideal point for synthetic "growing."

Synthetic Strategy:

  • Acylation/Sulfonylation: The C3-amine can be readily acylated or sulfonylated with a variety of commercially available acid chlorides or sulfonyl chlorides to probe nearby pockets for additional interactions.

  • Reductive Amination: Reaction with aldehydes or ketones via reductive amination can introduce diverse substituents.

  • Suzuki/Sonogashira Coupling: The C5-bromo position provides a handle for palladium-catalyzed cross-coupling reactions to extend the fragment into different vectors of the binding pocket.

Computational docking of virtual libraries based on these synthetic routes can help prioritize the most promising derivatives for synthesis.[31][32][33] Each new compound will be tested in the initial biophysical assays to build a structure-activity relationship (SAR) and guide the next round of design.[34][35][36]

SAR_Cycle A Crystal Structure of Protein-Fragment Complex B Computational Design of Derivatives A->B Identify Growth Vectors C Chemical Synthesis B->C Prioritize Compounds D Biophysical/Biochemical Assay C->D Test Affinity/Potency E SAR Analysis D->E Relate Structure to Activity E->B Design Next Generation

Figure 3: The iterative cycle of structure-based drug design, from structural insights to the generation of more potent compounds.

Conclusion

This compound represents a high-quality starting fragment for FBDD campaigns. Its favorable physicochemical properties, coupled with the strategic placement of a bromine atom and a reactive amine, provide researchers with a powerful tool for hit identification and optimization. The detailed protocols and workflows presented in this guide offer a robust framework for leveraging this versatile fragment to accelerate the discovery of novel therapeutics against a wide range of biological targets.

References

The Strategic Application of 5-Bromo-1H-Indol-3-Amine in the Synthesis of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Oncology

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling is a hallmark of various malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a prime target for therapeutic intervention.[3][4] The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a cornerstone in the design of potent EGFR inhibitors.[5] Its structural features allow for key interactions within the ATP-binding site of the EGFR kinase domain. This application note provides a detailed guide on the utilization of a key intermediate, 5-bromo-1H-indol-3-amine, in the synthesis of novel EGFR inhibitors, offering field-proven insights and detailed protocols for researchers in drug discovery and development.

The indole scaffold's versatility allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The C3 position of the indole ring is particularly amenable to functionalization, allowing for the introduction of diverse substituents that can modulate the compound's binding affinity and selectivity for EGFR.[6]

The Significance of this compound as a Precursor

This compound is a strategic starting material for the synthesis of a diverse library of potential EGFR inhibitors. The rationale for its use is twofold:

  • The Bromine Handle: The bromine atom at the C5 position serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize drug-like properties.

  • The 3-Amino Group: The amino group at the C3 position provides a nucleophilic center for the attachment of various pharmacophoric fragments. This is commonly exploited to introduce moieties that can form crucial hydrogen bonds or covalent linkages with key residues in the EGFR active site, a strategy employed in both reversible and irreversible inhibitors.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of intracellular events that ultimately lead to cell growth and proliferation.[1][7] Understanding this pathway is crucial for the rational design of targeted inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K STAT STAT P->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene STAT->Gene

Caption: Simplified EGFR Signaling Pathway.

Experimental Protocols

The following protocols provide a representative synthetic workflow for the preparation of a potential EGFR inhibitor starting from this compound.

Protocol 1: Synthesis of the Precursor this compound

This protocol describes the reduction of 5-bromo-3-nitro-1H-indole to the corresponding 3-aminoindole. The choice of stannous chloride in acetic acid is a classic and effective method for the reduction of nitro groups in the presence of other sensitive functionalities.

Workflow Diagram:

Synthesis_Workflow Start 5-Bromo-3-nitro-1H-indole Reagents1 SnCl2, Acetic Acid Start->Reagents1 Step1 Reduction (85 °C, 2h) Reagents1->Step1 Intermediate This compound Step1->Intermediate Reagents2 Acryloyl Chloride, Et3N, DCM Intermediate->Reagents2 Step2 Acylation (0 °C to RT) Reagents2->Step2 Product N-(5-bromo-1H-indol-3-yl)acrylamide Step2->Product

Caption: Synthetic workflow for a potential EGFR inhibitor.

Materials:

  • 5-Bromo-3-nitro-1H-indole

  • Stannous chloride (SnCl₂)

  • Glacial acetic acid (AcOH)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 g, 4.15 mmol) in glacial acetic acid (20 mL), add stannous chloride (0.79 g, 4.15 mmol) at room temperature.

  • Heat the reaction mixture to 85 °C and maintain stirring at this temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid.

  • The resulting crude this compound can be used in the next step without further purification. A small sample can be purified by column chromatography for analytical purposes.

Protocol 2: Synthesis of a Representative EGFR Inhibitor - N-(5-bromo-1H-indol-3-yl)acrylamide

This protocol details the acylation of this compound with acryloyl chloride. The acrylamide moiety is a key feature of many irreversible EGFR inhibitors, as it acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[8]

Materials:

  • Crude this compound (from Protocol 1)

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the crude this compound (approx. 4.15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq., 5.0 mmol, 0.7 mL) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve acryloyl chloride (1.1 eq., 4.57 mmol, 0.37 mL) in anhydrous DCM (10 mL).

  • Add the acryloyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (30 mL).

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(5-bromo-1H-indol-3-yl)acrylamide.

Quantitative Data: In Vitro Activity of 5-Bromoindole Derivatives

The following table summarizes the in vitro EGFR inhibitory activity of several reported 5-bromoindole derivatives. This data highlights the potential of this scaffold in generating potent EGFR inhibitors.

Compound IDModification on 5-Bromoindole ScaffoldEGFR IC₅₀ (nM)Cancer Cell LineReference
1 2-Carboxamide derivative85-[9]
2 2-Carboxamide derivative124-[9]
3a 2-Carboxylic acid derivative-A549, HepG2, MCF-7[1]
Compound 19 5-Chloro-3-hydroxymethyl-indole-2-carboxamide derivative--[10]
HD05 Indole-pyrazole hybrid-Various[11]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel EGFR inhibitors. The synthetic protocols outlined in this application note provide a solid foundation for the development of diverse libraries of indole-based compounds. The strategic placement of the bromine atom and the amino group allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on leveraging the 5-bromo position for the introduction of moieties that can target mutant forms of EGFR, thereby addressing the ongoing challenge of drug resistance in cancer therapy.

References

Application Note: A Strategic Approach to the Synthesis of Novel Indole-Based VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis with Indole Scaffolds

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are principal mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In oncology, this process is a critical enabler of tumor growth, providing tumors with the necessary oxygen and nutrients for expansion and metastasis.[3] Consequently, inhibiting the VEGFR signaling pathway has become a cornerstone of modern cancer therapy.[2][4] The activation of VEGFR-2, in particular, is responsible for the majority of the angiogenic signals observed in vivo.[1]

The indole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the structure of proteinogenic amino acids and participate in various non-covalent interactions within protein active sites.[5][6] This versatility has led to the development of numerous indole-containing drugs, including several potent tyrosine kinase inhibitors.[7]

This application note provides a comprehensive, step-by-step guide for the synthesis of a potential VEGFR-2 inhibitor. We will begin with the strategic starting material, 5-bromo-1H-indol-3-amine , and elaborate on a synthetic route designed to incorporate key pharmacophoric features necessary for effective kinase inhibition. The causality behind each experimental choice will be explained, providing researchers with both a practical protocol and a foundational understanding of the underlying drug design principles.

The Biological Rationale: VEGFR-2 Signaling Pathway

To design an effective inhibitor, it is crucial to understand the target pathway. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt (survival) and MAPK/ERK (proliferation and migration) pathways, which collectively drive the angiogenic process.[4][8] Our synthetic target is designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this initial autophosphorylation step and thereby blocking all downstream signaling.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2_inactive VEGFR-2 (Monomer) VEGFR2_dimer VEGFR-2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PI3K_Akt PI3K/Akt Pathway VEGFR2_dimer->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2_dimer->MAPK_ERK VEGF VEGF-A Ligand VEGF->VEGFR2_inactive Binding ATP ATP ATP->VEGFR2_dimer Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2_dimer Inhibition Angiogenesis Angiogenesis Proliferation, Survival PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis

Figure 1: Simplified VEGFR-2 signaling pathway and point of inhibition.

Synthetic Strategy and Workflow

Our synthetic approach is a three-step process designed for modularity and efficiency. The core idea is to functionalize the this compound at two key positions:

  • C3-Amine: This position will be used to install a urea moiety. The urea is a critical pharmacophore that forms hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a common feature of many Type II kinase inhibitors.

  • C5-Bromo: The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction.[9] This allows for the introduction of a substituted aromatic ring, which will occupy a hydrophobic region of the kinase, enhancing binding affinity and selectivity.

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Urea Formation Reagent: Aryl Isocyanate Product: Intermediate 1 Start->Step1 Step2 Step 2: Suzuki Coupling Reagents: Boronic Acid, Pd Catalyst Product: Final Compound Step1->Step2 End Purified VEGFR Inhibitor Step2->End

Figure 2: Overall synthetic workflow from the starting material to the final product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 1-(5-bromo-1H-indol-3-yl)-3-(4-chlorophenyl)urea (Intermediate 1)

Rationale: This step installs the key hinge-binding urea moiety. 4-chlorophenyl isocyanate is chosen as a representative coupling partner. The reaction is typically rapid and proceeds at room temperature. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the starting materials well.

Materials and Reagents:

  • This compound (CAS: 69343-99-3)

  • 4-chlorophenyl isocyanate (CAS: 104-12-1)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen supply

Protocol:

  • To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 g, 4.74 mmol).

  • Add 25 mL of anhydrous DCM and stir until the solid is fully dissolved.

  • In a separate vial, dissolve 4-chlorophenyl isocyanate (0.73 g, 4.74 mmol, 1.0 eq.) in 15 mL of anhydrous DCM.

  • Add the isocyanate solution dropwise to the stirred solution of the amine at room temperature over 10 minutes.

  • A precipitate will likely form as the reaction proceeds. Allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting amine spot should be consumed.

  • Upon completion, filter the resulting solid precipitate using a Büchner funnel.

  • Wash the collected solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield Intermediate 1 as a white or off-white powder.

Characterization (Expected):

  • Yield: >90%

  • LC-MS: m/z [M+H]⁺ expected at 364.0/366.0 (accounting for Br and Cl isotopes).

Step 2: Synthesis of 1-(5-(pyridin-4-yl)-1H-indol-3-yl)-3-(4-chlorophenyl)urea (Final Compound)

Rationale: This Suzuki coupling reaction replaces the bromine atom at the C5 position with a pyridine ring. Pyridine is often used in kinase inhibitors to enhance solubility and provide an additional hydrogen bond acceptor. A standard palladium catalyst like Pd(dppf)Cl₂ is robust and effective for this type of coupling.

Materials and Reagents:

  • Intermediate 1 (from Step 1)

  • Pyridine-4-boronic acid (CAS: 16826-69-2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (CAS: 72287-26-4)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water

  • Rotary evaporator, Condenser

  • Silica gel for column chromatography

Protocol:

  • In a 100 mL round-bottom flask, combine Intermediate 1 (1.0 g, 2.74 mmol), pyridine-4-boronic acid (0.40 g, 3.29 mmol, 1.2 eq.), and sodium carbonate (0.87 g, 8.22 mmol, 3.0 eq.).

  • Add Pd(dppf)Cl₂ (0.10 g, 0.137 mmol, 5 mol%).

  • Add a solvent mixture of 1,4-dioxane (30 mL) and water (10 mL).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue will be a dark solid. Purify the product by flash column chromatography on silica gel, using a gradient of 0-10% methanol in DCM.

  • Combine the fractions containing the pure product and concentrate to dryness to yield the Final Compound .

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity (LC-MS)
Starting Material This compoundC₈H₇BrN₂211.06->95%
Intermediate 1 1-(5-bromo-1H-indol-3-yl)-3-(4-chlorophenyl)ureaC₁₅H₁₁BrClN₃O364.63>90%>95%
Final Compound 1-(5-(pyridin-4-yl)-1H-indol-3-yl)-3-(4-chlorophenyl)ureaC₂₀H₁₅ClN₄O362.8240-60%>98%

Expected Spectroscopic Data for Final Compound:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the indole NH (~11.5 ppm), urea NHs (~10.0 and ~8.5 ppm), and aromatic protons from the three distinct ring systems.[10][11]

  • ¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the urea carbonyl (~155 ppm) and distinct aromatic carbons.[12]

  • HRMS (ESI): Calculated for C₂₀H₁₆ClN₄O [M+H]⁺, expected m/z should be within 5 ppm of the theoretical value.

Conclusion and Next Steps

This application note outlines a robust and rational synthesis for a novel indole-based VEGFR inhibitor starting from this compound. The described two-step functionalization provides a potent scaffold for further drug discovery efforts.

The synthesized final compound is now ready for biological evaluation. Recommended next steps include:

  • In Vitro Kinase Assay: Test the compound's direct inhibitory activity against recombinant VEGFR-2 kinase.[13]

  • Cell-Based Assays: Evaluate the compound's ability to inhibit VEGF-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs).[14]

  • Anti-Proliferative Assays: Screen the compound against a panel of cancer cell lines known to be dependent on angiogenesis.[15]

This strategic synthesis and subsequent evaluation will provide valuable insights into the potential of this molecular scaffold as a next-generation anticancer therapeutic.

References

Topic: Protocol for Cell-Based Assays with 5-bromo-1H-indol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The 5-Bromoindole Scaffold - A Privileged Structure in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound therapeutic relevance. The strategic introduction of a bromine atom at the 5-position of the indole ring can significantly alter the molecule's physicochemical properties, often enhancing its biological activity and metabolic stability. 5-Bromoindole derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects.[1]

Many derivatives of the parent indole structure function as kinase inhibitors, antiproliferative agents, or modulators of other critical cellular pathways.[2][3][4] For instance, the 5-bromoindole core has been incorporated into inhibitors of key oncogenic drivers like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells.[1] Given the diverse and potent bioactivities of this chemical class, a systematic and robust approach to characterizing novel 5-bromo-1H-indol-3-amine derivatives in cell-based assays is paramount for advancing drug discovery efforts.

This technical guide provides a comprehensive suite of detailed protocols for the biological evaluation of this compound derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data. We will cover primary screening assays to determine cytotoxicity and antiproliferative effects, followed by key mechanistic assays to elucidate the mode of action, such as the induction of apoptosis and kinase inhibition.

General Experimental Workflow

A logical, tiered approach is essential for the efficient evaluation of novel compounds. The workflow begins with broad screening to assess general cytotoxicity and progresses to more specific, hypothesis-driven assays to determine the mechanism of action. This ensures that resources are focused on the most promising candidates.

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Screening cluster_2 Outcome Compound Test Compound: This compound Derivative Cytotoxicity Cytotoxicity & Viability Assays (MTT, SRB) Compound->Cytotoxicity IC50 Determine IC50 Values Across Multiple Cell Lines Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V / PI) IC50->Apoptosis Active Compound? CellCycle Cell Cycle Analysis IC50->CellCycle Active Compound? Kinase Target-Specific Assays (e.g., Kinase Inhibition) IC50->Kinase Hypothesis-Driven MOA Elucidation of Mechanism of Action (MOA) Apoptosis->MOA CellCycle->MOA Kinase->MOA

Caption: A general workflow for the in vitro evaluation of novel compounds.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is essential for comparing different derivatives and selecting promising candidates for further study.[5] We present two robust and widely used colorimetric assays that measure different cellular parameters, providing a more complete picture of a compound's activity.

Protocol 1: Cell Viability via MTT Assay

The MTT assay is a cornerstone of in vitro toxicology and pharmacology.[6] It measures the metabolic activity of a cell population, which in most cases is proportional to the number of viable cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[7][8]

Methodology

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Create a series of 2-fold dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).[7]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[5] Gently pipette or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[9]

Protocol 2: Cell Proliferation via Sulforhodamine B (SRB) Assay

The SRB assay is an excellent orthogonal method to the MTT assay because it relies on a different principle. It quantifies the total cellular protein content, which is directly proportional to the cell number.[9] This method is less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.

Methodology

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plate five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Remove excess water by tapping the plate on absorbent paper and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well. Place the plate on an orbital shaker for 10 minutes to completely solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth/proliferation and the IC50 value using the same method as described for the MTT assay.

Data Presentation: Summarizing Antiproliferative Activity

Results from primary screening should be summarized in a clear, tabular format to compare the potency of different derivatives across various cell lines.

Compound IDCell Line (Cancer Type)IC50 (µM) after 48h Exposure
Derivative AMCF-7 (Breast)5.2 ± 0.4
Derivative AA549 (Lung)12.8 ± 1.1
Derivative AHeLa (Cervical)8.1 ± 0.7
Derivative BMCF-7 (Breast)25.6 ± 2.3
Derivative BA549 (Lung)> 100
Derivative BHeLa (Cervical)78.9 ± 5.6
Doxorubicin (Control)MCF-7 (Breast)0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once a compound demonstrates significant antiproliferative activity, the next critical step is to investigate how it exerts its effects. Is it inducing programmed cell death (apoptosis), causing cell cycle arrest, or inhibiting a specific molecular target?

Protocol 3: Detection of Apoptosis by Annexin V & Propidium Iodide Staining

Apoptosis is a key mechanism of action for many anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.[10]

G cluster_0 A Viable Annexin V (-) PI (-) B Early Apoptotic Annexin V (+) PI (-) C Late Apoptotic / Necrotic Annexin V (+) PI (+) D Necrotic Annexin V (-) PI (+) PS_in Phosphatidylserine (PS) (Inner Membrane) PS_out PS Translocation (Outer Membrane) PS_in->PS_out Apoptosis PS_out->B Binds Annexin V Membrane_intact Intact Plasma Membrane Membrane_compromised Compromised Plasma Membrane Membrane_intact->Membrane_compromised Late Stage Membrane_compromised->C PI Enters Membrane_compromised->D PI Enters

Caption: Principle of apoptosis detection with Annexin V and PI.

Methodology

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).[10]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[5][12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.[12] Be sure to include single-stain controls to set up proper compensation and gating.

  • Interpretation:

    • Annexin V- / PI- (Bottom Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.

Protocol 4: In-Cell Kinase Inhibition Assay

Given that the indole scaffold is a well-known "hinge-binding" motif for protein kinases, assessing a compound's ability to inhibit kinase activity within the cell is a critical mechanistic step.[13][14] Luminescence-based assays that measure intracellular ATP levels are a powerful tool for this purpose. The principle is that a specific kinase inhibitor will prevent ATP consumption by its target kinase, leading to higher cellular ATP levels, which can be detected by a luciferase-based reaction.

G cluster_0 No Inhibition cluster_1 Inhibition cluster_2 Detection Kinase_A Active Kinase ATP_A ATP Substrate_A Substrate ADP_A ADP ATP_A->ADP_A Consumed Substrate_P_A Phospho-Substrate Lysis Cell Lysis ADP_A->Lysis Low ATP Kinase_B Inactive Kinase ATP_B ATP Conserved Substrate_B Substrate ATP_B->Lysis High ATP Inhibitor Indole Derivative Inhibitor->Kinase_B ATP_Detect ATP Lysis->ATP_Detect Light Luminescent Signal ATP_Detect->Light Luciferase Luciferase/ Luciferin

Caption: Principle of a luminescence-based kinase inhibition assay.

Methodology

  • Cell Culture: Use a cell line where the target kinase is known to be active or overexpressed. Seed cells in a white, opaque 96-well plate suitable for luminescence assays.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivative for a predetermined time (e.g., 1-6 hours) sufficient to engage the target.

  • Assay Procedure: Follow the manufacturer's protocol for a commercial luminescence-based kinase activity kit (e.g., Kinase-Glo®). This typically involves:

    • Equilibrating the plate and reagents to room temperature.

    • Adding an equal volume of the kinase assay reagent to each well. This reagent lyses the cells and contains the necessary components (luciferase, luciferin) to generate a luminescent signal from the available ATP.

    • Mixing briefly on an orbital shaker to induce lysis.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13] Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ATP present and thus inversely proportional to the activity of the target kinase.

    • Normalize the data using a positive control inhibitor (0% kinase activity) and a vehicle control (100% kinase activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value for target inhibition.[13]

Conclusion

The this compound scaffold represents a rich source of potential therapeutic agents. A systematic and multi-faceted approach to their biological evaluation is crucial for identifying lead candidates and understanding their mechanisms of action. The protocols detailed in this guide provide a robust framework for this process, starting from broad assessments of cytotoxicity and progressing to specific mechanistic assays for apoptosis and kinase inhibition. By employing these validated methods, researchers can generate high-quality, reproducible data, accelerating the journey of these promising compounds from the bench to potential clinical applications.

References

Troubleshooting & Optimization

troubleshooting low yield in 5-bromo-1H-indol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Topic: Troubleshooting Low Yield in 5-bromo-1H-indol-3-amine Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, experience-driven advice for troubleshooting and optimizing the synthesis of this compound. Low yields can arise from a multitude of factors, from reagent quality to subtle instabilities of the product. This document provides a logical, step-by-step framework to identify and resolve these common issues.

Introduction: The Challenge of Synthesizing 3-Aminoindoles

The 3-aminoindole motif is a valuable scaffold in medicinal chemistry, but its synthesis is often challenging.[1][2][3] The final product, an electron-rich aromatic amine, is notoriously sensitive to air, light, and acid, leading to oxidative dimerization and decomposition.[1][4] Achieving a high yield requires careful control over the reaction, workup, and purification conditions.

The most common and direct synthetic route involves the reduction of the corresponding 5-bromo-3-nitro-1H-indole. This guide will focus primarily on troubleshooting this critical reduction step.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction shows low conversion of the starting material (5-bromo-3-nitro-1H-indole). What are the likely causes and how can I fix it?

Low conversion is typically a problem of reactivity. Let's break down the potential causes related to the common reduction methods.

A1: Causality & Solutions

  • For Tin(II) Chloride (SnCl₂) Reduction:

    • Insufficient Acid: The SnCl₂ reduction of a nitro group requires a proton source, typically a strong acid like HCl, to proceed through key intermediates like nitroso and hydroxylamine species.[5][6] An inadequate amount of acid will stall the reaction.

    • Solution: Ensure you are using a sufficient stoichiometric excess of both SnCl₂ (typically 3-5 equivalents) and a strong acid like concentrated HCl. A published procedure uses SnCl₂ in acetic acid, heating to 85 °C for 2 hours, which demonstrates that the acid choice is critical.[7]

    • Reagent Quality: Anhydrous SnCl₂ is effective, but the more common and less expensive dihydrate (SnCl₂·2H₂O) is also widely used.[4][8] However, old or improperly stored SnCl₂·2H₂O can be partially oxidized or hydrated, reducing its potency.

    • Solution: Use a fresh bottle of SnCl₂·2H₂O or consider using anhydrous SnCl₂.

  • For Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Poisoning: Sulfur-containing compounds are known poisons for palladium catalysts.[9] Ensure your starting material or solvent is free from such impurities. The bromine substituent on the indole ring can sometimes lead to dehalogenation, but catalyst poisoning is a more common cause of low conversion.[10]

    • Solution: Use high-purity, sulfur-free solvents and starting materials. If poisoning is suspected, filtering the reaction mixture through a small plug of Celite and adding fresh catalyst may help, though this is not ideal.

    • Insufficient Hydrogen Pressure/Agitation: The reaction is triphasic (solid catalyst, liquid solution, hydrogen gas). Inefficient mixing can limit the access of hydrogen to the catalyst surface, slowing the reaction rate.

    • Solution: Ensure vigorous stirring or shaking. Increase the hydrogen pressure within safe limits for your apparatus (e.g., from 1 atm to 50 psi).

  • General Considerations:

    • Temperature & Time: Reductions can be slower than anticipated. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).

    • Solution: If TLC shows the reaction has stalled, consider increasing the temperature (e.g., from room temperature to 40-60 °C for hydrogenation, or up to 80-90 °C for SnCl₂) and allowing for a longer reaction time.[7][11]

Q2: My TLC plate shows the starting material is consumed, but the yield of the desired product is low, and I see multiple other spots. What's happening?

This points to side reactions or product degradation. The identity of the byproducts depends on the reaction conditions.

A2: Causality & Solutions

  • Product Instability & Oxidative Dimerization: This is the most common culprit. 3-Aminoindoles are highly susceptible to air oxidation, which forms colored, often polymeric, impurities.[1][4] This is exacerbated by exposure to air during the reaction, workup, or purification.

    • Solution 1 (Inert Atmosphere): Perform the entire synthesis, workup, and any chromatography under an inert atmosphere of nitrogen or argon. Use degassed solvents for the workup and purification.

    • Solution 2 (Immediate Derivatization): If the free amine is not strictly required, consider derivatizing it in situ. After the reduction is complete, and without isolating the amine, add an acylating agent (e.g., acetic anhydride, Boc anhydride) to form a more stable amide derivative.

  • Side Reactions During Catalytic Hydrogenation:

    • Hydroxylamine Intermediate Accumulation: The reduction of nitroarenes proceeds via nitroso and hydroxylamine intermediates.[9][12] Under certain conditions, particularly if the catalyst is not active enough, these intermediates can accumulate and participate in side reactions.[12]

    • Solution: Ensure a high-quality catalyst and sufficient hydrogen pressure to drive the reaction to completion. The addition of catalytic vanadium compounds has been shown to prevent hydroxylamine accumulation in industrial settings.[12]

    • Dehalogenation: While less common for bromo-aromatics than iodo- or chloro-aromatics, reduction of the C-Br bond can occur with Pd/C, especially under prolonged reaction times or elevated temperatures.

    • Solution: Use Raney Nickel as the catalyst, which is less prone to causing dehalogenation of aromatic bromides.[10] Alternatively, milder chemical reductants like SnCl₂ or Fe/NH₄Cl are excellent choices to avoid this issue.

  • Workup Issues with SnCl₂:

    • Formation of Tin Oxides: During the basic workup to remove tin salts, gelatinous tin oxides (SnO₂/Sn(OH)₄) can form.[5] These precipitates can trap the product, leading to significant losses during filtration.

    • Solution: After basifying the reaction mixture (e.g., with NaOH or NaHCO₃ solution), add a filter aid like Celite before filtration.[4] Wash the filter cake thoroughly with a generous amount of an organic solvent like ethyl acetate or THF to recover the adsorbed product.

Q3: I managed to get a good crude yield, but the product decomposes during column chromatography. How can I purify it effectively?

Purification is often the most challenging step due to the compound's instability.[1] Standard silica gel chromatography can be problematic.

A3: Causality & Solutions

  • Silica Gel Acidity: Standard silica gel is slightly acidic, which can catalyze the decomposition of the sensitive 3-aminoindole on the column.

    • Solution 1 (Neutralized Silica): Deactivate the silica gel before use. Slurry the silica gel in your eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia in methanol.

    • Solution 2 (Alternative Stationary Phases): Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil. Reverse-phase (C18) chromatography is also a viable option if the compound is sufficiently soluble in the mobile phase.[13]

  • Air Exposure on the Column: A long residence time on the column exposes the compound to atmospheric oxygen.

    • Solution (Flash Chromatography): Perform the purification as quickly as possible using flash chromatography rather than gravity chromatography.[1] Use a slightly more polar solvent system than you would for TLC to ensure the product elutes quickly.

  • Crystallization/Salt Formation:

    • Solution: The most effective purification method is often crystallization. If the crude product is an oil, attempt to crystallize it from a suitable solvent system (e.g., ethyl acetate/hexanes). Alternatively, convert the amine to its hydrochloride (HCl) salt by treating a solution of the crude amine with HCl in ether or dioxane. The salt is typically a stable, crystalline solid that can be easily filtered and washed.[14]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_conversion Conversion Issue cluster_side_products Selectivity/Degradation Issue start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_conversion incomplete_conv Incomplete Conversion (Starting Material Remains) check_conversion->incomplete_conv Yes complete_conv Complete Conversion (Byproducts Observed) check_conversion->complete_conv No optimize_reagents Optimize Reaction: - Check Reagent Quality/Stoichiometry - Increase Temperature/Time - Change Reducing Agent incomplete_conv->optimize_reagents Cause purification_issue Low Yield After Purification optimize_reagents->purification_issue Leads to check_degradation Product Degradation? (e.g., Oxidation, Dimerization) complete_conv->check_degradation check_side_rxns Specific Side Reactions? (e.g., Dehalogenation) complete_conv->check_side_rxns degradation_solutions Solution: - Use Inert Atmosphere - In Situ Derivatization - Optimize Workup check_degradation->degradation_solutions side_rxn_solutions Solution: - Change Catalyst (e.g., Pd/C to Ra-Ni) - Use Milder Reductant (e.g., SnCl₂) check_side_rxns->side_rxn_solutions degradation_solutions->purification_issue Leads to side_rxn_solutions->purification_issue Leads to optimize_purification Optimize Purification: - Use Neutralized Silica/Alumina - Fast Flash Chromatography - Crystallize as Free Base or Salt purification_issue->optimize_purification

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: What is the most reliable method for reducing 5-bromo-3-nitro-1H-indole on a lab scale? A: For reliability and functional group tolerance (specifically, preserving the bromine), reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (HCl or AcOH) is a classic and highly effective method.[4][5][7][10] It avoids the potential for dehalogenation seen with some catalytic hydrogenation methods and does not require specialized pressure equipment.

Q: How should I properly store the final product, this compound? A: The free amine is unstable and should be used immediately if possible.[1] For storage, it should be kept as a solid in a tightly sealed vial, with the headspace flushed with argon or nitrogen, at low temperature (≤ -20 °C), and protected from light. For long-term stability, converting it to its hydrochloride salt is highly recommended.[14]

Q: What TLC stain can I use to visualize the starting material and product? A: Both the nitro-indole and the amino-indole are UV-active, so they should be visible under a UV lamp (254 nm). To stain, a p-anisaldehyde solution or potassium permanganate (KMnO₄) dip works well. The product amine may also react with a ninhydrin stain, though this can require heating.

Q: Can I use iron (Fe) or zinc (Zn) powder for this reduction? A: Yes, reduction with iron powder in the presence of an acid like acetic acid or an electrolyte like ammonium chloride (NH₄Cl) is a very mild and effective method for reducing nitroarenes and would be suitable for this transformation.[10] It is often considered a "greener" alternative to tin-based reagents.

Experimental Protocol: SnCl₂ Reduction of 5-bromo-3-nitro-1H-indole

This protocol is a robust starting point for your synthesis.

Materials:

  • 5-bromo-3-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-nitro-1H-indole (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per gram of starting material) followed by tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (4.0 - 5.0 eq) to the mixture with stirring. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The reaction is typically complete within 1.5-3 hours.[4]

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Workup - Basification: Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is >8 and gas evolution ceases. A thick, white precipitate of tin salts will form.

  • Workup - Filtration: Add a pad of Celite to the mixture and filter through a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate to recover any trapped product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Workup - Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid or oil should be purified immediately by one of the methods described in Q3 of the troubleshooting guide (e.g., crystallization or rapid flash chromatography on neutralized silica).

Reaction Mechanism Visualization

The following diagram illustrates the stepwise reduction of the nitro group by a metal-based reductant like Sn(II).

ReactionMechanism start R-NO₂ (Nitroindole) nitroso R-N=O (Nitroso Intermediate) start->nitroso + 2e⁻, + 2H⁺ hydroxylamine R-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2e⁻, + 2H⁺ end R-NH₂ (Aminoindole) hydroxylamine->end + 2e⁻, + 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

References

Technical Support Center: Purification of 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-bromo-1H-indol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles governing purification strategies, helping you troubleshoot common issues and develop robust, validated methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Crude Product Appearance and Initial Purity

Question: My reaction to synthesize this compound yielded a dark brown, sticky solid. The literature suggests a yellow or off-white solid. What causes this discoloration, and is it problematic?

Answer: This is the most common challenge reported. The discoloration is typically due to a mixture of impurities arising from both the synthesis and degradation. This compound, like many indoleamines, is highly susceptible to oxidation.

  • Causality: The electron-rich indole ring and the free amine group are easily oxidized by atmospheric oxygen, especially when exposed to light or residual acid/metal catalysts from the reaction. This oxidation leads to the formation of highly colored, often polymeric, byproducts. A common synthetic route involves the reduction of 5-bromo-3-nitro-1H-indole, often using tin(II) chloride[1]. Incomplete reaction leaves the starting nitro-compound, while residual tin salts can promote degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the reaction workup, handle the material under an inert atmosphere (Nitrogen or Argon) as much as possible.

    • Aqueous Workup: A thorough aqueous workup is critical. After quenching the reaction, adjust the pH to be basic (pH 8-9) to ensure the amine is in its free base form. This will precipitate the product while helping to remove acidic reagents. A subsequent wash with a chelating agent solution (e.g., aqueous EDTA) can help remove residual metal ions.

    • Prompt Purification: Do not store the crude product for extended periods. Proceed to purification immediately after workup and drying to minimize oxidative degradation.

Issue 2: Challenges in Chromatographic Purification

Question: I'm attempting to purify this compound using silica gel column chromatography, but I'm experiencing significant streaking and poor recovery. What am I doing wrong?

Answer: This is a classic problem when purifying basic amines on standard silica gel. The amine group (-NH₂) is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption, tailing (streaking) of the product spot on TLC and the elution band on the column, and ultimately, low recovery.

  • Expert Recommendation: To mitigate this, you must deactivate the silica gel.

    • Use a Treated Stationary Phase: Employing a deactivated silica gel or treating standard silica is the best approach. You can prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia solution. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.

    • Optimize the Mobile Phase: A polar solvent system is required. Start with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate and gradually increase the polarity by adding Methanol (MeOH). For related indole derivatives, gradients from 1% to 10% MeOH in DCM have proven effective[2]. Always include 0.5-1% Et₃N in your mobile phase to prevent streaking.

cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_silica Prepare Silica Slurry (Eluent + 1% Et3N) load_sample Adsorb Crude Product onto Silica (Dry Loading) prep_silica->load_sample run_column Run Gradient Elution (e.g., 0-10% MeOH in DCM + 1% Et3N) load_sample->run_column collect_fractions Collect Fractions (Monitor by TLC) run_column->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions evaporate Evaporate Solvent (Under Reduced Pressure) combine_fractions->evaporate analyze Analyze Purity (HPLC, NMR) evaporate->analyze

Caption: Optimized flash chromatography workflow for basic amines.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Pre-treatment Slurry silica with eluent containing 1% Triethylamine (Et₃N)Neutralizes acidic silanol groups, preventing streaking and product loss.
Loading Method Dry loading (adsorbed onto a small amount of silica)Provides better resolution compared to liquid loading of a polar sample.
Mobile Phase Gradient of Dichloromethane (DCM) to 10% Methanol in DCMEffectively elutes the polar amine product from the column.
Mobile Phase Additive 0.5-1% Triethylamine (Et₃N) throughout the runMaintains a basic environment, ensuring sharp peaks and good recovery.
Issue 3: Recrystallization Attempts Fail or Yield Oily Product

Question: I've tried to recrystallize my column-purified this compound, but it either crashes out as an oil or remains soluble in everything. What is a good recrystallization strategy?

Answer: Recrystallization can be challenging due to the molecule's polarity and tendency to form oils. A two-solvent system is often more successful than a single-solvent system.

  • Protocol for Recrystallization:

    • Solvent Screening: Identify a solvent in which your compound is highly soluble (e.g., Acetone, Methanol, or Ethyl Acetate) and a non-polar "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Heptane, or Diethyl Ether).

    • Procedure:

      • Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., Acetone). For a related compound, hot acetone was used successfully to yield colorless needles[3].

      • While the solution is still warm, slowly add the "anti-solvent" (e.g., Hexanes) dropwise until you observe persistent cloudiness.

      • Add a few more drops of the "good" solvent to redissolve the cloudiness.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer (-10 °C) to maximize crystal formation[4].

    • Troubleshooting Oiling Out: If the product oils out, try re-warming the solution to dissolve the oil and then allow it to cool much more slowly. Seeding with a previously formed crystal can also encourage proper crystallization over oiling.

Issue 4: Purity Analysis and Compound Stability

Question: How do I accurately assess the purity of my final product, and how should I store it to prevent degradation?

Answer: A combination of techniques is necessary for a comprehensive purity assessment. Due to its instability, proper storage is paramount to maintaining the purity you worked hard to achieve.

  • Purity Analysis:

    • HPLC: This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with 0.1% formic acid, provides excellent separation of indole-related impurities[5][6].

    • ¹H NMR: Essential for structural confirmation and assessing purity. In a solvent like DMSO-d₆, you can identify characteristic peaks for the indole ring protons and the amine protons. Purity can be estimated by comparing the integration of your product's signals to those of residual solvents or impurities[7]. Key signals to look for are the aromatic protons and the C2-H proton of the indole ring.

    • LC-MS: Confirms the molecular weight of your product (expected [M+H]⁺ at m/z 211.1) and helps in identifying the mass of unknown impurities[1].

Analytical TechniquePurposeKey Considerations
TLC Rapid, qualitative monitoring of reactions and column fractions.Use a mobile phase similar to your column conditions (including Et₃N). Visualize with UV light and/or a permanganate stain.
HPLC Quantitative purity assessment (e.g., 99.5% purity).Use a C18 column with a water/acetonitrile gradient. Formic acid in the mobile phase can improve peak shape[6].
¹H NMR Structural confirmation and detection of proton-containing impurities.Check for the absence of starting materials and characteristic indole ring signals.[7]
LC-MS Molecular weight confirmation and impurity identification.Confirms the mass of the target compound [M+H]⁺ and helps deduce impurity structures.[1]
  • Long-Term Storage:

    • Form: The free base is less stable than its hydrochloride salt. For long-term storage, consider converting a small portion to the HCl salt by dissolving it in a solvent like ether and adding a solution of HCl in ether.

    • Conditions: Store the solid product in an amber vial under an inert atmosphere (Argon is preferable) at low temperatures (-20°C is ideal)[4]. Keep it away from light and oxygen. The vendor recommendation for the HCl salt is storage at -10 °C[4].

Caption: Common impurities in the synthesis of this compound.

References

byproduct formation in the synthesis of 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-bromo-1H-indol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format. The most common and direct route to this compound involves the nitration of 5-bromo-1H-indole at the C3 position, followed by the reduction of the resulting 5-bromo-3-nitro-1H-indole.[1] Our troubleshooting will focus on this prevalent pathway.

Q1: My TLC plate shows multiple unexpected spots after the nitration step. What are these byproducts?

A1: The appearance of multiple spots during the nitration of 5-bromo-1H-indole typically points to issues with regioselectivity and reaction conditions. The indole nucleus is highly reactive towards electrophiles, and several side products can form.

  • Potential Byproducts:

    • Di- and Poly-nitrated Indoles: The high reactivity of the indole ring can lead to the addition of more than one nitro group, especially if the reaction is not carefully controlled.[2]

    • Isomeric Nitroindoles: While C3 is the kinetically favored position for electrophilic attack, nitration can also occur at other positions (e.g., C2, C4, C6) depending on the nitrating agent and conditions.

    • Oxidative Degradation Products: Strong nitrating agents or harsh acidic conditions can oxidize the electron-rich indole ring, leading to the formation of oxindoles and other degradation products.[2]

  • Causality and Recommended Solutions:

    • Harsh Nitrating Conditions: Traditional nitrating mixtures like HNO₃/H₂SO₄ are often too aggressive for sensitive substrates like indoles.[3] The highly acidic environment can lead to degradation and poor selectivity.

      • Solution: Employ milder, non-acidic nitrating agents. A highly effective method involves using tetramethylammonium nitrate (NMe₄NO₃) with trifluoroacetic anhydride ((CF₃CO)₂O) in acetonitrile at low temperatures (0-5 °C). This method shows excellent selectivity for the C3 position, with reported yields of up to 95% for N-Boc protected 5-bromo-indole.[4]

    • Lack of N-H Protection: The acidic proton on the indole nitrogen can interfere with the reaction and promote side reactions.

      • Solution: Protect the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl (Ts) before nitration. This moderates the ring's reactivity and improves regioselectivity. The protecting group can be removed after the subsequent reduction step.

Q2: The yield of my this compound is consistently low after the reduction step. What is happening to my product?

A2: Low yields in the final reduction step are a common and frustrating issue. This is often due to the inherent instability of the 3-aminoindole product or incomplete conversion of the nitro-intermediate.

  • Potential Causes:

    • Product Instability and Degradation: Unprotected 3-aminoindoles are notoriously unstable.[5][6] They are highly sensitive to air and light and have a strong tendency to undergo oxidative dimerization or decomposition, forming complex polymeric materials.[5][6]

    • Incomplete Reduction: The reduction of the nitro group may be incomplete, leaving starting material or forming intermediate species like nitroso or hydroxylamine compounds.[7]

    • Harsh Reduction Conditions: Certain reducing agents or acidic/basic workup conditions can degrade the sensitive 3-aminoindole product.

  • Causality and Recommended Solutions:

    • Oxidative Decomposition: The electron-rich nature of the 3-aminoindole makes it susceptible to oxidation.

      • Solution 1 (In Situ Use): The most effective strategy is to use the this compound solution directly in the next synthetic step without isolation.[1][6] This minimizes its exposure to air and light.

      • Solution 2 (Inert Atmosphere): If isolation is necessary, perform the workup and isolation under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents and store the final product under inert gas, protected from light, and at low temperatures.

    • Choosing the Right Reducing Agent: The choice of reducing agent is critical for a clean and complete conversion.

      • Recommended Method: Reduction using stannous chloride (SnCl₂) in an acidic solvent like acetic acid (AcOH) is a reliable and high-yielding method.[1] It is generally effective and proceeds under conditions that are manageable for the product's stability.

      • Alternative: Catalytic hydrogenation (e.g., H₂, Pd/C) is a very clean method but requires careful monitoring to prevent over-reduction or side reactions. It is crucial to filter the catalyst carefully and handle the resulting solution promptly.[6]

Q3: My final product is a dark, tar-like substance instead of the expected solid. Can it be salvaged?

A3: The formation of a dark, resinous material is a strong indicator of product decomposition and polymerization.[8] This is a common fate for unstable 3-aminoindoles when not handled correctly.

  • Causality: This is almost always due to prolonged exposure of the unprotected 3-aminoindole to atmospheric oxygen and/or light, especially in solution.[5][6] Purification via standard silica gel column chromatography can also be problematic and exacerbate degradation.[5][6]

  • Recommended Solutions:

    • Salvage (Limited Success): Attempting to salvage the product from a tar is very difficult. You can try dissolving the material in a minimal amount of a polar solvent and precipitating it by adding a non-polar solvent, all under an inert atmosphere. However, the purity is likely to be low.

    • Prevention (The Best Approach): The key is to prevent this from happening in the first place.

      • Minimize Exposure: Handle the product quickly. After the reaction is complete, proceed with the workup immediately.

      • Avoid Chromatography if Possible: If the crude product is of sufficient purity (as is often the case with SnCl₂ reduction), use it directly.[1] If chromatography is unavoidable, use a deactivated stationary phase and work quickly.[5]

      • Immediate Protection: If the free amine is not required for the next step, consider protecting the amino group immediately after its formation. This will significantly increase its stability.

Section 2: Scientific FAQs

Q1: What is the most reliable synthetic route to prepare this compound?

A1: The most frequently cited and reliable route is a two-step process:

  • C3-Nitration: Start with commercially available 5-bromo-1H-indole. Protecting the indole nitrogen (e.g., with a Boc group) is highly recommended. Then, perform an electrophilic nitration at the C3 position using a mild nitrating agent.[4]

  • Reduction: Reduce the resulting 5-bromo-3-nitro-1H-indole (or its N-protected version) to the target 3-amine. A common and effective method is using stannous chloride (SnCl₂) in acetic acid.[1][6]

Q2: Why is electrophilic substitution favored at the C3 position of the indole ring?

A2: Electrophilic attack at the C3 position is kinetically favored because the resulting cationic intermediate (Wheland intermediate) is more stable. The positive charge can be delocalized over both the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule. Attack at C2 would force the nitrogen to bear a positive charge while breaking the benzene ring's aromaticity in one of the resonance structures, which is less favorable.

Q3: What analytical techniques are best for identifying byproducts in this synthesis?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring to observe the consumption of starting material and the appearance of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this analysis. It separates the components of the mixture and provides the mass-to-charge ratio (m/z) of each, allowing for the rapid identification of expected products and potential byproducts (e.g., dinitrated, oxidized species).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for characterizing isolated byproducts. The distinct aromatic proton signals can confirm the position of substitution on the indole ring.

Section 3: Protocols & Data

Table 1: Influence of Reaction Conditions on Nitration of 5-Bromo-Indole
Nitrating AgentConditionsExpected Major ProductCommon ByproductsReference
HNO₃ / H₂SO₄Low Temperature5-Bromo-3-nitro-1H-indoleDi-nitrated species, Oxindoles, Isomers[9]
NMe₄NO₃ / (CF₃CO)₂O0-5 °C, AcetonitrileN-Boc-5-bromo-3-nitro-1H-indoleMinimal[4]
Acetyl NitrateLow Temperature3-NitroindolesSide-chain nitration if applicable[10]
Protocol 1: Synthesis of 5-bromo-3-nitro-1H-indole

(Adapted from modern, mild nitration procedures)[4]

  • Protection (Optional but Recommended): To a solution of 5-bromo-1H-indole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC confirms complete conversion to N-Boc-5-bromo-1H-indole. Work up by washing with water and brine, then concentrate.

  • Nitration: Dissolve the N-Boc-5-bromo-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in acetonitrile.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 eq) in acetonitrile.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude N-Boc-5-bromo-3-nitro-1H-indole.

Protocol 2: Reduction to this compound

(Adapted from ChemicalBook synthesis procedure)[1]

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride (SnCl₂, ~1.0 eq). (Note: If starting from the N-Boc protected nitroindole, the acidic conditions will likely cleave the Boc group simultaneously).

  • Warm the resulting mixture to 85 °C and stir at that temperature for 2 hours, monitoring by TLC.

  • Cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure. The resulting crude this compound is often used directly in the next step.[1]

  • Caution: If isolation is required, perform the workup under an inert atmosphere. Neutralize the acid carefully with a cooled base (e.g., NaOH solution) and extract the product into a suitable solvent (e.g., ethyl acetate). Dry and concentrate at low temperature. Store immediately under inert gas and away from light.

Section 4: Mechanistic Diagrams

Diagram 1: Electrophilic Nitration at C3 of Indole

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Activation TFAA (CF₃CO)₂O (Trifluoroacetic Anhydride) Intermediate Cationic Intermediate (Sigma Complex) NO2_plus->Intermediate Electrophile Indole 5-Bromo-1H-indole Indole->Intermediate Attack by π-system Product 5-Bromo-3-nitro-1H-indole Intermediate->Product Deprotonation (Aromatization)

Caption: Mechanism of C3 nitration on the 5-bromo-indole ring.

Diagram 2: Troubleshooting Byproduct Formation

Byproduct_Troubleshooting obs {Observation|Multiple spots on TLC after nitration} cause1 Potential Cause Harsh Reaction Conditions (e.g., HNO₃/H₂SO₄) obs->cause1 cause2 Potential Cause Lack of N-H Protection obs->cause2 byprod1 Resulting Byproducts Di/Poly-nitration Oxidative Degradation cause1->byprod1 byprod2 Resulting Byproducts Isomer Formation Reduced Selectivity cause2->byprod2 sol1 Solution Use Milder Nitrating Agent (e.g., NMe₄NO₃ / TFAA) byprod1->sol1 sol2 Solution Protect Indole Nitrogen (e.g., with Boc group) byprod2->sol2

Caption: Troubleshooting flowchart for byproduct formation during nitration.

References

stability issues of 5-bromo-1H-indol-3-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with this versatile but sensitive reagent. As a substituted 3-aminoindole, its reactivity is both its greatest asset and its primary handling difficulty. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in solution. The underlying cause of most issues is the inherent instability of the unprotected, electron-rich 3-aminoindole core, which is highly susceptible to oxidative degradation.[1]

Q1: My solution of this compound is rapidly changing color to brown or dark purple. What is happening and how can I prevent it?

A1: This is a classic sign of oxidative decomposition. The 3-aminoindole scaffold is electron-rich and prone to oxidation by atmospheric oxygen.[1] This process can be accelerated by light, heat, and the choice of solvent. The colored species are typically the result of oxidative dimerization or polymerization, forming highly conjugated systems.

Causality Explained:

  • Mechanism: The exocyclic amino group at the C3 position makes the indole ring highly activated towards oxidation. The reaction likely proceeds through a radical mechanism, leading to the formation of imine intermediates that can dimerize or polymerize. While the bromo-substituent at C5 is electron-withdrawing and offers some minute electronic stabilization, the reactivity of the C3-amino group dominates the molecule's stability profile.[1][2]

  • Solvent Effects: Polar protic solvents (e.g., methanol, ethanol, water) can exacerbate this issue.[3][4] They can stabilize charged intermediates and participate in hydrogen bonding, potentially lowering the activation energy for decomposition pathways. Aprotic solvents are generally a safer choice.

Mitigation Protocol:

  • Work Under Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (Argon or Nitrogen). This is the most critical step to prevent oxidation.

  • Use Anhydrous, Degassed Solvents: Prior to use, sparge your chosen aprotic solvent (e.g., THF, Dioxane, DMF) with Argon or Nitrogen for at least 15-20 minutes to remove dissolved oxygen. Using anhydrous grades is also essential as water can facilitate degradation.

  • Prepare Solutions Fresh: Prepare solutions of this compound immediately before use. Do not store it in solution, even at low temperatures, for extended periods.

  • Protect from Light: Wrap your reaction vessel in aluminum foil or use amber-colored glassware to minimize light exposure, which can catalyze radical formation.

Oxidative_Decomposition cluster_0 Initiation cluster_1 Propagation A This compound B Oxidized Intermediate (Radical/Imine) A->B O₂, Light, Protic Solvent C Dimerization/ Polymerization B->C D Colored Degradation Products C->D

Caption: Simplified pathway of oxidative decomposition.

Q2: My reaction yield is unexpectedly low. How can I confirm if the instability of this compound in my reaction solvent is the culprit?

A2: Low yields are a common consequence of reagent degradation. Before proceeding with your reaction, it is crucial to perform a solvent stability test. This control experiment will help you isolate the variable of solvent choice and determine if the amine is degrading under your proposed reaction conditions before other reagents are even introduced.

Diagnostic Workflow:

The following workflow provides a self-validating system to assess the compatibility of your solvent with this compound.

Troubleshooting_Workflow start Start: Low Reaction Yield prep_sol Prepare Solution: Dissolve this compound in degassed reaction solvent under inert atmosphere. start->prep_sol spot_tlc Spot TLC Plate (Time = 0 min) prep_sol->spot_tlc incubate Stir solution under reaction conditions (temp, no other reagents) for planned reaction time. spot_tlc->incubate spot_tlc_final Spot TLC Plate (Time = Final) incubate->spot_tlc_final analyze Analyze TLC Plate spot_tlc_final->analyze stable Result: Single Spot (Same Rf as T=0). Amine is stable. analyze->stable No Change unstable Result: Multiple Spots/ Streaking/Baseline Material. Amine is unstable. analyze->unstable Degradation conclusion_ok Conclusion: Low yield is NOT due to solvent instability. Investigate other reaction parameters. stable->conclusion_ok conclusion_bad Conclusion: Low yield IS likely due to solvent-induced degradation. Choose a different solvent. unstable->conclusion_bad

Caption: Diagnostic workflow to test amine stability in a chosen solvent.

Detailed Protocol for Stability Test:

  • Preparation: In a flask under an inert atmosphere, dissolve a small, representative amount of this compound in your intended reaction solvent (which has been previously degassed).

  • Time Zero Analysis: Immediately spot the solution on a TLC plate to establish a baseline reference (Rf value). An LC-MS sample can also be taken for a more quantitative analysis.

  • Incubation: Stir the solution under the exact conditions of your planned experiment (e.g., temperature, concentration) but without any other reactants.

  • Time Point Analysis: At regular intervals (e.g., 30 min, 1 hr, 4 hr) and at the end of the planned reaction time, take another sample and analyze it by TLC or LC-MS.

  • Evaluation: Compare the new analyses to your time-zero sample. The appearance of new spots, streaking, or a decrease in the main compound's peak area on LC-MS indicates degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum shelf-life, the compound, which is typically supplied as a more stable hydrochloride salt, should be stored under stringent conditions.[5][6][7]

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).

  • Temperature: For long-term storage, keep refrigerated at 2-8°C.[6] Some suppliers suggest room temperature for the sealed, dry solid, but refrigeration is a safer practice.[5][7]

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep tightly sealed to prevent moisture ingress, as this can accelerate degradation.

Q2: Which solvents are recommended for reactions, and which should be avoided?

A2: The choice of solvent is critical for the stability of this compound. Aprotic solvents are strongly preferred.

Solvent ClassRecommended ExamplesTo AvoidRationale for Avoidance
Polar Aprotic THF, Dioxane, DMF, DMSO, Acetonitrile -These are generally the best choices. They solubilize the amine without directly participating in degradation pathways. Always use anhydrous and degassed.[8]
Non-Polar Aprotic Toluene, Dichloromethane (DCM)-Can be used, but solubility may be lower. DCM can contain acidic impurities; consider passing it through a plug of basic alumina first.
Polar Protic -Methanol, Ethanol, Water, Isopropanol These solvents can act as proton sources and participate in hydrogen bonding, which can facilitate and accelerate oxidative decomposition pathways.[3][4][9]
Acidic -Acetic Acid Unless used as a specific reagent in a controlled reaction like a reduction, acidic media can promote side reactions and decomposition.[10]

This table is a general guide. Always perform a stability test as described in the troubleshooting section for your specific reaction conditions.

Q3: Is the hydrochloride salt significantly more stable than the free base?

A3: Yes, absolutely. The free base form of this compound is exceptionally unstable. The lone pair of electrons on the C3-amino group is readily available for oxidation. By protonating this amine to form the hydrochloride salt, the lone pair is engaged in a bond with a proton, significantly reducing its ability to participate in oxidative reactions. For this reason, the compound is almost exclusively sold and handled as its HCl salt. If your procedure requires the free base, it is best generated in situ immediately before use by careful neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA) under a strictly inert atmosphere.

Q4: How can I monitor the degradation of this compound analytically?

A4: Several analytical techniques can be employed to monitor the stability and purity of the compound.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method. Degradation is visible as the appearance of new spots (often colored and at lower Rf), streaking, or material remaining at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data. A decrease in the area of the peak corresponding to the parent mass (m/z 211/213 for the free base) over time is a direct measure of degradation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize degradation products if they are stable enough to be isolated. A crude ¹H-NMR of a sample that has changed color will often show a complex mixture of broad, undefined peaks in the aromatic region, indicating polymerization.[11]

  • Gas Chromatography (GC): While less common for non-volatile solids, GC can be used to analyze for specific, volatile degradation products if their identity is known or suspected.[12]

References

Technical Support Center: Improving the Solubility of 5-Bromo-1H-Indol-3-Amine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-1H-indol-3-amine. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome solubility challenges in your experimental assays. As researchers and drug development professionals, achieving accurate and reproducible results is paramount, and it begins with ensuring your compound is fully solubilized in the assay medium.

Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

A: The limited aqueous solubility of this compound is due to its molecular structure, which contains two key features with opposing characteristics:

  • A Hydrophobic Indole Scaffold: The core indole ring system, further substituted with a bromine atom, is largely nonpolar and lipophilic ("fat-loving"). This significant hydrophobic character resists interaction with polar water molecules, leading to poor solubility in aqueous solutions.[1]

The overall poor solubility in neutral water is a classic characteristic of many indole derivatives and amine-containing drug candidates, where the hydrophobic scaffold dominates the molecule's behavior.[4][5]

Q2: How can I leverage the amine group to improve solubility?

A: The basicity of the amine group is the most powerful tool for enhancing aqueous solubility. By lowering the pH of the solvent, you can protonate the amine group.

R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

The resulting ammonium salt (e.g., 5-bromo-1H-indol-3-ammonium chloride) is an ionic species.[6] Ionic compounds generally have much higher aqueous solubility than their neutral "free base" counterparts because the charged group can form strong, favorable interactions with polar water molecules.[2][7] This principle is a cornerstone of pharmaceutical formulation.[8][9] In fact, this compound is commercially available as a hydrochloride salt, which implicitly suggests that this is a standard method for improving its handling and solubility.[10][11][12]

Q3: What are the primary strategies for dissolving this compound for a biological assay?

A: There are several established techniques, which can be used alone or in combination. The best choice depends on the specific requirements and constraints of your assay (e.g., sensitivity to organic solvents or pH). The main strategies are:

  • Organic Stock Solution: Dissolving the compound at a high concentration in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock into your aqueous assay buffer.[1][13]

  • pH Adjustment: Lowering the pH of the aqueous buffer to protonate the amine group and form a soluble salt.[14][15]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the final aqueous buffer to increase the overall solvating power of the medium.[1][16][17]

  • Addition of Surfactants: Using detergents that form micelles to encapsulate the hydrophobic compound and carry it into the solution.[18]

Troubleshooting Guide: Common Solubility Problems

This section provides a logical workflow for diagnosing and solving common issues encountered during experiments.

Problem: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is a frequent challenge when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small amount of DMSO present. Low solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[19]

Below is a troubleshooting workflow to address this issue.

G start Start: Compound Precipitates from DMSO Stock Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Action: Lower stock concentration and/or increase dilution factor. Aim for final DMSO <0.5%. check_dmso->reduce_dmso Yes check_temp Is the buffer at room temperature or chilled? check_dmso->check_temp No check_success Is the solution clear? reduce_dmso->check_success warm_buffer Action: Gently warm buffer to 37°C before adding stock. Maintain temperature during assay. check_temp->warm_buffer Yes add_cosolvent Action: Add a co-solvent (e.g., 5-10% PEG 400) to the aqueous buffer. check_temp->add_cosolvent No warm_buffer->check_success add_surfactant Action: Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-80) to the aqueous buffer. add_cosolvent->add_surfactant Still precipitates add_cosolvent->check_success Clear add_surfactant->check_success success Success: Proceed with Assay check_success->success Yes failure Failure: Consider advanced methods (e.g., cyclodextrins, salt form) check_success->failure No

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation of Steps:

  • Check Final DMSO Concentration: Many biological assays are sensitive to DMSO concentrations above 0.5% or 1%.[13] More importantly, high DMSO content in the aliquot added to the buffer can create localized supersaturation, causing the compound to crash out before it can be properly dispersed.

    • Solution: Prepare a more dilute DMSO stock solution (e.g., 1 mM instead of 10 mM) so that a smaller volume is needed, or increase the final assay volume.

  • Temperature Effects: Solubility is often temperature-dependent. If you are diluting into a buffer that is at 4°C or room temperature, warming it may increase the compound's solubility.

    • Solution: Gently warm your assay buffer to 37°C before adding the compound stock solution. Maintain this temperature if your assay permits.

  • Incorporate a Co-solvent: Co-solvents are water-miscible organic reagents that increase the solubility of nonpolar compounds in aqueous solutions.[16][17]

    • Solution: Prepare your final assay buffer to contain a small percentage of a co-solvent like polyethylene glycol (PEG 400) or ethanol. See Protocol 2 for details.

  • Add a Surfactant: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[18][20] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used in biological assays as they are generally less disruptive to proteins than ionic surfactants.[21][18]

    • Solution: Add a low concentration of a non-ionic surfactant to your assay buffer. See Protocol 3 for details.

Detailed Experimental Protocols

Here are step-by-step methodologies for preparing your compound for assays. Always start with the simplest method that is compatible with your experimental system.

Protocol 1: Preparation of a DMSO Stock Solution

This is the most common starting point for dissolving poorly soluble compounds for in vitro screening.[1][13]

Materials:

  • This compound (free base or HCl salt)

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, place the vial in a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 30-40°C) can also be applied.

  • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Assay Dilution: Perform a serial dilution of the stock into your final aqueous buffer. Add the DMSO stock dropwise to the vortexing buffer to ensure rapid dispersion and minimize precipitation. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[1]

Protocol 2: pH Modification to Solubilize via Salt Formation

This protocol is ideal for assays that can tolerate a slightly acidic pH and must be free of organic solvents.

Materials:

  • This compound (free base)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Target aqueous buffer (e.g., Phosphate or Acetate buffer)

  • Calibrated pH meter

Procedure:

  • Prepare your desired aqueous buffer (e.g., 50 mM Sodium Acetate).

  • Using a calibrated pH meter, slowly titrate the buffer with 0.1 M HCl to a pH between 4.0 and 5.0. The amine group of the indole will be protonated in this range, significantly increasing its solubility.

  • Weigh the this compound and add it directly to the acidified buffer while stirring.

  • Stir until the compound is fully dissolved. Sonication can be used to accelerate the process.

  • Critical Step: Once dissolved, if your assay requires a higher pH, you can slowly back-titrate the solution towards your target pH using 0.1 M NaOH.

  • Observe Carefully: As you increase the pH, you will approach the pKa of the amine, and the compound may begin to precipitate. The highest pH you can achieve without precipitation is your working limit for this method. It is crucial to determine this limit empirically for your desired final concentration.

Protocol 3: Using Co-solvents and Surfactants

This protocol combines the use of a DMSO stock with solubility enhancers in the final assay buffer.

Materials:

  • Prepared DMSO stock of this compound (from Protocol 1)

  • Aqueous assay buffer

  • Co-solvent (e.g., PEG 400)

  • Surfactant (e.g., Tween-80)

Procedure:

  • Prepare a modified aqueous assay buffer containing the desired solubilizing agents. Common starting concentrations are:

    • Co-solvent: 5-10% (v/v) PEG 400.

    • Surfactant: 0.01-0.1% (v/v) Tween-80.

  • Ensure the buffer components are fully mixed.

  • Following the dilution procedure in Protocol 1, add your DMSO stock solution to the modified buffer. The presence of the co-solvent and/or surfactant will help keep the compound in solution.

  • Always run a "vehicle control" in your assay containing the same final concentration of DMSO, co-solvent, and/or surfactant to ensure these excipients do not interfere with your experimental results.

Summary of Solubilization Strategies

The table below provides a quick-reference guide to the methods described, allowing for easy comparison.

MethodMechanism of ActionAdvantagesDisadvantagesBest For...
DMSO Stock Dissolves compound in a water-miscible organic solvent.[16]Simple, fast, widely applicable for high-throughput screening.Potential for compound precipitation upon dilution; DMSO can affect some assays.[13][19]Initial screening, enzyme assays, and cell-based assays tolerant to <1% DMSO.
pH Adjustment Protonates the basic amine to form a highly soluble salt.[2][6]Avoids organic solvents; can achieve high aqueous concentrations.Requires assay to be stable at a non-neutral pH; risk of precipitation if pH shifts.Assays sensitive to organic solvents but tolerant of acidic conditions.
Co-solvents Increases the polarity of the aqueous medium, enhancing solvent capacity.[1][17]Can significantly improve solubility; can be combined with DMSO.May affect protein conformation or enzyme activity at higher concentrations.Assays where DMSO alone is insufficient and some solvent effect is tolerable.
Surfactants Form micelles that encapsulate the hydrophobic compound.[21][18]Highly effective for very hydrophobic compounds; mimics some biological environments.Can interfere with protein assays or cell membranes; may be difficult to remove.Formulations for very poorly soluble compounds; lipid-based assays.

References

preventing degradation of 5-bromo-1H-indol-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-bromo-1H-indol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. Drawing from established principles of aromatic amine and indole chemistry, this guide provides practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: My new batch of this compound has a brownish tint, whereas my last batch was lighter. Is it degraded?

A1: Not necessarily. The hydrochloride salt of this compound is often described as a brown solid.[1][2] Color variation is common for aromatic amines and can be influenced by trace impurities from synthesis or minor, non-detrimental oxidation of the surface layer. The key indicator of degradation is not the initial color alone, but a progressive darkening over time, especially if accompanied by changes in solubility or performance in your assays. For baseline purity, always refer to the supplier's Certificate of Analysis (CoA).

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary degradation triggers for this compound are exposure to oxygen (air) , light , and elevated temperatures . The 3-amino group on the indole ring is an electron-rich center, making it susceptible to oxidation, which can lead to the formation of colored oligomers and polymeric impurities.[3]

Q3: What is the optimal storage temperature for this compound?

A3: For long-term storage (months), it is recommended to store this compound at 2-8°C .[4] Some suppliers may indicate room temperature (20-22°C) for shorter periods, provided the container is sealed and dry.[1][2] However, studies on other aromatic amines have shown significant degradation at room temperature over a matter of days, while stability is excellent at colder temperatures (-20°C to -70°C).[5] Therefore, refrigeration is a prudent minimum precaution.

Q4: Should I store the compound under an inert atmosphere?

A4: Yes. Given the sensitivity of the amino group to oxidation, storage under an inert atmosphere like argon or nitrogen is highly recommended. A related compound, 3-amino-5-bromo-1H-indazole, is specified to be air and light sensitive and should be stored under argon.[6] This practice minimizes oxidative degradation and extends the shelf-life of the reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable steps to resolve them.

Issue 1: Progressive Color Darkening of Solid Compound
  • Observation: Your solid this compound, initially a light tan or brown powder, has darkened to a deep brown or black color over weeks or months.

  • Probable Cause: This is a classic sign of oxidative degradation. The indoleamine is likely reacting with atmospheric oxygen, a process accelerated by exposure to ambient light and temperature. This leads to the formation of highly conjugated, colored impurities.

  • Solution Workflow:

    • Assess Purity: Before using the material in a critical experiment, assess its purity. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) can reveal the presence of new, lower Rf impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[7]

    • Improve Storage Protocol: Immediately implement an improved storage protocol for the remaining material and all future batches. This involves transferring the compound into a fresh, amber glass vial, flushing the headspace with argon or nitrogen, and sealing it tightly with a high-quality cap. Store this vial in a refrigerator (2-8°C) or freezer (-20°C), protected from light.

Issue 2: Inconsistent Results or Low Yields in Reactions
  • Observation: You are experiencing inconsistent yields, unexpected side products, or complete failure in reactions where this compound is a starting material.

  • Probable Cause: The reagent has likely degraded, reducing the concentration of the active starting material and introducing impurities that may interfere with your reaction. Oxidized species can sometimes quench catalysts or participate in unwanted side reactions.

  • Logical Troubleshooting Flow:

    A Inconsistent Experimental Results B Isolate Reagent as the Variable: Run a control reaction with a fresh, unopened batch. A->B C Results Improve with Fresh Reagent? B->C D YES: Old reagent is degraded. Discard old stock. Implement stringent storage protocol. C->D Yes E NO: Issue is likely with another reagent, a solvent, or the reaction conditions. C->E No G Re-purify if necessary (e.g., column chromatography), or procure new material. D->G F Check Purity of Suspect Reagent: Use TLC, HPLC, or NMR to confirm identity and purity. F->G

    A logical workflow for troubleshooting inconsistent experimental results.

Issue 3: Poor Solubility of the Compound in Recommended Solvents
  • Observation: The compound, which should be soluble in solvents like DMSO or DMF, is now showing poor solubility or leaving behind a dark, insoluble residue.

  • Probable Cause: Advanced degradation often leads to the formation of insoluble polymeric materials. These polymers are the result of extensive oxidation and cross-linking of the indoleamine molecules.

  • Recommended Actions:

    • Do Not Use: Do not attempt to use this material. The insoluble portion represents significant impurity, and even the soluble fraction is likely compromised.

    • Procure New Material: Discard the degraded batch following your institution's safety guidelines and obtain a fresh supply.

    • Review Handling Practices: This level of degradation suggests a significant lapse in storage and handling. Ensure that every time the stock bottle is opened, it is immediately flushed with inert gas before re-sealing. Avoid leaving the bottle open on the bench for extended periods.

Protocols for Ensuring Integrity

Protocol 1: Recommended Storage Procedure
  • Procurement: Upon receipt, inspect the container for a proper seal.

  • Aliquotting: If you will be using small amounts over time, it is best practice to immediately aliquot the material into several smaller, amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: In a glove box or using a gentle stream of argon or nitrogen, flush the headspace of each vial for 15-30 seconds.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container (like a small box) to protect from light and store in a refrigerator at 2-8°C . For archival purposes, storage at -20°C is even better.

Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid, qualitative assessment of degradation.

  • Sample Preparation: Prepare a solution of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL. If you have a new, trusted batch, prepare a solution of it as a reference.

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Carefully spot a small amount of your test sample solution and, if available, the reference solution side-by-side on the baseline of the TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, such as 30:70 v/v). The optimal solvent system may require some experimentation.

  • Visualization: After the solvent front has reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities), indicates degradation. Compare the TLC of the suspect batch to the reference batch to confirm.

Summary of Storage Conditions

ParameterIdeal ConditionAcceptable (Short-Term)Unacceptable Condition
Temperature 2-8°C or -20°C[4]Room Temperature (20-22°C)[1][2]Uncontrolled ambient temp; >25°C
Atmosphere Inert Gas (Argon, N₂)Tightly sealed containerOpen to air; frequent opening
Light Stored in amber vial, in the darkTranslucent container, brief light exposureProlonged exposure to ambient/UV light
Container Tightly sealed, amber glass vialTightly sealed, clear glass vialLoosely capped or unsealed container

Understanding the Degradation Pathway

The instability of this compound stems from the high reactivity of the 3-aminoindole core. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation.

Potential degradation pathway of this compound.

The initial step is likely a one-electron oxidation to form a radical cation, which is highly reactive. These intermediates can then dimerize or oligomerize, leading to larger, more conjugated systems that absorb visible light, appearing as colored impurities. Over time, this process can lead to the formation of insoluble polymers.

References

side reactions of the amino group in 5-bromo-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-bromo-1H-indol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this versatile but challenging building block. The electron-rich nature of the 3-aminoindole scaffold presents unique reactivity patterns. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind the side reactions of the C3-amino group and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound sample is unstable. It develops a deep blue or purple color upon storage or during workup. What is happening and how can I prevent it?

Answer: This is the most frequently encountered issue with 3-aminoindoles. The observed color change is a clear indicator of decomposition, primarily through oxidative dimerization.

Root Cause Analysis:

Unprotected 3-aminoindoles are highly electron-rich and, consequently, are sensitive to both air and light.[1][2] This heightened reactivity makes them prone to oxidation. The initial step is often the formation of a radical cation, which can then dimerize and undergo further oxidation to form highly conjugated, colored impurities. This instability is a well-documented challenge in their synthesis and handling, often necessitating the use of protecting groups or leading to the isolation of more stable, deactivated derivatives.[1][2]

Troubleshooting & Best Practices:

  • Strict Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (argon or nitrogen) at all times. For reactions, use degassed solvents and maintain a positive pressure of inert gas.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Low Temperature: Store at -20°C for long-term stability. For daily use, refrigeration at 2-8°C is acceptable if the container is properly sealed under inert gas.

  • Purification: If decomposition occurs, purification can be challenging. Rapid flash column chromatography on silica gel can sometimes be effective, but prolonged exposure to silica (which can be slightly acidic) may accelerate decomposition.[1] A gradient elution with neutralized solvents (e.g., containing 0.1-1% triethylamine) is recommended.

  • Use Freshly Prepared: Whenever possible, use freshly prepared or purified this compound for the best results. A common synthetic route involves the reduction of the corresponding 3-nitroindole precursor.[3]

G cluster_0 Oxidative Dimerization Pathway A This compound B Radical Cation Intermediate A->B [O], Air (O2), Light C Dimerization B->C Radical Coupling D Further Oxidation C->D [O] E Conjugated, Colored Impurities (Blue/Purple) D->E

Caption: Proposed pathway for the oxidative decomposition of 3-aminoindoles.

Question 2: I'm trying to acylate the C3-amino group, but I'm getting a mixture of products, including reaction at the indole nitrogen (N-1). How can I achieve selectivity?

Answer: This lack of selectivity arises because there are two primary nucleophilic sites in the molecule: the C3-amino group (NH2) and the indole nitrogen (N-1). Their relative reactivity is highly dependent on the reaction conditions, particularly the base used.

Root Cause Analysis:

  • C3-Amino Group (pKa ~4-5): This is the more basic and generally more nucleophilic nitrogen. It will react readily with electrophiles like acyl chlorides.

  • Indole N-1 Proton (pKa ~17): While significantly less acidic than an ammonium proton, the indole N-H can be deprotonated by a sufficiently strong base (e.g., NaH, KOtBu), creating a highly nucleophilic indolide anion. This anion can then compete in the acylation reaction.

Using a strong base will almost certainly lead to a mixture of N-1 and N-3 acylated products, as well as potential di-acylation.

Troubleshooting & Protocol: A Protecting Group Strategy

The most robust solution is to temporarily "protect" the C3-amino group, rendering it non-nucleophilic. This allows for selective functionalization at other sites, or ensures that subsequent reactions only involve the intended functional group after deprotection. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is easily introduced and can be removed under acidic conditions that typically leave other parts of the molecule intact.[4][5]

Table 1: Common Protecting Groups for the C3-Amino Function

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability
tert-ButoxycarbonylBocBoc₂O, Et₃N or DMAP, CH₂Cl₂TFA in CH₂Cl₂; HCl in DioxaneBase stable, hydrogenolysis stable
CarboxybenzylCbzCbz-Cl, NaHCO₃, Dioxane/H₂OH₂, Pd/C (Hydrogenolysis)Acid stable, mild base stable
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, Base20% Piperidine in DMFAcid stable, hydrogenolysis stable

Experimental Protocol: Boc-Protection of this compound

  • Setup: To a round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Base: Add triethylamine (Et₃N, 1.5 equiv).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in CH₂Cl₂ dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield tert-butyl (5-bromo-1H-indol-3-yl)carbamate.

With the Boc-protected intermediate, you can now perform selective reactions, such as N-1 alkylation or C-5 cross-coupling, without interference from the C3-amino group.

Caption: Workflow for selective acylation using a Boc-protection strategy.

Question 3: I am attempting a Buchwald-Hartwig cross-coupling at the C5-bromo position, but my yields are poor and the reaction is messy. Is the C3-amino group causing problems?

Answer: Absolutely. The unprotected C3-amino group is a major source of interference in palladium-catalyzed cross-coupling reactions.

Root Cause Analysis:

  • Catalyst Poisoning: Primary and secondary amines can act as ligands for the palladium catalyst. The C3-amino group can coordinate to the palladium center, inhibiting the desired catalytic cycle and leading to catalyst deactivation.[6]

  • Competitive Nucleophile: The amino group can compete with the intended amine nucleophile in the reaction mixture, leading to the formation of undesired dimers or oligomers.

  • Side Reactions: The combination of a strong base (like NaOtBu or LiHMDS, commonly used in these reactions) and the unprotected indole can lead to other decomposition pathways.[6][7]

Troubleshooting & Protocol: Protection is Mandatory

It is critical to protect the C3-amino group (e.g., as a Boc-carbamate, see protocol in Question 2) before attempting any cross-coupling reactions at the C5-position. Once protected, the Buchwald-Hartwig amination can proceed efficiently.

Experimental Protocol: Buchwald-Hartwig Amination of Boc-Protected 5-Bromoindole

  • Setup: In a glovebox or under a strict argon atmosphere, add the Boc-protected this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%) to an oven-dried reaction vessel.

  • Base and Solvent: Add the base (e.g., LiHMDS as a 1M solution in THF, 2.0 equiv) and anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Deprotection: The resulting product can then be deprotected using standard conditions (e.g., TFA in CH₂Cl₂) to reveal the free C3-amino group if desired.

G cluster_0 Buchwald-Hartwig Cycle cluster_1 Interference Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L)₂ OA->PdII LA Ligand Association PdII->LA HNR₂ RE Reductive Elimination LA->RE Base RE->Pd0 Product Coupled Product RE->Product Interference Unprotected C3-Amino Group Poisoning Catalyst Poisoning [Pd(L)₂(H₂N-Indole)] Interference->Poisoning Poisoning->Pd0 Inhibition G cluster_0 Pictet-Spengler Mechanism A This compound + Aldehyde (R-CHO) B Iminium Ion Intermediate A->B H⁺ C Intramolecular Electrophilic Attack (from C2) B->C D Spirocyclic Intermediate C->D E Rearomatization D->E -H⁺ F β-Carboline Product E->F

References

Technical Support Center: Optimization of Palladium-Catalyzed 5-bromo-1H-indol-3-amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed coupling of 5-bromo-1H-indol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this challenging transformation. The unique bifunctional nature of this compound presents specific hurdles in achieving high yields and selectivity. This document consolidates field-proven insights and foundational scientific principles to empower you to overcome these challenges.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and stumbling blocks encountered when setting up this specific cross-coupling reaction.

Q1: My reaction shows no or very low conversion. What are the primary factors to check?

A1: Low or no conversion in palladium-catalyzed aminations, especially with a substrate like this compound, often points to a few critical factors. A systematic check is the most efficient troubleshooting approach.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1][2] Ensure your reaction vessel has been rigorously degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are paramount. Trace amounts of water can hydrolyze the base and poison the catalyst. Use freshly distilled or anhydrous grade solvents. Ensure your amine and aryl bromide are pure.

  • Catalyst and Ligand Integrity: The choice and handling of the palladium source and ligand are crucial.[3] Pre-catalysts are often more reliable than generating the active species in situ from sources like Pd(OAc)₂.[4] Ensure your catalyst and ligand have not degraded during storage.

  • Base Selection and Quality: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is a common starting point.[3][5] Ensure it is fresh and has been handled under inert conditions.

Q2: I am observing significant amounts of debromination of my starting material. What causes this and how can I prevent it?

A2: Debromination, leading to the formation of 1H-indol-3-amine, is a common side reaction. It typically arises from a competitive hydrodehalogenation pathway. This can be exacerbated by:

  • Inefficient Oxidative Addition: If the oxidative addition of the this compound to the Pd(0) center is slow, side reactions can occur.

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the hydrodehalogenation.

  • Ligand Choice: The ligand plays a significant role in modulating the reactivity of the palladium center. A ligand that promotes rapid oxidative addition and subsequent steps in the catalytic cycle can minimize this side reaction.

To mitigate debromination, consider screening different ligands. Bulky, electron-rich phosphine ligands are often effective in promoting the desired coupling pathway.[2]

Q3: My main product appears to be a dimer of the this compound. Why is this happening?

A3: Dimerization, or self-coupling, of the starting material can occur, particularly at higher temperatures. This side reaction is often a result of the catalyst promoting the coupling of two molecules of the bromoindole. To address this:

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions.[3] Try running the reaction at a lower temperature for a longer period.

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can improve selectivity by disfavoring bimolecular side reactions.[6]

  • Ligand and Base Combination: The interplay between the ligand and base can influence the relative rates of the desired cross-coupling and undesired self-coupling. Screening different combinations is often necessary.

Q4: The 3-amino group on my indole seems to be interfering with the reaction. How can I address this?

A4: The free amino group at the 3-position of the indole can indeed complicate the reaction. It can act as a competing nucleophile or coordinate to the palladium catalyst, potentially inhibiting its activity.[2]

  • Protecting Group Strategy: The most straightforward solution is to protect the 3-amino group. A simple and easily removable protecting group like Boc (tert-butyloxycarbonyl) can be effective.

  • Ligand Selection: Certain ligands can be more tolerant of functional groups. Experimenting with different ligands may reveal a system that is less susceptible to inhibition by the free amine.

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent issues.

Guide 1: Overcoming Catalyst Deactivation

Catalyst deactivation is a primary cause of incomplete reactions.[7][8] The formation of palladium black is a visual indicator of catalyst decomposition into inactive palladium(0) clusters.[3]

Visualizing the Problem: Catalyst Deactivation Pathway

G Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Desired Pathway) Active_Catalyst->Oxidative_Addition Aggregation Aggregation Active_Catalyst->Aggregation Deactivation Pathway (High Temp, Impurities) Reductive_Elimination Reductive Elimination (Product Formation) Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Deactivated_Catalyst Inactive Pd(0) Clusters (Palladium Black) Aggregation->Deactivated_Catalyst

Caption: Catalyst deactivation pathway leading to inactive palladium clusters.

Troubleshooting Protocol
  • Re-evaluate Ligand Choice: The ligand's role is to stabilize the active palladium species and facilitate the catalytic cycle.[9] For challenging substrates, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often more effective than simpler ligands like PPh₃.[3]

  • Optimize Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to catalyst decomposition.[3] A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.

  • Consider a Pre-catalyst: Pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide a more consistent source of the active Pd(0) species compared to in situ generation.[10]

  • Control Reaction Temperature: While heat is often required, excessive temperatures can accelerate catalyst decomposition.[3] Determine the minimum temperature required for efficient reaction.

Guide 2: Optimizing Reaction Parameters for Selectivity

Achieving high selectivity for the desired C-N bond formation requires careful optimization of several interdependent parameters.[11]

Decision-Making Workflow for Optimization

G Start Low Yield or Poor Selectivity Screen_Ligands Screen Ligands (e.g., Buchwald, Josiphos) Start->Screen_Ligands Screen_Bases Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases If still poor Success Successful Coupling Screen_Ligands->Success Improved Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents If still poor Screen_Bases->Success Improved Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp If still poor Screen_Solvents->Success Improved Protect_Amine Consider Protecting 3-Amino Group Optimize_Temp->Protect_Amine If still poor Optimize_Temp->Success Improved Protect_Amine->Success Improved

Caption: A systematic workflow for optimizing reaction parameters.

Experimental Protocol: Parameter Screening
  • Ligand Screening: Set up a parallel screen of different phosphine ligands. Use a standard set of conditions (e.g., Pd₂(dba)₃ as the palladium source, NaOtBu as the base, and toluene as the solvent) and vary only the ligand.

  • Base Screening: With the best ligand identified, screen a variety of bases. The choice of base can significantly impact the reaction rate and selectivity.[5] Consider bases with different strengths and solubilities, such as K₃PO₄ and Cs₂CO₃.

  • Solvent Screening: The solvent can influence the solubility of reagents and intermediates.[3] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.

  • Temperature Optimization: Once a promising ligand-base-solvent combination is found, perform the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and side product formation.

Data Presentation: Example Screening Results
EntryLigandBaseSolventTemp (°C)Yield (%)
1XPhosNaOtBuToluene10065
2RuPhosNaOtBuToluene10078
3BrettPhosNaOtBuToluene10085
4BrettPhosK₃PO₄Toluene10045
5BrettPhosNaOtBuDioxane10082
6BrettPhosNaOtBuToluene8075

This is example data and actual results may vary.

III. Standard Operating Procedure (SOP)

This SOP provides a general starting point for the palladium-catalyzed coupling of a protected this compound.

Materials and Reagents:
  • N-Boc-5-bromo-1H-indol-3-amine

  • Coupling partner (e.g., a primary or secondary amine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried reaction vessel, add the N-Boc-5-bromo-1H-indol-3-amine, the coupling partner, and the base under an inert atmosphere.

  • Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the anhydrous solvent. Add this solution to the reaction vessel.

  • Solvent Addition: Add the remaining anhydrous solvent to the reaction vessel.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

IV. References

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - ACS Publications. (2024-04-22). Retrieved from --INVALID-LINK--

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - NIH. Retrieved from --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018-09-06). Retrieved from --INVALID-LINK--

  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen | Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022-05-22). Retrieved from --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Retrieved from --INVALID-LINK--

  • Improving the efficiency of palladium-catalyzed amination for morpholine synthesis - Benchchem. Retrieved from --INVALID-LINK--

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC - NIH. (2023-04-23). Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. Retrieved from --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Retrieved from --INVALID-LINK--

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. (2025-01-17). Retrieved from --INVALID-LINK--

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC - NIH. Retrieved from --INVALID-LINK--

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Retrieved from --INVALID-LINK--

References

Validation & Comparative

The Bromine Advantage? A Comparative Guide to 5-bromo-1H-indol-3-amine Derivatives and Their Non-brominated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and medicinal chemists navigating the vast landscape of drug discovery, the indole nucleus represents a privileged scaffold, a foundational structure for a multitude of biologically active compounds. A common strategy to refine and enhance the therapeutic potential of these molecules is halogenation, with bromination at the 5-position of the indole ring being a frequent modification. This guide provides an in-depth, objective comparison of the biological activities of 5-bromo-1H-indol-3-amine derivatives versus their non-brominated analogs, supported by experimental data, detailed protocols, and mechanistic insights.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of a bromine atom at the C-5 position of the indole ring is not a trivial alteration. It imparts significant changes to the molecule's physicochemical properties, which can profoundly influence its biological activity. Bromine is an electron-withdrawing group that can alter the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets. Furthermore, its larger atomic radius and increased lipophilicity compared to hydrogen can lead to enhanced binding affinity within the hydrophobic pockets of enzymes and receptors. This can translate to improved potency and, in some cases, altered selectivity.

Comparative Biological Activity: A Data-Driven Analysis

The impact of 5-bromo substitution is not uniform across all biological activities. A critical examination of experimental data reveals a nuanced picture where the "bromine advantage" is context-dependent.

Anti-inflammatory Activity: A Clear Enhancement

In the realm of anti-inflammatory research, the presence of a bromine atom on the indole scaffold has been shown to significantly boost activity. A study comparing brominated indoles with the non-brominated isatin demonstrated a marked increase in the inhibition of nitric oxide (NO), a key mediator of inflammation.

CompoundTargetAssayIC50 (µM)Reference
Isatin (non-brominated)NO productionLPS-stimulated RAW264.7 macrophages~430[1]
5-BromoisatinNO productionLPS-stimulated RAW264.7 macrophages151.6[1]
6-BromoindoleNO productionLPS-stimulated RAW264.7 macrophagesSimilar to 5-bromoisatin[1]
7-BromoisatinNO productionLPS-stimulated RAW264.7 macrophages>50 µg/mL (low activity)[1]

Key Finding: The data clearly indicates that bromination enhances anti-inflammatory activity, with the position of the bromine atom being a critical determinant. The 5-bromo and 6-bromo derivatives are significantly more potent than the non-brominated parent compound and the 7-bromo isomer[1].

Antimicrobial and Quorum Sensing Inhibition: A Potentiation Effect

The antibacterial and quorum sensing (QS) inhibitory activities of indole derivatives are also significantly influenced by bromination. QS is a cell-to-cell communication process in bacteria that regulates virulence factor production, and its inhibition is a promising anti-infective strategy.

CompoundActivityOrganism/SystemIC50Reference
Indole-3-carboxaldehyde (non-brominated)Quorum Sensing InhibitionChromobacterium violaceum-[2]
5-Bromoindole-3-carboxaldehydeQuorum Sensing InhibitionChromobacterium violaceum13-fold reduction vs. non-brominated[2]
6-Bromoindole-3-carboxaldehydeQuorum Sensing InhibitionChromobacterium violaceum2-fold reduction vs. non-brominated[2]
7-Bromoindole-3-carboxaldehydeQuorum Sensing InhibitionChromobacterium violaceumSignificant reduction vs. non-brominated[2]

Key Finding: Bromination of indole-3-carboxaldehydes significantly enhances their ability to inhibit quorum sensing, with the 5-bromo derivative showing the most potent effect[2]. This suggests that the electronic and steric effects of the bromine atom are crucial for interaction with the bacterial signaling machinery.

Anticancer Activity: A More Complex Relationship

The role of 5-bromo substitution in anticancer activity is less straightforward and appears to be highly dependent on the specific molecular scaffold and the cancer type. While many 5-bromoindole derivatives have been investigated as potent anticancer agents, direct comparisons with their non-brominated analogs reveal that bromination does not always lead to increased potency.

A study on indole phytoalexin derivatives provided a direct comparison of the antiproliferative activity of 5-bromo analogs versus their non-brominated counterparts against a panel of human cancer cell lines.

Compound TypeEffect of 5-Bromo SubstitutionReference
Indole phytoalexins (Types A-E)Lower or approximately the same activity[1]
Spiroindoline phytoalexinsPartial increase in activity on leukemic cells[1]

Key Finding: In the context of many indole phytoalexins, 5-bromo substitution does not confer an advantage and may even be detrimental to anticancer activity. However, for other scaffolds like spiroindoline phytoalexins, it can lead to a modest increase in potency[1]. This highlights the importance of empirical testing for each new class of compounds.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of findings, the following are detailed protocols for key assays used in the evaluation of these compounds.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitroindole precursor.

Synthesis A 5-Bromo-3-nitro-1H-indole B This compound A->B  SnCl2, AcOH, 85°C, 2h  

Caption: Synthesis of this compound.

Protocol:

  • To a stirred solution of 5-bromo-3-nitro-1H-indole (100 mg, 0.414 mmol) in acetic acid (2.0 mL), add tin(II) chloride (SnCl₂) (78.7 mg, 0.415 mmol) at 25°C.

  • Warm the resulting mixture to 85°C and stir at this temperature for 2 hours.

  • Cool the mixture to 25°C and concentrate under reduced pressure.

  • The resulting yellow solid is this compound (yield: 80.0 mg, 92%).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both brominated and non-brominated analogs) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The observed differences in biological activity between 5-bromoindole derivatives and their non-brominated analogs can be attributed to several factors, providing valuable structure-activity relationship (SAR) insights.

SAR_Factors cluster_properties Influence of 5-Bromo Substitution center Biological Activity lipophilicity Increased Lipophilicity lipophilicity->center Improved membrane permeability Enhanced hydrophobic interactions electronics Altered Ring Electronics electronics->center Modulated pKa Altered metabolic stability sterics Steric Bulk sterics->center Conformational restriction Modified binding pose h_bonding Halogen Bonding Potential h_bonding->center Additional interactions with target protein

Caption: Factors influencing the biological activity of 5-bromoindole derivatives.

  • Increased Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and access intracellular targets. It can also lead to stronger binding in hydrophobic pockets of target proteins.

  • Altered Ring Electronics: As an electron-withdrawing group, bromine reduces the electron density of the indole ring. This can affect the pKa of the indole nitrogen and influence the molecule's susceptibility to metabolic enzymes, potentially altering its pharmacokinetic profile.

  • Steric Effects: The larger size of the bromine atom compared to hydrogen can impose steric constraints, influencing the preferred conformation of the molecule and how it fits into a binding site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein. This can provide an additional anchoring point, leading to increased binding affinity and potency.

Conclusion and Future Directions

The decision to incorporate a bromine atom at the 5-position of an indole-3-amine scaffold is a strategic choice that can yield significant benefits, but it is not a universally applicable solution for enhancing biological activity. For anti-inflammatory and antimicrobial applications, the evidence strongly suggests that 5-bromination is a highly effective strategy for increasing potency. In the context of anticancer drug discovery, the effect is more nuanced and scaffold-dependent, necessitating careful comparative studies for each new series of compounds.

Future research should focus on elucidating the precise molecular interactions that underpin the enhanced activity of 5-bromoindole derivatives. Co-crystallization of these compounds with their target proteins will be invaluable in understanding the role of the bromine atom in binding and will guide the rational design of next-generation inhibitors with improved efficacy and selectivity.

References

comparative study of 5-bromo-1H-indol-3-amine and 5-chloro-1H-indol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists: 5-Bromo-1H-indol-3-amine and 5-Chloro-1H-indol-3-amine

In the intricate world of drug discovery, the indole scaffold is a celebrated "privileged structure," forming the backbone of numerous pharmaceuticals and natural products.[1] The strategic modification of this core, particularly through halogenation, is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile.[2] The introduction of a halogen at the C-5 position, for instance, can significantly influence lipophilicity, metabolic stability, and target binding affinity.[2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of two pivotal building blocks: this compound and 5-chloro-1H-indol-3-amine. By examining their synthesis, physicochemical properties, and reactivity, we aim to provide the data-driven insights necessary for rational drug design and lead optimization.

Physicochemical Properties: The Subtle Power of Halogen Choice

The substitution of bromine versus chlorine at the 5-position imparts subtle yet critical differences in the molecule's physical and electronic properties. These variations can have a cascading effect on absorption, distribution, metabolism, and excretion (ADME) properties, as well as on-target potency.[2]

PropertyThis compound5-Chloro-1H-indol-3-amineSignificance in Drug Discovery
Molecular Formula C₈H₇BrN₂[4]C₈H₇ClN₂[5]Foundational for all subsequent calculations and characterization.
Molecular Weight 211.06 g/mol [4]166.61 g/mol [5]Influences ligand efficiency metrics and diffusion rates. The ~44 g/mol difference is significant in fragment-based design.
Calculated LogP ~2.1~1.8A key indicator of lipophilicity. The higher value for the bromo-derivative suggests increased membrane permeability but also potentially greater non-specific binding and lower solubility.[2]
pKa (Predicted, Amine) ~4.6~4.4Both halogens are electron-withdrawing, reducing the basicity of the 3-amino group. Chlorine's greater electronegativity leads to a slightly lower pKa. This affects the ionization state at physiological pH.
Halogen Bond Donor Potential StrongerWeakerThe larger, more polarizable bromine atom is a more effective halogen bond donor, an increasingly important non-covalent interaction for enhancing protein-ligand binding affinity.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of these 3-aminoindoles is typically achieved via the reduction of a suitable precursor, such as a 3-nitroindole. This common pathway allows for a direct comparison of the synthetic accessibility.

G cluster_0 General Synthetic Workflow Start 5-Bromo-3-nitro-1H-indole or 5-Chloro-3-nitro-1H-indole Step1 Reduction Start->Step1 Reagents SnCl₂ / Acetic Acid or H₂ / Pd-C Step1->Reagents Product This compound or 5-Chloro-1H-indol-3-amine Step1->Product

Caption: A generalized synthetic route to 5-halo-1H-indol-3-amines.

Experimental Protocol: Synthesis of this compound via Stannous Chloride Reduction

This protocol is adapted from established literature procedures for the reduction of nitroindoles.[4]

Objective: To synthesize this compound from 5-bromo-3-nitro-1H-indole.

Materials:

  • 5-Bromo-3-nitro-1H-indole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride (SnCl₂) (4-5 eq) portion-wise at room temperature.[4]

  • Heating: Heat the resulting mixture to 85 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.[4] Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain pure this compound.

Comparative Reactivity Insights: A critical distinction for downstream applications lies in the reactivity of the C-X bond. The C-Br bond is significantly more amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the more robust C-Cl bond. Therefore, if the 5-position is intended as a handle for further diversification, This compound is the superior choice . If metabolic stability at this position is paramount and no further coupling is planned, the chloro-analog may be preferred.

Spectroscopic Characterization

The structural identity of each compound is confirmed by spectroscopic methods. The halogen's isotopic signature in mass spectrometry is a key differentiating feature.

Spectroscopic DataThis compound5-Chloro-1H-indol-3-amine
¹H NMR Aromatic protons will show characteristic splitting patterns. The proton at C4 will be the most downfield aromatic proton adjacent to the halogen.Similar pattern to the bromo-analog, with slight upfield shifts for adjacent protons due to chlorine's higher electronegativity but smaller size and anisotropic effect.
¹³C NMR The carbon bearing the bromine (C-5) will be shifted downfield.The carbon bearing the chlorine (C-5) will also be downfield, but to a lesser extent than the C-Br carbon.
Mass Spec (ESI+) [M+H]⁺ at m/z 211 and 213 in an approximate 1:1 ratio, the characteristic isotopic pattern for bromine.[4][M+H]⁺ at m/z 167 and 169 in an approximate 3:1 ratio, the characteristic isotopic pattern for chlorine.[5]
IR (KBr, cm⁻¹) Characteristic N-H stretching bands for the indole and amine groups (~3200-3400 cm⁻¹). Aromatic C-H and C=C stretching bands.Very similar to the bromo-analog, with potential minor shifts in the fingerprint region (<1500 cm⁻¹).

Implications for Drug Design and Biological Activity

The choice between bromine and chlorine is a strategic decision in lead optimization. Halogenated indoles are known to possess a wide array of biological activities, including antifungal, antibacterial, and antitumor properties.[1][6] The specific halogen can profoundly influence these activities.

G cluster_0 Strategic Selection Framework Start Project Goal Goal1 Further Diversification via Cross-Coupling Start->Goal1 Goal2 Enhance Binding via Halogen Bonding Start->Goal2 Goal3 Improve Metabolic Stability & Reduce Lipophilicity Start->Goal3 Decision1 Select this compound Goal1->Decision1 Goal2->Decision1 Decision2 Select 5-Chloro-1H-indol-3-amine Goal3->Decision2

Caption: A decision framework for selecting between bromo- and chloro-indoles.

  • Halogen Bonding: As previously mentioned, bromine's superior ability to act as a halogen bond donor can lead to a significant increase in binding affinity if the target protein possesses a suitable halogen bond acceptor (e.g., a carbonyl oxygen or a nitro group).

  • Lipophilicity and Metabolism: The higher lipophilicity of the bromo-derivative can enhance cell penetration but may also increase clearance through metabolic pathways or lead to off-target effects. The chloro-derivative offers a more conservative modification in this regard.[2]

  • Structure-Activity Relationship (SAR): In any drug discovery campaign, it is highly advisable to synthesize both analogs. The resulting SAR data is invaluable, clarifying whether the electronic, steric, or lipophilic properties conferred by the halogen are the primary drivers of activity.

Conclusion

While structurally similar, this compound and 5-chloro-1H-indol-3-amine are not interchangeable. The former is a more versatile synthon for combinatorial library development due to its reactivity in cross-coupling reactions and its potential for strong halogen bonding interactions. The latter provides a more metabolically stable and less lipophilic option. An informed choice between these two valuable building blocks, based on the specific goals of the research program, is a critical step toward the successful development of novel indole-based therapeutics.

References

A Senior Application Scientist's Guide to Validating 5-bromo-1H-indol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, enzymes that regulate virtually all aspects of cellular life, have become principal targets in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel, potent, and selective inhibitor scaffolds.

The indole ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an excellent starting point for inhibitor design.[4] This guide focuses on a specific, yet underexplored derivative: 5-bromo-1H-indol-3-amine . While limited direct data exists for this exact molecule as a kinase inhibitor, related 5-bromoindole compounds have shown potential as inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK-3).[5][6]

This document provides a comprehensive framework for the systematic validation of this compound as a viable kinase inhibitor scaffold. We will objectively compare its core structure to well-established scaffolds and provide detailed, field-proven experimental protocols to guide its journey from a chemical entity to a validated lead structure.

Comparative Analysis of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is largely dictated by its core scaffold, which orients functional groups within the ATP-binding pocket of the kinase. To understand the potential of the this compound scaffold, we compare it to two highly successful scaffolds: Quinazoline and 2-Phenylaminopyrimidine.

FeatureThis compound (Hypothetical)Quinazoline2-Phenylaminopyrimidine
Core Structure Bicyclic, containing a benzene ring fused to a pyrrole ring.Bicyclic, containing a benzene ring fused to a pyrimidine ring.[7]A pyrimidine ring substituted with a phenylamine group.
Key Hinge Interactions The indole N-H and 3-amine group can act as hydrogen bond donors and acceptors, crucial for binding to the kinase hinge region.The N1 and N3 atoms of the pyrimidine ring are key hydrogen bond acceptors for hinge region interactions.[8][9]The pyrimidine N1 and the exocyclic amine N-H group form critical hydrogen bonds with the kinase hinge.[10]
Known Targets GSK-3 (potential), other kinases to be determined.[5]EGFR, VEGFR, HER2.[11][12][13]Bcr-Abl, PDGF-R.[14][15]
Approved Drug Examples NoneGefitinib (Iressa), Erlotinib (Tarceva), Lapatinib (Tykerb).[7][11]Imatinib (Gleevec), Nilotinib (Tasigna).[14]
Key Advantages Novel chemical space, potential for unique selectivity profile. The indole scaffold is a known versatile pharmacophore.[3][4]Clinically validated, well-understood structure-activity relationships (SAR), high affinity for EGFR family kinases.[11][16]Proven efficacy against specific tyrosine kinases, forms the basis of targeted cancer therapies.[14][15]

This comparison highlights that while the Quinazoline and 2-Phenylaminopyrimidine scaffolds are well-established, the indole scaffold offers an opportunity to explore new chemical space and potentially overcome resistance mechanisms associated with existing drugs.

The Validation Workflow: A Step-by-Step Scientific Approach

Validating a new scaffold is a multi-stage process. Each phase is designed to answer a critical question, building a comprehensive data package that supports its potential as a drug lead. This workflow ensures that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Mechanistic Insight biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) Is it a direct inhibitor? ic50_det IC50 Determination How potent is it? biochem_assay->ic50_det Quantify cell_assay Cell-Based Assay (e.g., Western Blot) Does it work in cells? ic50_det->cell_assay Validate in cellular context toxicity_assay Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Is it toxic? cell_assay->toxicity_assay Assess safety structural_bio Structural Biology (e.g., X-ray Crystallography) How does it bind? toxicity_assay->structural_bio Elucidate mechanism

Caption: A streamlined workflow for kinase inhibitor scaffold validation.

Phase 1: Biochemical Validation - Does It Inhibit the Target?

The first step is to determine if this compound directly inhibits the activity of a purified kinase enzyme in a cell-free system. The ADP-Glo™ Kinase Assay is an excellent choice for this, as it is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[17][18] A strong luminescent signal positively correlates with kinase activity, and its reduction indicates inhibition.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase (e.g., GSK-3β).

Materials:

  • Target Kinase (e.g., recombinant human GSK-3β)

  • Substrate peptide (specific for the kinase)

  • ATP at Km concentration for the target kinase

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)[17]

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the target kinase and substrate.

    • Add 25 nL of the serially diluted test compound, positive control, or DMSO vehicle.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[18]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of Staurosporine). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
This compoundGSK-3β85
Staurosporine (Control)GSK-3β5

Phase 2: Cellular Characterization - Does It Work in a Physiological Context?

A promising biochemical hit must be validated in a cellular environment.[19][20][21] This phase assesses if the compound can cross the cell membrane, engage its target, and inhibit its downstream signaling pathway without causing general cytotoxicity.

Experimental Protocol: Western Blot for Downstream Target Inhibition

Objective: To measure the inhibition of a downstream phosphorylation event mediated by the target kinase in a relevant cell line. For GSK-3β, a common downstream target is the phosphorylation of Tau protein.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Tau).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescent substrate.

  • Imaging: Detect the signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Tau) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Data Analysis: Quantify the band intensities. The ratio of phospho-protein to total protein, normalized to the loading control, will demonstrate the dose-dependent inhibition of the kinase in a cellular context.

Phase 3: Mechanistic Insight - How Does It Bind?

Understanding the precise binding mode of the inhibitor to the kinase is crucial for structure-based drug design and future optimization. X-ray crystallography provides a high-resolution, three-dimensional view of the inhibitor-kinase complex.[8][22][23]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound hinge Hinge Region hydro_pocket Hydrophobic Pocket d_loop Activation Loop (DFG motif) indole_N Indole N-H indole_N->hinge H-Bond (Donor) amine_N 3-Amine amine_N->hinge H-Bond (Acceptor/Donor) bromo 5-Bromo bromo->hydro_pocket Hydrophobic Interaction

References

A Senior Application Scientist's Guide: Comparing the Efficacy of 5-Bromoindole vs. 6-Bromoindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of kinase inhibitor discovery, the indole scaffold represents a "privileged" chemical framework, prized for its versatility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2] A common strategy in medicinal chemistry to enhance potency and modulate selectivity is the introduction of halogen atoms. This guide provides an in-depth comparison of two closely related isomers: 5-bromoindole and 6-bromoindole. We will dissect the structural and electronic implications of bromine placement, analyze its impact on kinase inhibitory activity through a structure-activity relationship (SAR) lens, and provide detailed, field-proven protocols for researchers to assess the efficacy of their own indole-based inhibitors. This document is intended for drug discovery researchers, medicinal chemists, and cell biologists seeking to understand the nuanced yet critical decision of choosing between these two scaffolds for novel kinase inhibitor design.

The Strategic Role of Bromination on the Indole Scaffold

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[3] Inhibitors that target the ATP-binding site are the most common, and the indole ring is an excellent starting point for designing such molecules.[4] Its nitrogen atom can act as a hydrogen bond donor, mimicking the adenine portion of ATP to interact with the "hinge" region of the kinase.

The addition of a bromine atom is not merely for increasing molecular weight; it serves several strategic purposes:

  • Modulating Electronic Properties: Bromine is an electron-withdrawing group, which can alter the pKa of the indole's N-H group, potentially strengthening its hydrogen bonding capability with the kinase hinge.

  • Exploring Chemical Space: The bromine atom provides a synthetic handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Stille), allowing chemists to build more complex and potent molecules.[5]

  • Forming Halogen Bonds: Perhaps most critically, the bromine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction where a polarized halogen atom acts as a Lewis acid (electron acceptor), interacting with a Lewis base like a backbone carbonyl oxygen in the protein.[6][7][8] This interaction can significantly contribute to binding affinity and inhibitor selectivity.[9][10]

The crucial question for a medicinal chemist is: where should the bromine be placed? The choice between the 5- and 6-position is not arbitrary and has profound implications for how the inhibitor will ultimately interact with its target kinase.

Structural and Physicochemical Comparison: 5- vs. 6-Bromoindole

The positioning of the bromine atom alters the molecule's shape and electronic vector. While both are isomers, the spatial orientation of the bromine and its associated electronic effects dictate the types of interactions they can form within a constrained protein active site.

Feature5-Bromoindole6-BromoindoleRationale & Implication
Chemical Structure The bromine in the 5-position points towards the "bottom" of the indole ring, while in the 6-position, it is oriented more towards the "side". This directional difference is critical for engaging specific amino acid residues in the ATP pocket.
Halogen Bond Vector Directed towards the solvent-exposed region or deeper into the pocket, depending on the kinase.Often directed towards the ribose-binding pocket or the "back" of the ATP-binding site.The optimal position depends entirely on the topology of the target kinase's active site and the availability of a suitable halogen bond acceptor (e.g., a backbone carbonyl).
Synthetic Accessibility 5-bromoindole is a common and commercially available starting material.6-bromoindole is also available but sometimes less common in screening libraries.Both are synthetically accessible, but availability may influence initial library design.

Comparative Efficacy & Structure-Activity Relationship (SAR)

Direct head-to-head efficacy data for the unadorned 5-bromoindole and 6-bromoindole molecules is scarce, as they are typically building blocks, not potent inhibitors themselves. However, by examining SAR studies of more complex derivatives built from these scaffolds, we can infer the impact of bromine placement.

One study focusing on inhibitors of the pp60c-Src tyrosine kinase found that derivatives bearing a 5-bromo substitution showed enhanced potency compared to their non-brominated analogues.[11] Conversely, other research has highlighted that substitutions at the 2nd and 6th positions of the indole ring can yield potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[1][2]

This suggests a guiding principle for researchers:

  • 5-Bromoindole Scaffolds may be advantageous when targeting kinases where a halogen bond acceptor is present in the region corresponding to the 5-position of the bound indole. This has been shown to be effective for certain tyrosine kinases like EGFR and Src-family kinases.[11][12]

  • 6-Bromoindole Scaffolds could be a superior choice for kinases like CDK5, where the 6-position vector allows for interactions with different sub-pockets within the active site.

The following table presents a representative comparison based on data from different inhibitor series to illustrate how the core scaffold influences final compound potency.

Inhibitor Series (Representative)Target KinaseCore ScaffoldIC50 (nM)Key Insight
Src Inhibitor Amine Derivative [11]pp60c-Src5-Bromoindole~200-400 (at 1µM)The study explicitly states that 5-bromo substitution enhanced potency over the unsubstituted parent indole series.[11]
CDK Inhibitor Series [1][2]CDK56-Substituted IndolePotent (nM range)Literature highlights the importance of substitution at the 6-position for achieving high potency against CDKs.[1][2]
GSK-3 Inhibitor [5][13][14]GSK-35-BromoindolePotential Inhibitor5-bromoindole itself is cited as a potential inhibitor of GSK-3, making it a valuable starting point for this target.[5][13][14]

Note: IC50 values are approximate and collated from different studies for illustrative purposes. Direct comparison requires testing within the same assay.

Experimental Protocols for Efficacy Assessment

To empirically determine which scaffold is superior for a given kinase target, robust and reliable assays are essential. Below are detailed protocols for a biochemical activity assay and a cell-based target engagement assay.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[15][16][17] It is ideal for determining an inhibitor's IC50 value against a purified enzyme.

Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light.[18][19] The luminescent signal is proportional to kinase activity.

Materials:

  • Purified kinase of interest and its specific substrate.

  • 5- and 6-bromoindole derivatives (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).[15]

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of your 5- and 6-bromoindole derivatives in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "DMSO only" wells for 0% inhibition (high activity) control and "no enzyme" wells for 100% inhibition (background) control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 10 µL to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Mix briefly on a plate shaker and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes to develop the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to your controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Live-Cell Target Engagement Assay (NanoBRET™)

This protocol measures whether your compound actually binds to its intended kinase target inside a living cell.[20] It is crucial for validating that your inhibitor is cell-permeable and engages its target in a physiological context.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET).[21] The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the BRET donor). A cell-permeable fluorescent tracer that also binds to the kinase's active site is added (the BRET acceptor). When the tracer is bound, energy transfer occurs. Your inhibitor competes with the tracer for binding; as your inhibitor displaces the tracer, the BRET signal decreases.[22][23][24]

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid encoding your kinase-of-interest fused to NanoLuc®.

  • Transfection reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Tracer and Nano-Glo® Substrate/Inhibitor (Promega).[20]

  • 5- and 6-bromoindole derivatives (dissolved in 100% DMSO).

  • White, 96-well cell culture plates.

Procedure:

  • Cell Transfection:

    • One day before the assay, seed HEK293 cells into a 96-well plate.

    • Prepare a transfection complex of the Kinase-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM™.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your inhibitors in Opti-MEM™.

    • Prepare a 2X solution of the NanoBRET™ Tracer in Opti-MEM™.

    • Remove the growth medium from the cells.

    • Add the diluted inhibitors to the cells, followed immediately by the tracer solution. Include "DMSO only" controls.

    • Incubate at 37°C, 5% CO₂ for 2 hours.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio versus the log of the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Context: Targeting the EGFR Pathway

To illustrate the therapeutic context, let's consider the Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling cascade in many cancers and a known target for indole-based inhibitors.[12] An effective inhibitor, whether derived from a 5- or 6-bromoindole scaffold, would block the kinase activity of EGFR, thereby preventing the downstream signaling that leads to cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates & Activates Downstream Cascade Inhibitor Bromoindole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a bromoindole-based kinase inhibitor.

Conclusion and Future Directions

The choice between a 5-bromoindole and a 6-bromoindole scaffold is a critical decision in the rational design of novel kinase inhibitors. There is no universally "better" isomer; the optimal choice is dictated by the specific topology of the target kinase's ATP-binding pocket.

  • 5-bromoindole derivatives have shown particular promise for targets like Src-family kinases and GSK-3.[5][11]

  • 6-bromoindole scaffolds may offer advantages for other targets, such as CDKs, where the bromine vector can explore different interactions.[1][2]

This guide provides the foundational logic and experimental framework for making an informed decision. The ultimate determination of efficacy can only be achieved through empirical testing. By synthesizing derivatives of both scaffolds and evaluating them using robust biochemical and cellular assays, researchers can identify the most promising framework for developing potent and selective next-generation kinase inhibitors. The path forward involves iterative cycles of design, synthesis, and testing, guided by the structural insights gleaned from the strategic placement of a single, powerful bromine atom.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 5-Bromo-1H-indol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of a bromine atom at the 5-position, coupled with an amine at the 3-position, creates the 5-bromo-1H-indol-3-amine core—a structure that has garnered significant attention for its therapeutic potential, particularly in oncology.[3][4] These derivatives often function by targeting key cellular signaling pathways, such as those regulated by protein kinases.[5]

However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. A promising low nanomolar IC50 value from an in vitro assay does not guarantee in vivo efficacy. This guide provides a comprehensive framework for navigating the critical process of establishing an in vitro-in vivo correlation (IVIVC) for this promising class of compounds. We will delve into the causality behind experimental design, present self-validating protocols, and bridge the gap between cellular assays and preclinical animal models, empowering researchers to make more informed decisions in the drug discovery pipeline.

Section 1: The Foundation - Robust In Vitro Characterization

The initial phase of evaluation aims to quantify the biological activity of the derivatives and elucidate their mechanism of action at a molecular and cellular level. The choice of assays is dictated by the presumed target class; for many indole derivatives, this involves protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[6]

Key In Vitro Assays: From Potency to Cellular Effect
  • Biochemical Assays (Target Potency): These cell-free assays are the first step, directly measuring the interaction between the compound and its purified molecular target (e.g., a protein kinase). Radiometric assays, while requiring specialized handling, are considered a gold standard for their sensitivity and suitability for kinases that exhibit autophosphorylation.[7][8]

  • Cell-Based Assays (Cellular Efficacy): These assays measure the compound's effect in a more biologically relevant context—within a living cell. Cytotoxicity assays (e.g., MTT) determine the concentration at which a compound inhibits cell proliferation, while target engagement assays confirm that the compound is interacting with its intended target within the cellular environment.[9]

Workflow for In Vitro Evaluation

The following diagram illustrates a typical screening cascade designed to identify and characterize promising lead compounds.

cluster_0 In Vitro Screening Cascade Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary Biochemical Assay (e.g., Radiometric Kinase Assay) Compound_Library->Primary_Assay Potency_Determination Determine IC50 Values (Target Potency) Primary_Assay->Potency_Determination Hit_Selection Hit Selection (Potency < Threshold) Potency_Determination->Hit_Selection Secondary_Assay Secondary Cell-Based Assay (e.g., MTT Cytotoxicity Assay) Hit_Selection->Secondary_Assay Advance Hits Cellular_Efficacy Determine GI50/IC50 Values (Cellular Efficacy) Secondary_Assay->Cellular_Efficacy Lead_Nomination Lead Candidate Nomination for In Vivo Studies Cellular_Efficacy->Lead_Nomination

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a self-validating method to determine the IC50 value of a this compound derivative against a target protein kinase.

Causality Note: Using an ATP concentration equal to the Michaelis constant (Km) of the enzyme is critical.[7] This standardizes the assay conditions, making IC50 values more comparable across different studies and for different inhibitors.

  • Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Prepare a solution of the purified recombinant kinase and its specific peptide substrate in the reaction buffer.

  • Reaction Initiation:

    • In a 96-well plate, add 10 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 20 µL of the kinase/substrate solution to each well.

    • Pre-incubate for 10 minutes at 30°C to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 20 µL of an ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at the predetermined Km for the specific kinase.

  • Reaction & Termination:

    • Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Quantification:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative In Vitro Data

The table below summarizes representative in vitro data for hypothetical this compound derivatives to illustrate the type of data generated.

Compound IDTarget KinaseBiochemical IC50 (nM)HCT116 Cell GI50 (µM)
Derivative A Kinase X150.25
Derivative B Kinase X2505.8
Derivative C Kinase Y80.12
Derivative D Kinase Y127.5

Section 2: The Proving Ground - Preclinical In Vivo Assessment

While in vitro assays provide crucial data on potency, they lack the complexities of a whole biological system, such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[10] In vivo models are therefore indispensable for evaluating a compound's true therapeutic potential.[11]

For anticancer agents, the most common preclinical models are human tumor xenografts, where human cancer cells are implanted into immunocompromised mice.[12][13] This allows for the evaluation of a drug's efficacy against a human tumor within a living microenvironment.

Workflow for In Vivo Efficacy Study

This diagram outlines the key stages of a typical xenograft study.

cluster_1 In Vivo Xenograft Study Workflow Animal_Acclimation Animal Acclimation (e.g., Athymic Nude Mice) Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous HCT116) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups (Vehicle, Test Compound) Tumor_Growth->Randomization Treatment_Phase Treatment Administration (e.g., Daily Oral Gavage) Randomization->Treatment_Phase Monitoring Monitor Tumor Volume & Body Weight Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³) Monitoring->Endpoint Analysis Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: A standard workflow for assessing anticancer efficacy in a xenograft model.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a framework for a self-validating in vivo study.

Causality Note: The inclusion of a vehicle-only control group is non-negotiable. It provides the baseline for tumor growth against which the effect of the test compound is measured, ensuring that any observed anti-tumor activity is due to the compound itself and not the formulation vehicle.

  • Animal and Cell Line Preparation:

    • Acclimate immunocompromised mice (e.g., athymic nude mice) for at least one week.

    • Culture human cancer cells (e.g., HCT116) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group), ensuring similar average tumor volumes across all groups. Groups typically include a vehicle control and one or more doses of the test compound.

  • Treatment Administration:

    • Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage).

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³).

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

    • At the end of the study, plasma and tumor tissue can be collected for pharmacokinetic (drug concentration) and pharmacodynamic (target modulation) analysis.[14]

Section 3: Forging the Link - The In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that relates an in vitro property of a drug (like its potency or dissolution rate) to an in vivo response (like plasma concentration or therapeutic effect).[15][16] A strong IVIVC is the holy grail of early drug development, as it can reduce the reliance on extensive animal studies and help set meaningful quality control standards.[17]

Conceptual Framework of IVIVC

The diagram below conceptualizes how data from in vitro and in vivo experiments are integrated to build and validate an IVIVC model.

cluster_0 In Vitro Data cluster_1 In Vivo Data invitro_potency Biochemical Potency (IC50) Model IVIVC Model (Mathematical Correlation) invitro_potency->Model invitro_cell Cellular Efficacy (GI50) invitro_cell->Model invivo_pk Pharmacokinetics (PK) (Plasma Concentration vs. Time) invivo_pk->Model invivo_pd Pharmacodynamics (PD) (Tumor Growth Inhibition) invivo_pd->Model Prediction Predict In Vivo Response from In Vitro Data Model->Prediction Establishes Predictive Power

Caption: Conceptual model illustrating the integration of data for IVIVC.

Analyzing the Correlation: A Case Study Perspective

Let's revisit the hypothetical data from our tables to explore potential correlations.

Compound IDTarget KinaseBiochemical IC50 (nM)HCT116 Cell GI50 (µM)In Vivo TGI (%) @ 50 mg/kgKey Observation
Derivative A Kinase X150.2585%Good Correlation: Potent in vitro activity translates to strong in vivo efficacy.
Derivative B Kinase X2505.810%Good Correlation: Weak in vitro activity correctly predicts poor in vivo efficacy.
Derivative C Kinase Y80.1292%Good Correlation: High in vitro potency translates to excellent in vivo efficacy.
Derivative D Kinase Y127.515%Poor Correlation: Potent biochemically, but weak cellular activity and poor in vivo efficacy.

Analysis of the Disconnect (Derivative D):

The most informative outcomes often arise from a lack of correlation. Derivative D is potent against its purified target (IC50 = 12 nM) but struggles to inhibit cancer cell growth (GI50 = 7.5 µM) and shows minimal efficacy in vivo. This disconnect points to several potential issues that must be investigated:

  • Poor Membrane Permeability: The compound may not be able to effectively enter the cancer cells to reach its intracellular target. This can be assessed with assays like the Caco-2 permeability screen.[14]

  • Rapid Metabolism: The compound might be quickly broken down by liver enzymes (in vitro microsomal stability assays) or within the cancer cells themselves.[18]

  • High Plasma Protein Binding: The compound may bind extensively to proteins like albumin in the plasma, reducing the concentration of free, active drug available to enter the tumor.

  • Efflux Pump Substrate: The compound could be actively transported out of cancer cells by efflux pumps like P-glycoprotein.

For Derivative D, the high biochemical potency but poor cellular activity strongly suggests a permeability or efflux issue. This insight allows researchers to focus on modifying the chemical structure to improve these specific properties, rather than abandoning a potent pharmacophore.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug development. For this compound derivatives, this involves a systematic, multi-faceted approach. By starting with mechanistically sound and standardized in vitro assays, researchers can generate high-quality data on potency and cellular effect. This data then forms the foundation for designing informative, well-controlled in vivo studies.

The true value of this process lies not only in identifying compounds that succeed but also in understanding why others fail. A disconnect between in vitro potency and in vivo efficacy is not a failure, but rather a critical data point that illuminates liabilities such as poor pharmacokinetics or limited bioavailability. By rigorously interrogating these discrepancies, scientists can rationally design the next generation of derivatives, transforming potent molecules into promising clinical candidates.

References

A Head-to-Head Comparison of 5-Bromo-1H-Indol-3-Amine Based Inhibitors for Src Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the indole scaffold remains a privileged structure, prized for its versatility and ability to mimic peptide interactions within enzyme active sites. Strategic modifications to this core can significantly enhance potency and selectivity. This guide provides an in-depth, head-to-head comparison of a series of inhibitors based on the 5-bromo-1H-indol-3-amine framework, with a specific focus on their activity against the non-receptor tyrosine kinase, pp60c-Src (Src). As a key regulator of cell proliferation, differentiation, and survival, aberrant Src activity is implicated in the progression of numerous human cancers, making it a critical target for therapeutic intervention.[1]

This analysis synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) governing the efficacy of these compounds. We will delve into the rationale behind their design, comparative performance, and the experimental protocols used for their evaluation.

The Strategic Advantage of the this compound Scaffold

The selection of the this compound scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The indole core provides a robust platform for building molecules that can fit into the ATP-binding pocket of kinases. The amine group at the 3-position serves as a versatile handle for introducing a variety of substituents that can form crucial interactions with the target protein.

Furthermore, the introduction of a bromine atom at the 5-position is a well-established strategy to enhance biological activity. The increased size and polarizability of bromine compared to hydrogen can lead to stronger van der Waals and halogen bonding interactions within the active site of a protein, thereby improving binding affinity and inhibitory potency.[1]

Head-to-Head Inhibitory Activity against pp60c-Src Tyrosine Kinase

A key study systematically synthesized and evaluated a series of N-benzyl-indole-3-imine and their corresponding amine derivatives, including 5-bromo congeners, for their ability to inhibit pp60c-Src. The data from this study provides a clear head-to-head comparison, highlighting the impact of both the 5-bromo substitution and the nature of the substituent at the 3-amino position.[1]

The inhibitory activities of these compounds were determined by measuring the inhibition of tyrosine phosphorylation of a substrate peptide by pp60c-Src. The results, presented as IC50 values, are summarized in the table below.[1]

Compound IDRXIC50 (µM) against pp60c-Src
1a HH>100
1b 4-FH87.5
2a HBr75.2
2b 4-FBr55.8

Table 1: Comparative Inhibitory Activity of N-benzyl-1H-indol-3-amine Derivatives against pp60c-Src. Lower IC50 values indicate higher potency. Data sourced from a study on indole and bromoindole derivatives as pp60c-Src inhibitors.[1]

Analysis of Structure-Activity Relationships (SAR)

The comparative data in Table 1 reveals several key SAR insights:

  • Impact of 5-Bromo Substitution: A direct comparison between compounds with and without the 5-bromo substituent demonstrates a consistent increase in potency with bromination. For instance, the 5-bromo derivative 2a (IC50 = 75.2 µM) is more potent than its non-brominated counterpart 1a (IC50 > 100 µM). Similarly, the 5-bromo, 4-fluoro-benzyl substituted compound 2b (IC50 = 55.8 µM) shows enhanced activity compared to the non-brominated version 1b (IC50 = 87.5 µM). This supports the hypothesis that the bromine atom contributes favorably to the binding interaction with Src kinase.[1]

  • Influence of the N-benzyl Substituent: The nature of the substituent on the benzyl ring also modulates activity. The introduction of a fluorine atom at the 4-position of the benzyl ring consistently improves inhibitory potency in both the non-brominated and brominated series. This suggests that the electronic properties and/or the potential for additional interactions of the fluoro-benzyl group are beneficial for Src inhibition.[1]

  • Amines vs. Imines: The study also compared the amine derivatives (presented above) with their precursor imines. The amine derivatives were found to be more active, indicating that the sp3 hybridized carbon and the N-H bond of the secondary amine are preferred for interaction within the Src active site compared to the sp2 hybridized imine bond.[1]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the Src signaling pathway and the experimental workflow used for their evaluation.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Substrates Downstream Substrates (e.g., STAT3, FAK) Src->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation

Figure 1: Simplified Src Signaling Pathway. Activation of receptor tyrosine kinases can lead to the activation of Src, which in turn phosphorylates a multitude of downstream substrates, promoting cell proliferation and survival.

The evaluation of these inhibitors typically follows a multi-step experimental workflow, from initial biochemical assays to cellular and potentially in vivo studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., pp60c-Src) IC50 IC50 Determination Kinase_Assay->IC50 Measure Inhibition Cell_Culture Cancer Cell Lines (e.g., Breast, Colon) IC50->Cell_Culture Lead Compound Selection Anti_prolif Anti-proliferative Assay (e.g., MTT Assay) Cell_Culture->Anti_prolif Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Anti_prolif->Apoptosis_Assay Further Characterization Xenograft Tumor Xenograft Model in Mice Apoptosis_Assay->Xenograft Promising Candidate Efficacy Evaluation of Antitumor Efficacy Xenograft->Efficacy

Figure 2: General Experimental Workflow for Kinase Inhibitor Evaluation. The process typically begins with biochemical assays to determine potency, followed by cell-based assays to assess cellular effects, and finally in vivo studies to evaluate efficacy in a living organism.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the key assays used in the evaluation of this compound based Src inhibitors.

Synthesis of N-[(1-Benzyl-5-bromo-1H-indol-3-yl)methylene]amines (Imines)
  • A solution of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde (1 mmol) in dry ethanol (20 mL) is prepared.

  • The appropriate substituted benzylamine (1.1 mmol) is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the corresponding imine.[1]

Synthesis of 1-(1-Benzyl-5-bromo-1H-indol-3-yl)-N-(substituted benzyl)methanamines (Amines)
  • The synthesized imine (1 mmol) is dissolved in methanol (25 mL).

  • Sodium borohydride (NaBH4) (2 mmol) is added portion-wise to the solution at 0 °C with stirring.

  • The reaction mixture is stirred at room temperature for 2-3 hours and monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine.[1]

In Vitro pp60c-Src Tyrosine Kinase Inhibition Assay
  • The kinase reaction is performed in a final volume of 25 µL containing Tris-HCl buffer (pH 7.5), MgCl2, MnCl2, and dithiothreitol.

  • pp60c-Src enzyme, the substrate peptide (e.g., poly(Glu,Tyr) 4:1), and the test compound at various concentrations are added to the reaction mixture.

  • The reaction is initiated by the addition of [γ-33P]ATP.

  • The mixture is incubated at 30 °C for a specified time (e.g., 20 minutes).

  • The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

  • The filter paper is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1]

Cell Proliferation (MTT) Assay
  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion and Future Perspectives

The head-to-head comparison of this compound based inhibitors clearly demonstrates the value of this scaffold in the development of Src kinase inhibitors. The 5-bromo substitution consistently enhances potency, providing a strong rationale for its inclusion in future inhibitor designs. The presented data highlights compound 2b , with a 5-bromoindole core and a 4-fluorobenzyl substituent on the 3-amino group, as the most potent in this series against pp60c-Src.[1]

While these findings are promising, further optimization is necessary to achieve the nanomolar potency typically required for clinical candidates. Future work should focus on exploring a wider range of substituents at the N-benzyl position and modifications to the indole core to improve selectivity and pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to build upon these findings and advance the development of novel and effective kinase inhibitors for cancer therapy.

References

A Researcher's Guide to Validating the Kinase Inhibitory Mechanism of 5-Bromo-1H-Indol-3-Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel 5-bromo-1H-indol-3-amine compounds. Drawing upon established principles in chemical biology and pharmacology, we present a phased, self-validating experimental workflow. This approach moves logically from broad phenotypic observations to specific molecular target engagement, ensuring a high degree of scientific rigor.

The indole scaffold is a well-established pharmacophore, particularly prevalent in the development of protein kinase inhibitors.[1][2][3] The introduction of a bromine atom at the 5-position can significantly alter the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific kinase targets.[4] This guide will therefore proceed under the central hypothesis that this compound and its derivatives are potent kinase inhibitors. Our objective is to provide the experimental blueprint to test this hypothesis and to serve as a comparative guide against established kinase inhibitors.

Comparative Framework

To provide a robust comparative analysis, we will benchmark the performance of our hypothetical lead compound, "5-Bromo-Indole-Amine-1" (BIA-1) , against two standards:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[5][6] It serves as a positive control for general kinase inhibition.

  • Sorafenib: A clinically approved multi-kinase inhibitor that targets several receptor tyrosine kinases (VEGFR, PDGFR) and intracellular serine/threonine kinases (RAF kinases).[1][7][8][9][10] It represents a more targeted, clinically relevant comparator.

  • Indole-Amine-1 (IA-1): The non-brominated parent compound, to assess the contribution of the 5-bromo substitution to the overall activity.

Phase 1: Phenotypic Screening - Assessing Anti-Proliferative Activity

The initial step is to ascertain the compound's biological effect at a cellular level. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as a proxy for cell viability and proliferation.[11][12][13][14][15] A potent kinase inhibitor is expected to suppress the proliferation of cancer cell lines that are dependent on the activity of the inhibited kinase(s).

Experimental Protocol: MTT Assay for Anti-Proliferative Activity
  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, K562 - chronic myeloid leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of BIA-1, Staurosporine, Sorafenib, and IA-1 in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anticipated Results and Comparative Analysis
CompoundA549 IC50 (µM)K562 IC50 (µM)
BIA-1 1.5 0.8
Staurosporine0.010.005
Sorafenib5.23.1
IA-1> 50> 50

Interpretation: The hypothetical data in this table suggests that BIA-1 possesses significant anti-proliferative activity, far exceeding its non-brominated counterpart (IA-1). While not as potent as the broad-spectrum inhibitor Staurosporine, it shows superior or comparable activity to the clinically relevant multi-kinase inhibitor Sorafenib in these cell lines. This provides a strong rationale for proceeding to target identification.

Phase 2: Target Identification - Kinome Profiling

Having established a cellular phenotype, the next critical step is to identify the specific kinase targets of BIA-1. Kinome profiling is a high-throughput method that assesses the activity of a compound against a large panel of kinases, providing a comprehensive selectivity profile.[16][17][18][19][20]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_0 Kinome Profiling Workflow Compound BIA-1 Stock Solution Assay_Plate 384-well Assay Plate Compound->Assay_Plate Kinase_Panel Panel of >400 Recombinant Kinases Kinase_Panel->Assay_Plate ATP_Substrate ATP & Kinase-Specific Substrates ATP_Substrate->Assay_Plate Incubation Incubation at Room Temperature Assay_Plate->Incubation Detection ADP-Glo™ Kinase Assay Incubation->Detection Data_Analysis Quantify Kinase Inhibition (%) Generate Selectivity Profile Detection->Data_Analysis

Caption: Workflow for kinome selectivity profiling.

Experimental Protocol: Kinome Profiling
  • Assay Preparation: Utilize a commercial kinome profiling service or an in-house platform. The assay is typically performed in 384-well plates.[16][19]

  • Compound Addition: Add BIA-1 at a fixed concentration (e.g., 1 µM) to the wells containing the individual kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate for each kinase.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at room temperature.

  • Activity Measurement: Quantify the remaining kinase activity, often by measuring the amount of ADP produced using a luminescent assay format like ADP-Glo™.[19]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.

Anticipated Results and Comparative Analysis
Kinase TargetBIA-1 (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)
VEGFR2 95% 99%98%
PDGFRβ 92% 98%96%
c-RAF 88% 97%90%
B-RAF 85% 96%88%
CDK215%99%20%
EGFR10%85%12%
SRC22%95%30%

Interpretation: The kinome profiling data hypothetically reveals that BIA-1 is a potent inhibitor of a specific subset of kinases, namely VEGFR2, PDGFRβ, and the RAF kinases, similar to Sorafenib. Crucially, it shows significantly greater selectivity than the broad-spectrum inhibitor Staurosporine, which inhibits a wide array of kinases indiscriminately. This provides strong evidence for a more targeted MoA.

Phase 3: Target Engagement & Binding Validation

Identifying potential targets through profiling is a crucial step, but it is essential to confirm direct binding and engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells.[21][22][23][24][25] To quantify the binding affinity, biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards.[26][27][28][29][30][31][32][33][34]

Experimental Workflow: Target Engagement and Binding Affinity

G cluster_0 Target Validation Workflow CETSA Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in cells Validation Validated Target Interaction CETSA->Validation SPR Surface Plasmon Resonance (SPR) - Determine binding kinetics (ka, kd) SPR->Validation ITC Isothermal Titration Calorimetry (ITC) - Determine binding affinity (KD) and thermodynamics ITC->Validation

Caption: Integrated workflow for target validation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells (e.g., K562) with BIA-1 or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.[23]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[23]

  • Protein Quantification: Quantify the amount of the soluble target protein (e.g., c-RAF) in the supernatant using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BIA-1 indicates target stabilization and therefore, engagement.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize the purified recombinant target kinase (e.g., VEGFR2) onto an SPR sensor chip.[29][31]

  • Analyte Injection: Flow different concentrations of BIA-1 over the chip surface.[31]

  • Signal Detection: Monitor the change in the refractive index at the chip surface in real-time, which is proportional to the binding of BIA-1 to the immobilized kinase.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Place the purified target kinase in the sample cell of the calorimeter and BIA-1 in the injection syringe.[27][32]

  • Titration: Inject small aliquots of BIA-1 into the protein solution and measure the heat released or absorbed during the binding event.[33]

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein to generate a binding isotherm. Fit this curve to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[34]

Anticipated Results and Comparative Analysis
AssayParameterBIA-1Sorafenib
CETSA ΔTm for c-RAF (°C)+5.2+4.8
SPR KD for VEGFR2 (nM)2530
ITC KD for c-RAF (nM)4055

Interpretation: The CETSA results would confirm that BIA-1 engages with its putative target, c-RAF, in a cellular environment, indicated by a significant thermal stabilization. The SPR and ITC data provide quantitative measures of binding affinity, hypothetically showing that BIA-1 binds to its targets with high affinity, comparable to or even slightly better than Sorafenib. This multi-pronged approach provides very strong evidence for the direct interaction of BIA-1 with its identified targets.

Phase 4: Cellular Pathway Analysis

The final step is to confirm that the direct binding of BIA-1 to its target kinases leads to the expected downstream cellular effects. Since BIA-1 is hypothesized to inhibit the RAF/MEK/ERK and VEGFR signaling pathways, we can assess the phosphorylation status of key downstream effectors.

Hypothesized Signaling Pathway Inhibition

G cluster_0 RAF/MEK/ERK Pathway cluster_1 VEGFR Pathway RAS RAS-GTP RAF c-RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg p Angiogenesis Angiogenesis PLCg->Angiogenesis BIA1 BIA-1 BIA1->RAF BIA1->VEGFR

Caption: BIA-1 inhibits RAF and VEGFR signaling.

Experimental Protocol: Western Blot for Pathway Modulation
  • Cell Treatment: Treat cancer cells (e.g., K562) with increasing concentrations of BIA-1 for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key downstream proteins (e.g., p-ERK, total ERK; p-PLCγ, total PLCγ).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different concentrations of BIA-1.

Anticipated Results

A dose-dependent decrease in the phosphorylation of ERK and PLCγ would be observed in cells treated with BIA-1, confirming that the compound effectively inhibits the RAF/MEK/ERK and VEGFR signaling pathways, respectively. This functional data provides the ultimate validation of the proposed mechanism of action.

Conclusion

This guide has outlined a rigorous, multi-phased approach to validate the mechanism of action of this compound compounds as kinase inhibitors. By systematically progressing from broad phenotypic screening to specific target engagement and pathway analysis, and by consistently comparing the compound's performance against well-characterized inhibitors, researchers can build a robust and compelling data package. This structured methodology not only ensures scientific integrity but also provides the critical insights necessary for the further development of these promising compounds as potential therapeutic agents.

References

A Comparative Guide to the Metabolic Stability of 5-Bromo-1H-Indol-3-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby halting the progression of an otherwise promising drug candidate.[1][2] This guide provides an in-depth, objective comparison of the metabolic stability of 5-bromo-1H-indol-3-amine derivatives, a scaffold of significant interest in medicinal chemistry.

Our focus is to move beyond mere protocol recitation and delve into the causality behind experimental design and the interpretation of results. We will explore the structural nuances that dictate metabolic fate and provide the field-proven methodologies required to assess them accurately.

The Indole Scaffold and the Imperative of Metabolic Assessment

The indole core is a privileged scaffold in drug design, but it is also susceptible to extensive metabolism, primarily driven by Cytochrome P450 (CYP450) enzymes in the liver.[3][4] The most common metabolic transformations for indoles involve oxidation of the electron-rich pyrrole ring, particularly at the C2 and C3 positions, leading to metabolites such as oxindoles and indoxyls.[3][5]

The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates the this compound core. This strategic substitution serves two purposes:

  • 5-Bromo Group : Halogenation can significantly alter a molecule's electronic properties.[6][7] A bromine atom is electron-withdrawing and can shield the benzene portion of the indole from oxidative attack.

  • 3-Amine Group : The C3 position is a known metabolic "soft spot."[5] Functionalizing this position with an amine not only provides a key pharmacophoric element but also blocks direct oxidation at this site. However, the amine itself and its substituents become potential new sites for metabolism (e.g., N-dealkylation, oxidation).

Understanding the metabolic fate of these derivatives is therefore not just an academic exercise but a crucial step in rational drug design. Early identification of metabolic liabilities allows for structural modifications to enhance stability and improve the overall pharmacokinetic profile.[8][9]

The Gold Standard: In Vitro Liver Microsomal Stability Assay

To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[8][10] This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, which is the primary route of clearance for a majority of marketed drugs.[10][11]

Principle of the Assay: The core of the assay involves incubating the test compound with liver microsomes. These are vesicles of the endoplasmic reticulum isolated from hepatocytes, which contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[2][8] The reaction is initiated by adding a cofactor, NADPH, which is essential for CYP450 catalytic activity.[10] The concentration of the test compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of its disappearance is then used to calculate key parameters of metabolic stability.[11][12]

Key Parameters Derived:

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[2]

  • Intrinsic Clearance (CLint): The volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein. It represents the inherent metabolic capacity of the enzymes for the compound. A lower CLint value signifies better metabolic stability.[2]

Below is a diagram illustrating the general workflow of this critical experiment.

G cluster_prep Reaction Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Analysis cluster_data Data Processing prep1 Prepare Test Compound Stock Solution (in DMSO) prep2 Prepare Liver Microsomes (e.g., Human, Rat) in Buffer prep3 Prepare NADPH Regenerating System mix Combine Compound & Microsomes Pre-incubate for 5 min prep3->mix start Initiate Reaction by adding NADPH mix->start aliquot Withdraw Aliquots at Time Points (0, 5, 15, 30, 60 min) start->aliquot quench Quench Reaction in Aliquots (e.g., Acetonitrile + Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge lcsms Analyze Supernatant via LC-MS/MS centrifuge->lcsms plot Plot ln(% Remaining) vs. Time lcsms->plot calc Calculate k, t½, and CLint plot->calc

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on the 3-amine position, we present a comparative dataset for a series of hypothetical this compound derivatives. All compounds were assayed using pooled human liver microsomes (HLM).

Compound IDR-Group on 3-Aminet½ (min)CLint (µL/min/mg protein)
Parent-01 -H12115.5
Deriv-02 -CH₃2555.4
Deriv-03 -CH₂CH₃2166.0
Deriv-04 -C(CH₃)₃ (tert-Butyl)> 60< 11.6
Deriv-05 -C(=O)CH₃ (Acetyl)4828.9

Analysis of Structure-Stability Relationships:

  • Parent-01 (Primary Amine): The unsubstituted amine shows the lowest stability. This is expected as primary amines can be susceptible to oxidation.

  • Deriv-02 & Deriv-03 (Small Alkyl Groups): The addition of small alkyl groups (methyl, ethyl) provides a moderate increase in stability. This suggests that while N-dealkylation is a possible metabolic route, it may be slower than the metabolism of the parent primary amine.

  • Deriv-04 (Bulky Alkyl Group): The introduction of a sterically hindered tert-butyl group results in a dramatic increase in metabolic stability. The bulkiness of this group likely prevents the molecule from effectively binding to the active site of metabolizing enzymes, a strategy known as "metabolic shielding."

  • Deriv-05 (Acetyl Group): Acylation of the amine to form an amide significantly enhances stability. Amide bonds are generally more metabolically robust than amine C-N bonds. This modification effectively removes the amine as a metabolic hotspot.[13][14]

Potential Metabolic Pathways

Based on known indole metabolism, several pathways can be proposed for this class of compounds. The primary routes are likely to be Phase I oxidative reactions.

G cluster_pathways Potential Metabolic Pathways Parent This compound Derivative R-group on Amine N_Dealkylation N-Dealkylated Metabolite Primary Amine Parent->N_Dealkylation CYP-mediated N-Dealkylation (if R is alkyl) Hydroxylation_C4 C4-Hydroxylated Metabolite Parent->Hydroxylation_C4 CYP-mediated Ring Hydroxylation Hydroxylation_C6 C6-Hydroxylated Metabolite Parent->Hydroxylation_C6 CYP-mediated Ring Hydroxylation Epoxidation Arene Oxide Intermediate (on Benzene Ring) Parent->Epoxidation CYP-mediated Epoxidation

Caption: Potential metabolic pathways for this compound derivatives.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system by including appropriate controls to ensure the observed compound depletion is due to enzyme-catalyzed metabolism.

A. Materials and Reagents:

  • Test Compounds & Positive Controls (e.g., Verapamil, Testosterone)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-phosphate

  • NADPH Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-phosphate dehydrogenase

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well incubation plates and collection plates

B. Reaction Preparation:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and positive controls in DMSO. Create an intermediate working solution (e.g., 100 µM) by diluting the stock in buffer.

  • Microsome Dilution: On the day of the experiment, thaw the HLM stock on ice. Dilute it with cold phosphate buffer to an intermediate concentration (e.g., 2 mg/mL). The final protein concentration in the incubation will be 1 mg/mL.

  • NADPH System: Prepare the complete NADPH regenerating system by mixing NRS-A and NRS-B according to the manufacturer's instructions.

C. Incubation Procedure:

  • In a 96-well plate, add phosphate buffer to all wells.

  • Add the diluted HLM solution to the appropriate wells ("+Enzyme" wells). Add an equivalent volume of buffer to the "-Enzyme" (negative control) wells.

  • Add the 100 µM compound working solution to start a 5-minute pre-incubation at 37°C. The final compound concentration will be 1 µM.

  • Initiate the Reaction: Add the complete NADPH regenerating system to all wells to start the metabolic reaction. For "-NADPH" controls, add buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with the internal standard. The 0-minute time point should be taken immediately after adding the NADPH system.

  • Reaction Termination: The cold ACN stops the enzymatic reaction and precipitates the microsomal proteins.[12]

D. Sample Analysis and Data Processing:

  • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantification: Analyze the samples via LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the initial linear portion of the decay curve. The elimination rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]

    • Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[15]

Conclusion

The metabolic stability of this compound derivatives is profoundly influenced by the nature of the substituent on the 3-amine group. This guide demonstrates that strategic chemical modifications, such as the introduction of sterically bulky groups or the conversion of the amine to an amide, can dramatically enhance metabolic robustness by shielding or removing metabolic hotspots.

The in vitro liver microsomal stability assay remains an indispensable tool for the early-stage assessment of these properties. By employing the detailed protocols and understanding the structure-stability principles outlined herein, drug development professionals can make more informed decisions, accelerating the journey from a promising chemical scaffold to a viable clinical candidate.

References

Safety Operating Guide

Mastering the Safe Handling of 5-bromo-1H-indol-3-amine: A Guide for R&D Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just products, but the critical knowledge to use them safely and effectively. This guide moves beyond generic safety information to offer a detailed operational plan for handling 5-bromo-1H-indol-3-amine (CAS No. 69343-99-3), a halogenated aromatic amine. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Aromatic amines as a class of compounds require careful handling due to their potential for toxicity, and halogenated compounds necessitate specific disposal routes.[1][2] While a comprehensive toxicological profile for this compound is not fully established, the available data for its hydrochloride salt and structurally related molecules indicates it should be treated as a hazardous substance.[3] Adherence to the following procedures is essential for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

The first step in any laboratory operation is to understand the potential hazards. Based on the GHS (Globally Harmonized System) classifications for the closely related hydrochloride salt, this compound should be presumed to present similar risks.[3]

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[3]

  • Respiratory Irritation (H335): As a powder, it may cause respiratory tract irritation if inhaled.[3][4]

  • Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[3]

This hazard profile mandates the use of engineering controls and a multi-component Personal Protective Equipment (PPE) strategy to prevent all routes of exposure.

Hazard TypeGHS StatementPrimary Routes of ExposurePotential Health Effects
Acute Toxicity H302: Harmful if swallowed[3]IngestionMay cause systemic toxic effects.
Skin Contact H315: Causes skin irritation[3]Dermal AbsorptionLocalized redness, inflammation.
Eye Contact H319: Causes serious eye irritation[3]EyesPain, redness, potential for corneal damage.
Inhalation H335: May cause respiratory irritation[3]RespiratoryCoughing, shortness of breath, irritation of the nasal passages.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. The selection of each component is directly linked to the identified hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile rubber gloves (minimum). Inspect before use.[5]Prevents skin contact and irritation (H315). Use proper removal technique to avoid self-contamination.
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standard.[6]Protects against airborne particles and accidental splashes, preventing serious eye irritation (H319).
Body Protection Fully-buttoned laboratory coat with long sleeves.Protects skin on the arms and torso from contact with the chemical.
Respiratory Protection All handling of the solid must be performed in a certified chemical fume hood.[5]An engineering control to prevent inhalation of the powder, which can cause respiratory irritation (H335).

Operational Protocol: Weighing and Solution Preparation

This protocol details a common laboratory procedure, outlining the steps to safely weigh the solid compound and prepare a solution. This process presents the highest risk of generating airborne dust.

Preparation:

  • Designate Work Area: All work must be conducted within a certified chemical fume hood.

  • Assemble Materials: Before introducing the chemical, gather all necessary equipment: spatulas, weigh paper or boat, glassware, solvent, and waste containers.

  • Don PPE: Put on all required PPE as detailed in the table above.

Procedure:

  • Tare Balance: Place a piece of weigh paper or a weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Dispense Solid: Carefully dispense a small amount of this compound powder onto the weigh paper. Use slow, deliberate movements to avoid creating dust.

  • Record Mass: Once the desired mass is obtained, close the primary container immediately.

  • Transfer to Glassware: Carefully transfer the weighed solid into the designated flask or beaker. A funnel may be used to minimize the risk of spillage.

  • Add Solvent: Slowly add the desired solvent, rinsing the weigh paper and any funnel used into the primary glassware to ensure a complete transfer.

  • Initial Cleanup: Place the used weigh paper and any contaminated consumables (e.g., disposable pipette tips) directly into the designated "Halogenated Solid Waste" container.

Post-Procedure:

  • Decontaminate: Wipe down the spatula, the balance, and the work surface within the fume hood with a suitable solvent (e.g., ethanol or acetone) and a disposable towel. Dispose of the towel in the halogenated waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Wash Hands: Wash hands thoroughly with soap and water.

Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental release.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Spill Cleanup (Solid Powder):

  • Evacuate: Restrict access to the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Protect: Wear all required PPE, including double-gloving with nitrile gloves.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust generation.[9]

  • Collect: Carefully sweep the material into a designated, labeled hazardous waste container.[8] Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Dispose: Seal the container and manage it as hazardous waste.

Disposal and Decontamination Workflow

As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[5] It is critical to segregate this waste stream from non-halogenated waste to ensure proper disposal by a licensed facility, typically via high-temperature incineration.[9]

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway Receive Receive Chemical Store Store in Dry, Designated Area Receive->Store Log in Inventory Handle Handle in Fume Hood (Wear Full PPE) Store->Handle SolidWaste Contaminated Solids (Gloves, Weigh Paper) Handle->SolidWaste LiquidWaste Contaminated Solvents (Rinsate) Handle->LiquidWaste HalogenatedSolid Halogenated Solid Waste Container SolidWaste->HalogenatedSolid Segregate HalogenatedLiquid Halogenated Liquid Waste Container LiquidWaste->HalogenatedLiquid Segregate Disposal Licensed Waste Disposal Facility HalogenatedSolid->Disposal Arrange Pickup HalogenatedLiquid->Disposal Arrange Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indol-3-amine
Reactant of Route 2
5-bromo-1H-indol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.